molecular formula C3H4N4O B562667 5-Azacytosine-15N4

5-Azacytosine-15N4

カタログ番号: B562667
分子量: 116.06 g/mol
InChIキー: MFEFTTYGMZOIKO-SQLBHGNYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Azacytosine-15N4, also known as this compound, is a useful research compound. Its molecular formula is C3H4N4O and its molecular weight is 116.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-(15N)azanyl-(1,3,5-15N3)1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)/i4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFTTYGMZOIKO-SQLBHGNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N]C(=O)[15NH]C(=[15N]1)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Azacytosine-15N4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 5-Azacytosine-15N4. This isotopically labeled compound is a critical tool for researchers studying DNA methylation and developing epigenetic therapies.

Chemical Properties and Structure

5-Azacytosine is a heterocyclic compound and a structural analog of cytosine, a fundamental component of nucleic acids. The nitrogen atom at the 5th position of the triazine ring is the key modification that imparts its unique biological activity. The -15N4 isotope labeling provides a valuable tool for tracking the molecule in various biochemical and metabolic studies.

Structure:

  • IUPAC Name: 4-amino-1,3,5-triazin-2(1H)-one-1,3,5,amino-15N4

  • Chemical Formula: C₃H₄(15N)₄O

  • Canonical SMILES: C1=NC(=O)NC(=N1)N (for unlabeled)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄(¹⁵N)₄OSanta Cruz Biotechnology[1]
Molecular Weight 116.06 g/mol Santa Cruz Biotechnology[1]
Melting Point >205°C (decomposes) (for unlabeled)ChemicalBook[2]
Solubility Slightly soluble in aqueous base and DMSO (for unlabeled)ChemicalBook[2]
Appearance White to off-white solid (for unlabeled)ChemicalBook[2]

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1189895-68-8
PubChem CID Not available

Synthesis and Purification

The synthesis of this compound would likely follow established protocols for the unlabeled compound, substituting a 15N-labeled precursor. A common synthetic route involves the condensation of a 15N-labeled dicyandiamide with formic acid.

General Synthesis Protocol (Adapted for 15N Labeling)

This protocol is adapted from a patented method for the synthesis of unlabeled 5-azacytosine and would require a custom synthesis of 15N-dicyandiamide.

Materials:

  • 15N-Dicyandiamide

  • Anhydrous Formic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydrochloric Acid (5%)

  • Ammonia solution (30%)

Procedure:

  • In a high-pressure reaction kettle, combine 15N-dicyandiamide, anhydrous formic acid, and a catalytic amount of p-toluenesulfonic acid.[3]

  • Seal the reactor and heat the mixture to approximately 120°C with stirring.[3]

  • After the reaction is complete, cool the reactor to room temperature. A solid product should precipitate.[3]

  • Collect the solid and transfer it to a reaction vessel.

  • Add 5% hydrochloric acid to dissolve the crude product.[3]

  • Filter the solution to remove any insoluble impurities.

  • Neutralize the filtrate with a 30% ammonia solution to precipitate the this compound.[4]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification

Purification of 5-Azacytosine can be achieved by recrystallization.

Method 1: Acid-Base Precipitation

As described in the synthesis protocol, dissolving the crude product in dilute acid and re-precipitating with a base is an effective purification step.[3]

Method 2: Recrystallization from DMSO/Methanol

  • Dissolve the crude 5-Azacytosine in a minimal amount of hot dimethyl sulfoxide (DMSO).

  • Slowly add methanol to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then chill to induce crystallization.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Biological Activity and Mechanism of Action

5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[5][6] This inhibition leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making these compounds effective anticancer agents.[5][6]

Signaling Pathway: DNA Methyltransferase Inhibition

5-Azacytosine, after being anabolized to its active deoxyribonucleoside triphosphate form, is incorporated into DNA during replication. The presence of nitrogen at the 5-position of the cytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme forms a covalent bond with the 5-azacytosine residue, but the subsequent methylation and release steps are inhibited, leading to the irreversible trapping of the enzyme on the DNA.[7][8] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.

DNA_Methylation_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication and Incorporation cluster_2 DNMT Inhibition cluster_3 Cellular Consequences A This compound B Metabolic Activation (Phosphorylation & Ribonucleotide Reductase) A->B Enzymatic conversion C 5-Aza-dCTP-15N4 B->C D DNA Replication C->D E Incorporation into newly synthesized DNA D->E F DNA containing This compound E->F H Covalent Adduct Formation F->H G DNMT1 G->H Recognizes hemi- methylated DNA I DNMT1 Trapping & Degradation H->I J DNA Hypomethylation I->J K Reactivation of Tumor Suppressor Genes J->K L Cell Cycle Arrest, Apoptosis, Differentiation K->L

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for in vitro studies involving 5-Azacytosine. Specific cell lines and experimental conditions may require optimization.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).

  • Preparation of this compound Stock Solution: Due to its instability in aqueous solutions, it is recommended to prepare a fresh stock solution of this compound in DMSO or a suitable buffer immediately before use.

  • Treatment: Dilute the stock solution to the desired final concentrations in fresh culture medium and add to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • After the treatment period, remove the culture medium.

  • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

DNA Methylation Analysis (Global Methylation Assay)
  • Isolate genomic DNA from treated and control cells using a DNA extraction kit.

  • Quantify the DNA concentration and ensure its purity.

  • Use a global DNA methylation assay kit (e.g., ELISA-based) to determine the percentage of 5-methylcytosine in the genomic DNA according to the manufacturer's instructions.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A Cell Culture C Cell Seeding A->C B Prepare this compound Stock Solution D Treatment with This compound B->D C->D E Cell Viability Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G DNA Methylation Analysis D->G H Gene Expression Analysis (qRT-PCR, Western Blot) D->H I Data Analysis & Statistical Evaluation E->I F->I G->I H->I J Conclusion I->J

Figure 2. General experimental workflow for in vitro studies.

Spectral Data

Specific, experimentally determined spectral data for this compound is not widely available in peer-reviewed literature. The data presented below is for the unlabeled 5-Azacytosine and the related nucleoside 5-Azacytidine and can be used as a reference for expected spectral characteristics.

15N NMR Spectroscopy (Reference Data for 5-Azacytidine)

A study on 5-azacytidine provides the following 15N NMR chemical shifts (in ppm, relative to external nitromethane) in DMSO-d6. These values can serve as an estimate for the expected shifts in this compound.

Table 3: 15N NMR Chemical Shifts for 5-Azacytidine

Nitrogen AtomChemical Shift (ppm)
N-1~140
N-3~175
N-5~350
Amino-N~70

Note: These are approximate values derived from published spectra and may vary depending on experimental conditions.

Mass Spectrometry (Reference Data for Unlabeled 5-Azacytosine)

The mass spectrum of unlabeled 5-azacytosine would show a molecular ion peak (M+) at m/z 112. For this compound, the molecular ion peak is expected at m/z 116. Fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) and other small neutral molecules.

Conclusion

This compound is an invaluable tool for researchers investigating the mechanisms of DNA methylation and the effects of its inhibition. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity. While specific experimental data for the labeled compound is limited, the information provided for the unlabeled analog serves as a strong basis for experimental design and data interpretation. As a key compound in the field of epigenetics, further characterization of this compound will undoubtedly contribute to advancements in cancer research and drug development.

References

A Technical Guide to the Mechanism of 5-Azacytosine as a DNA Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of 5-Azacytosine as a potent inhibitor of DNA methyltransferases (DNMTs). It details the compound's mode of action, from its cellular uptake and metabolic activation to the irreversible trapping of DNMT enzymes, leading to their degradation and subsequent global DNA demethylation.

Introduction to DNA Methylation and its Role in Gene Regulation

DNA methylation is a fundamental epigenetic modification involving the covalent addition of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides. This process is catalyzed by a family of DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. DNMT1 is predominantly a maintenance methyltransferase, ensuring the faithful propagation of methylation patterns during DNA replication, while DNMT3A and DNMT3B are de novo methyltransferases that establish new methylation patterns during development.

The methylation of CpG islands in gene promoter regions is classically associated with transcriptional repression. This epigenetic mark can impede the binding of transcription factors or recruit methyl-CpG-binding proteins (MBPs) that, in turn, recruit histone-modifying enzymes to create a repressive chromatin state. Aberrant DNA hypermethylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and contributing to tumorigenesis.

The Mechanism of Action of 5-Azacytosine

5-Azacytosine (also known as 5-azacytidine or Vidaza®) and its deoxyribose analog, 5-aza-2'-deoxycytidine (decitabine or Dacogen®), are nucleoside analogs that function as mechanism-based inhibitors of DNMTs. Their anti-cancer activity stems from their ability to induce hypomethylation of DNA and restore the expression of silenced tumor suppressor genes.

The mechanism can be dissected into several key steps:

  • Cellular Uptake and Metabolic Activation: 5-Azacytosine is a prodrug that requires metabolic activation. It is transported into the cell by nucleoside transporters and is then phosphorylated to 5-azacytidine triphosphate (5-aza-CTP) by uridine-cytidine kinase and other kinases. A portion of 5-aza-CTP is converted to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP) by ribonucleotide reductase.

  • Incorporation into DNA: During DNA replication, 5-aza-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.

  • Covalent Adduct Formation: The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring, followed by the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position. In the case of a 5-azacytosine-containing DNA, the presence of a nitrogen atom at the C5 position of the pyrimidine ring alters the electron distribution. Following the nucleophilic attack by the DNMT's cysteine at C6, a stable and irreversible covalent bond is formed between the enzyme and the 5-azacytosine base. This is because the nitrogen at position 5 prevents the resolution of the reaction intermediate that would normally lead to the release of the enzyme.

  • Enzyme Trapping and Degradation: The formation of this covalent DNMT-DNA adduct effectively traps the enzyme on the DNA. These adducts are recognized by the cellular machinery as a form of DNA damage. The trapped DNMT is subsequently ubiquitinated and targeted for proteasomal degradation.

  • Passive Demethylation: The depletion of active DNMT1 during subsequent rounds of DNA replication leads to a passive, replication-dependent loss of methylation patterns. The newly synthesized DNA strands are not methylated, resulting in a progressive and global hypomethylation of the genome.

  • Re-expression of Silenced Genes: The reduction in DNA methylation, particularly in the promoter regions of tumor suppressor genes, can lead to their re-expression, ultimately contributing to the anti-neoplastic effects of the drug.

Quantitative Data on 5-Azacytosine Activity

The following table summarizes key quantitative parameters related to the inhibitory activity of 5-Azacytosine and its deoxy-analog, decitabine.

Parameter 5-Azacytosine (Azacitidine) Decitabine (5-aza-2'-deoxycytidine) Notes
Primary Target DNMT1, DNMT3A, DNMT3BDNMT1, DNMT3A, DNMT3BBoth drugs inhibit all active DNMTs.
IC50 (in vitro) ~0.1 - 1 µM~0.05 - 0.5 µMVaries depending on the cell line and assay conditions.
Mechanism Covalent trapping of DNMTCovalent trapping of DNMTBoth require incorporation into DNA.
Requirement for DNA Replication YesYesInhibition is replication-dependent.
Incorporation into RNA YesNo5-Azacytosine is also incorporated into RNA, which may contribute to its cytotoxicity.

Key Experimental Protocols

This protocol describes a common in vitro method to assess the inhibitory effect of 5-Azacytosine on DNMT activity.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a DNA substrate by DNMT enzymes. The incorporation of radioactivity into the DNA is proportional to the enzyme activity.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B

  • Poly(dI-dC)·poly(dI-dC) or other suitable DNA substrate

  • ³H-SAM

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • 5-aza-dCTP-incorporated DNA substrate (for mechanism-based inhibition studies)

  • Scintillation counter and scintillation fluid

  • Filter paper discs (e.g., Whatman DE81)

  • Wash Buffers: 0.5 M Sodium Phosphate (pH 7.0)

Procedure:

  • Prepare a reaction mixture containing assay buffer, the DNA substrate, and the DNMT enzyme.

  • Add varying concentrations of 5-aza-dCTP-incorporated DNA or pre-incubate the enzyme with 5-azacytosine-treated cells to assess its inhibitory potential.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by spotting the reaction mixture onto the filter paper discs.

  • Wash the filter discs extensively with the wash buffer to remove unincorporated ³H-SAM.

  • Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

This protocol outlines a method to detect the covalent adducts formed between DNMTs and 5-azacytosine-containing DNA in cultured cells.

Principle: This method utilizes the differential solubility of free proteins and DNA-protein adducts. Covalently bound DNMT-DNA complexes will be isolated with the DNA fraction.

Materials:

  • Cell culture reagents

  • 5-Azacytosine or Decitabine

  • Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1)

  • Proteinase K

  • Potassium acetate

  • Ethanol

  • Antibodies against DNMT1, DNMT3A, or DNMT3B

  • Western blotting reagents

Procedure:

  • Treat cultured cells with the desired concentration of 5-Azacytosine for a specified time.

  • Lyse the cells in the high-SDS lysis buffer.

  • Shear the genomic DNA by sonication or passage through a fine-gauge needle.

  • Precipitate the protein-DNA complexes by adding potassium acetate and incubating on ice.

  • Centrifuge to pellet the DNA and associated proteins.

  • Wash the pellet with 70% ethanol to remove unbound proteins.

  • Resuspend the pellet and treat with Proteinase K to degrade the DNA-bound proteins.

  • Alternatively, the pellet can be directly resuspended in SDS-PAGE loading buffer and heated to reverse the cross-links for subsequent Western blot analysis to detect the trapped DNMTs.

Visualizing the Mechanism and Workflows

G Mechanism of 5-Azacytosine Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Cellular Consequences 5-Aza-C 5-Azacytosine 5-Aza-CTP 5-Aza-CTP 5-Aza-C->5-Aza-CTP Phosphorylation 5-Aza-dCTP 5-Aza-dCTP 5-Aza-CTP->5-Aza-dCTP Ribonucleotide Reductase DNA_Replication DNA Replication 5-Aza-dCTP->DNA_Replication Aza_DNA 5-Aza-C in DNA DNA_Replication->Aza_DNA Covalent_Adduct DNMT-DNA Covalent Adduct Aza_DNA->Covalent_Adduct DNMT DNMT1 DNMT->Covalent_Adduct Degradation Proteasomal Degradation Covalent_Adduct->Degradation Ubiquitination Depletion DNMT Depletion Degradation->Depletion Hypomethylation DNA Hypomethylation Depletion->Hypomethylation Passive Demethylation Gene_Re-expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Re-expression

Caption: The molecular cascade of 5-Azacytosine's mechanism of action.

G Workflow for DNMT Trapping Assay Cell_Culture 1. Treat Cells with 5-Azacytosine Lysis 2. Lyse Cells in High-SDS Buffer Cell_Culture->Lysis Sonication 3. Shear Genomic DNA Lysis->Sonication Precipitation 4. Precipitate DNA-Protein Complexes (K-Acetate) Sonication->Precipitation Pelleting 5. Centrifuge to Pellet Complexes Precipitation->Pelleting Wash 6. Wash Pellet with Ethanol Pelleting->Wash Analysis 7. Analyze Trapped DNMTs Wash->Analysis Western_Blot Western Blot of Resuspended Pellet Analysis->Western_Blot Mass_Spec Mass Spectrometry of Digested Pellet Analysis->Mass_Spec

Caption: A stepwise representation of the DNMT-DNA adduct detection protocol.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols provided are outlines and may require optimization for specific applications.

The Role of 15N Labeling in 5-Azacytosine Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine and its nucleoside analog, 5-Azacytidine (Azacitidine), are potent DNA methyltransferase (DNMT) inhibitors used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1][2] Understanding the precise mechanisms of action, metabolic fate, and cellular incorporation of these drugs is crucial for optimizing therapeutic strategies and developing novel anticancer agents. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a powerful tool in these investigations. This technical guide provides an in-depth overview of the role of ¹⁵N labeling in 5-Azacytosine studies, focusing on its application in metabolic tracing, quantitative analysis, and elucidation of signaling pathways.

Core Applications of ¹⁵N Labeling in 5-Azacytosine Research

The use of ¹⁵N-labeled 5-Azacytosine and its derivatives offers several key advantages in research and drug development:

  • Metabolic Fate and Tracing: By introducing ¹⁵N atoms into the 5-Azacytosine molecule, researchers can track its uptake, metabolism, and incorporation into DNA and RNA within cells and in vivo models.[3][4] This allows for a detailed understanding of the drug's journey from administration to its ultimate site of action.

  • Quantitative Analysis: ¹⁵N-labeled 5-Azacytosine serves as an ideal internal standard for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This enables the precise measurement of drug concentrations and their incorporation levels in biological matrices, which is critical for pharmacokinetic and pharmacodynamic studies.

  • Mechanism of Action Studies: Elucidating the intricate signaling pathways affected by 5-Azacytosine is paramount. ¹⁵N labeling can help to dissect these pathways by allowing for the differentiation and quantification of drug-modified biomolecules and their downstream effectors.

Experimental Workflows and Methodologies

The application of ¹⁵N labeling in 5-Azacytosine studies involves a series of well-defined experimental steps, from the synthesis of the labeled compound to its detection and analysis in biological samples.

G cluster_synthesis Synthesis of ¹⁵N-Labeled 5-Azacytosine cluster_cell_culture Cell Culture Experiments cluster_analysis Analytical Techniques cluster_data Data Analysis and Interpretation synthesis Chemical Synthesis of ¹⁵N-5-Azacytosine/Azacytidine purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification cell_culture Cell Seeding and Growth purification->cell_culture treatment Treatment with ¹⁵N-5-Azacytosine cell_culture->treatment incubation Time-Course Incubation treatment->incubation harvesting Cell Harvesting and Sample Preparation incubation->harvesting extraction Nucleic Acid/Metabolite Extraction harvesting->extraction lcms LC-MS/MS Analysis (Quantification) extraction->lcms nmr NMR Spectroscopy (Metabolic Profiling) extraction->nmr quant_analysis Quantitative Data Analysis lcms->quant_analysis nmr->quant_analysis pathway_analysis Metabolic Pathway and Signaling Analysis quant_analysis->pathway_analysis

Figure 1: General experimental workflow for ¹⁵N-5-Azacytosine studies.
Synthesis of ¹⁵N-Labeled 5-Azacytosine

The synthesis of ¹⁵N-labeled 5-Azacytosine typically involves the use of ¹⁵N-labeled precursors in a multi-step chemical synthesis process. For example, the Vorbrüggen glycosylation method can be adapted, using a silylated ¹⁵N-5-azacytosine and a protected ribose or deoxyribose sugar.[7] Purification of the final product is crucial and is generally achieved using high-performance liquid chromatography (HPLC). The identity and isotopic enrichment of the synthesized compound are confirmed by mass spectrometry and NMR spectroscopy.

Cell Culture and Treatment Protocols

A typical in vitro experiment involves treating cancer cell lines with ¹⁵N-5-Azacytosine.

Protocol: Cell Treatment and Sample Preparation for LC-MS/MS Analysis [5]

  • Cell Culture: Culture human cancer cell lines (e.g., acute myeloid leukemia cells) in appropriate media to the desired cell density.

  • Treatment: Treat the cells with a specific concentration of ¹⁵N-5-Azacytidine (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: After treatment, harvest the cells by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular drug.

  • Nucleic Acid Extraction: Extract DNA and RNA from the cell pellets using standard commercially available kits.

  • Enzymatic Digestion: Digest the purified DNA and RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Internal Standard Spiking: Add a known concentration of a ¹⁵N-labeled internal standard, such as ¹⁵N₄-5-azacytidine or ¹⁵N₄-5-aza-2'-deoxycytidine, to the digested samples for accurate quantification.[5]

  • Sample Cleanup: Perform a final sample cleanup step, such as solid-phase extraction (SPE), to remove any interfering substances before LC-MS/MS analysis.

Analytical Techniques: LC-MS/MS and NMR

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the primary technique for the highly sensitive and specific quantification of ¹⁵N-5-Azacytosine and its metabolites in biological samples.[5] By using a stable isotope-labeled internal standard, the method can correct for variations in sample preparation and instrument response, leading to highly accurate quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides valuable information on the chemical environment of the nitrogen atoms within the 5-Azacytosine molecule.[6] This technique can be used to study the drug's metabolism and its interactions with other molecules in a non-destructive manner.[6]

Signaling Pathway: Mechanism of Action of 5-Azacytosine

The primary mechanism of action of 5-Azacytosine is the inhibition of DNA methyltransferases (DNMTs), leading to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[1][2]

G AzaC 5-Azacytidine uptake Cellular Uptake (Nucleoside Transporters) AzaC->uptake phosphorylation Phosphorylation (Uridine-Cytidine Kinase) uptake->phosphorylation AzaCDP 5-Aza-CDP phosphorylation->AzaCDP AzaCTP 5-Aza-CTP AzaCDP->AzaCTP RNR Ribonucleotide Reductase AzaCDP->RNR RNA_incorp Incorporation into RNA AzaCTP->RNA_incorp dAzaCDP 5-Aza-dCDP RNR->dAzaCDP dAzaCTP 5-Aza-dCTP dAzaCDP->dAzaCTP DNA_incorp Incorporation into DNA dAzaCTP->DNA_incorp apoptosis Apoptosis RNA_incorp->apoptosis DNMT_trap DNMT Trapping and Degradation DNA_incorp->DNMT_trap hypomethylation DNA Hypomethylation DNMT_trap->hypomethylation gene_reexpression Tumor Suppressor Gene Re-expression hypomethylation->gene_reexpression gene_reexpression->apoptosis

Figure 2: Mechanism of action of 5-Azacytidine leading to DNA hypomethylation.

Quantitative Data Presentation

The use of ¹⁵N-labeled internal standards in LC-MS/MS analysis allows for the precise quantification of 5-Azacytosine incorporation into DNA and RNA. The following tables summarize representative quantitative data from studies investigating the effects of Azacitidine.

Table 1: Incorporation of Azacitidine into DNA and RNA of Human Acute Myeloid Leukemia (AML) Cells

Cell LineTreatment Concentration (µM)Time (hours)DNA Incorporation (pg/µg DNA)RNA Incorporation (pg/µg RNA)
AML Patient 11243.245.1
AML Patient 21242.839.8
AML Patient 11485.162.3
AML Patient 21484.555.7

Data are hypothetical and for illustrative purposes, based on trends observed in published studies.

Table 2: Effect of 5-Azacytidine on Global DNA Methylation

Cell LineTreatment Concentration (µM)Time (hours)Global DNA Methylation (% 5-mC)
Colon Cancer HCT1160 (Control)723.5
Colon Cancer HCT1161721.8
Colon Cancer HCT1165720.9
Breast Cancer MCF70 (Control)724.1
Breast Cancer MCF71722.2
Breast Cancer MCF75721.1

Data are hypothetical and for illustrative purposes, based on trends observed in published studies.

Conclusion

¹⁵N labeling is an indispensable technique in the study of 5-Azacytosine and its derivatives. It provides a robust platform for detailed metabolic tracing, accurate quantification, and the elucidation of complex cellular mechanisms. The insights gained from ¹⁵N-based studies are critical for optimizing the clinical use of 5-Azacytosine, identifying biomarkers of response, and guiding the development of the next generation of epigenetic drugs for cancer therapy. The continued application of these advanced analytical methods will undoubtedly deepen our understanding of 5-Azacytosine's role in cancer treatment and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Synthesis and Purification of 5-Azacytosine-¹⁵N₄ for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of 5-Azacytosine-¹⁵N₄, a crucial isotopically labeled compound for advanced research in epigenetics, drug metabolism, and molecular biology. Given the scarcity of published protocols for the fully ¹⁵N-labeled variant, this document outlines a proposed synthesis adapted from established methods for the unlabeled compound, alongside comprehensive details on purification, characterization, and its mechanisms of action.

Proposed Synthesis of 5-Azacytosine-¹⁵N₄

The synthesis of 5-Azacytosine involves the cyclization of a guanylurea precursor with a formic acid equivalent. To achieve full nitrogen-15 labeling (¹⁵N₄), the synthesis must commence with a precursor in which all four nitrogen atoms are ¹⁵N. The most direct precursor for this reaction is dicyandiamide-¹⁵N₄.

The proposed synthesis is a one-pot reaction that follows a well-documented pathway for the unlabeled compound, involving the reaction of dicyandiamide with formic acid under heat and pressure, followed by an acid-mediated refinement and pH-controlled precipitation.[1][2]

Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the purified product is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Reagents (Dicyandiamide-¹⁵N₄, Formic Acid, Catalyst) react Reaction in Autoclave (e.g., 110°C) start->react cool Cool to Room Temperature react->cool product1 Crude Solid Product (White Solid) cool->product1 dissolve Dissolve in Dilute HCl & Heat to Reflux product1->dissolve Transfer filter Hot Filter into Crystallizer dissolve->filter precipitate Adjust pH to ~6 with Ammonia Solution filter->precipitate crystallize Precipitate White Crystals precipitate->crystallize isolate Isolate via Centrifugation or Filtration crystallize->isolate dry Dry in Oven isolate->dry product2 Final Product: Purified 5-Azacytosine-¹⁵N₄ dry->product2

Fig 1. Proposed workflow for the synthesis and purification of 5-Azacytosine-¹⁵N₄.
Detailed Experimental Protocol (Proposed)

Materials and Reagents:

  • Dicyandiamide-¹⁵N₄ (Precursor, assumed to be sourced commercially or via custom synthesis)

  • Anhydrous Formic Acid (≥99% purity)

  • p-Toluenesulfonic acid (catalyst)

  • 5% (w/v) Hydrochloric Acid solution

  • 30% (w/v) Ammonia solution

  • Deionized Water

Protocol:

  • Reaction Setup: In a 10 L autoclave, combine 2.5 kg of dicyandiamide-¹⁵N₄, 1.5 kg of anhydrous formic acid, and 5 g of p-toluenesulfonic acid catalyst.[1]

  • Cyclization Reaction: Seal the autoclave and begin stirring. Slowly heat the reaction mixture to 110°C, maintaining the pressure generated during the reaction.[1] Allow the reaction to proceed until completion (monitoring may be required).

  • Cooling: After the reaction is complete, slowly cool the autoclave to room temperature. A white solid, the crude 5-Azacytosine-¹⁵N₄, should be obtained.[1]

  • Acid Refinement: Transfer the crude white solid to a 50 L glass reactor. Add 10 L of a 5% aqueous hydrochloric acid solution.[1]

  • Dissolution: Heat the mixture to reflux for approximately 30 minutes, or until the solution becomes clear.[2]

  • Filtration: Perform a hot filtration of the clarified solution through a suitable filter into a crystallizer to remove any insoluble impurities.[2]

  • Precipitation: While stirring the filtrate in the crystallizer, slowly add a 30% ammonia solution to adjust the pH to approximately 6. White crystals of 5-Azacytosine-¹⁵N₄ will precipitate out of the solution.[2]

  • Isolation and Drying: Collect the precipitated crystals by centrifugation or vacuum filtration. Wash the crystals with cold deionized water and then ethanol. Dry the purified product in a hot air oven or vacuum oven.[2]

Quantitative Data

While specific yield and purity data for the ¹⁵N₄-labeled synthesis are not publicly available, the yields for the analogous unlabeled synthesis are well-documented. It is reasonable to expect similar efficiency, contingent on the purity of the isotopically labeled starting material.

ParameterValueStarting MaterialsReference
Reaction Temperature 100-110°CDicyandiamide, Formic Acid[2]
Catalyst p-Toluenesulfonic acidDicyandiamide, Formic Acid[1][2]
Reported Yield ~85%Dicyandiamide, Formic Acid[2]
Final Purity >98%Dicyandiamide, Formate[]
Melting Point >300 °CN/A[1]
Molecular Weight 112.09 g/mol (unlabeled)N/A[1]
Molecular Weight ~116.05 g/mol (¹⁵N₄ labeled)N/A

Purification and Characterization

Purification

The primary purification method is recrystallization based on pH adjustment. 5-Azacytosine is soluble in acidic solutions and precipitates upon neutralization. This process effectively removes unreacted starting materials and side products.

Characterization

To confirm the successful synthesis and isotopic labeling of 5-Azacytosine-¹⁵N₄, the following analytical techniques are essential:

  • Mass Spectrometry (MS): This is the most direct method to confirm isotopic incorporation. The molecular ion peak for the unlabeled compound (C₃H₄N₄O) is approximately 112.04. The fully labeled compound (C₃H₄¹⁵N₄O) should exhibit a molecular ion peak at approximately 116.03, a +4 mass unit shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show coupling to the adjacent ¹⁵N atoms (¹J-CN and ²J-CN), which would be absent in the unlabeled spectrum. ¹⁵N NMR will directly show peaks corresponding to the four nitrogen atoms in the molecule, confirming their presence and providing information about their chemical environment.

  • High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compound, comparing its retention time to a known standard of unlabeled 5-Azacytosine if available.

Mechanism of Action and Key Signaling Pathways

5-Azacytosine itself is a nucleobase analog. Its biological activity is primarily understood through its corresponding nucleoside, 5-Azacytidine, which is a potent epigenetic modifier. The mechanisms described below are for 5-Azacytidine but are fundamentally driven by the 5-azacytosine ring.

DNA Hypomethylation Pathway

5-Azacytidine is converted intracellularly to 5-aza-2'-deoxycytidine triphosphate and incorporated into DNA. There, it acts as a suicide inhibitor of DNA methyltransferases (DNMTs). The enzyme becomes covalently trapped on the DNA, leading to its degradation. This results in passive, replication-dependent demethylation of the genome, reactivation of silenced tumor suppressor genes, and induction of cell death.

G cluster_drug Cellular Uptake & Activation cluster_dna DNA Interaction & DNMT Trapping cluster_effect Epigenetic & Cellular Effects AzaC 5-Azacytidine Aza_dCTP 5-aza-dCTP AzaC->Aza_dCTP Metabolic Activation DNA_Incorp Incorporation into DNA during S-Phase Aza_dCTP->DNA_Incorp DNMT_Trap Covalent Trapping of DNMT Enzyme DNA_Incorp->DNMT_Trap DNMT_Deg DNMT Depletion & Degradation DNMT_Trap->DNMT_Deg Hypo Passive DNA Hypomethylation DNMT_Deg->Hypo Gene_Re Tumor Suppressor Gene Re-expression Hypo->Gene_Re Apoptosis Apoptosis / Cell Cycle Arrest Gene_Re->Apoptosis

Fig 2. The DNA hypomethylation pathway initiated by 5-Azacytidine.
RNA-Dependent Cytotoxicity Pathway

As a ribonucleoside analog, 5-Azacytidine is more readily incorporated into RNA than DNA. Its presence in RNA, particularly chromatin-associated RNA (caRNA), disrupts normal RNA methylation (m⁵C). This depletion of m⁵C impairs the binding of crucial regulatory proteins (like MBD6 and SRSF2), leading to transcriptional repression of genes involved in the cell cycle and DNA repair, ultimately contributing to cytotoxicity.[4]

G cluster_rna RNA-Level Disruption cluster_protein Impaired Protein Recruitment cluster_downstream Downstream Consequences AzaC 5-Azacytidine (5-azaC) RNA_Incorp Incorporation into nascent RNA (caRNA) AzaC->RNA_Incorp m5C_Deplete Depletion of RNA Methylation (m⁵C) RNA_Incorp->m5C_Deplete MBD6 Disrupted MBD6 Binding m5C_Deplete->MBD6 SRSF2 Impaired SRSF2 Recruitment m5C_Deplete->SRSF2 H2A Failed H2AK119ub Deubiquitination MBD6->H2A H3 Failed p300 Recruitment & H3K27ac Deposition SRSF2->H3 Repression Transcriptional Repression (Cell Cycle & DNA Repair Genes) H2A->Repression H3->Repression

Fig 3. RNA-dependent mechanism of 5-Azacytidine leading to cytotoxicity.[4]

References

A Technical Guide to the Foundational Mechanisms of 5-Azacytosine on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Azacytosine (5-AzaC) is a pyrimidine analog that has been a cornerstone of epigenetic research and therapy for decades.[1] Initially synthesized as a potential chemotherapeutic agent, its profound effects on gene expression have been primarily attributed to its role as a DNA hypomethylating agent.[2] Upon incorporation into DNA, 5-AzaC covalently traps DNA methyltransferases (DNMTs), leading to their degradation and a subsequent passive, replication-dependent demethylation of the genome.[3][4] This process can reactivate tumor suppressor genes silenced by promoter hypermethylation.[5] However, the mechanisms of 5-AzaC are multifaceted. As a ribonucleoside, it is also readily incorporated into RNA, where it can inhibit RNA methyltransferases and, as recent studies show, deplete 5-methylcytosine on chromatin-associated RNA, leading to transcriptional repression of genes involved in cell cycle and DNA repair.[6][7][8] This guide provides an in-depth overview of these core mechanisms, presents quantitative data on gene expression changes, details key experimental protocols, and visualizes the central pathways involved.

Core Mechanisms of Action

5-Azacytosine exerts its influence on gene expression through several distinct, yet interconnected, molecular pathways. While historically known as a DNA demethylating agent, its effects on RNA are also critical to its biological activity.

DNA Hypomethylation and Gene Reactivation

The canonical mechanism of 5-Azacytosine involves its effects on DNA methylation. Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a known hallmark of many cancers, leading to their silencing.[5] 5-AzaC can reverse this silencing.

  • Cellular Uptake and Incorporation: As a nucleoside analog, 5-AzaC is transported into the cell and phosphorylated. A portion is converted to its deoxyribose form, 5-aza-2'-deoxycytidine (Decitabine), by ribonucleotide reductase, allowing for its incorporation into newly synthesized DNA during S-phase.[9]

  • DNMT Trapping and Degradation: The key event occurs when DNA methyltransferases, particularly the maintenance methyltransferase DNMT1, attempt to methylate the incorporated 5-azacytosine residue.[3] The nitrogen atom at the 5th position of the azacytosine ring prevents the methylation reaction from completing and instead forms an irreversible covalent bond between the DNMT enzyme and the DNA.[3][4]

  • Proteasomal Degradation: This trapped DNMT1-DNA adduct is recognized by the cellular machinery, leading to the ubiquitination and subsequent degradation of the DNMT1 protein via the proteasome.[10][11] This effect is selective for DNMT1; levels of de novo methyltransferases DNMT3A and DNMT3B are less affected.[11]

  • Passive Demethylation and Gene Reactivation: The resulting depletion of functional DNMT1 means that during subsequent rounds of DNA replication, the methylation patterns on the parent strand cannot be copied to the daughter strand. This leads to a passive, replication-dependent "dilution" of methylation, ultimately resulting in global DNA hypomethylation.[3] When this occurs in hypermethylated promoter regions of tumor suppressor genes, it can restore their expression and re-engage pathways for apoptosis, cell cycle control, and DNA repair.[12][5]

RNA-Mediated Effects and Transcriptional Repression

Given that 5-Azacytosine is a ribonucleoside, it is incorporated into RNA more readily than into DNA.[6][8] Its effects on RNA metabolism represent a significant, and sometimes overlooked, aspect of its mechanism.

  • Inhibition of RNA Methylation: 5-AzaC has been shown to inhibit the RNA methyltransferase DNMT2, leading to the hypomethylation of its substrates, such as tRNAAsp at cytosine 38.[6]

  • Depletion of m5C on Chromatin-Associated RNA (caRNA): More recent research highlights a critical RNA-dependent mechanism for 5-AzaC's cytotoxicity in leukemia cells.[7][8] 5-AzaC treatment leads to the depletion of 5-methylcytosine (m5C) on chromatin-associated RNAs. This depletion disrupts specific m5C-mediated transcriptional regulatory pathways, impairing the recruitment of factors like SRSF2 and the deubiquitination of H2AK119ub.[7]

  • Transcriptional Repression: In contrast to its DNA demethylating function which often activates genes, this RNA-dependent effect causes the transcriptional repression of genes crucial for cell cycle regulation and DNA repair, contributing significantly to the cytotoxic effects of the drug.[7][8]

Visualization of Key Pathways and Processes

The following diagrams illustrate the core mechanisms and experimental workflows associated with 5-Azacytosine research.

Mechanism_of_Action Figure 1: Core Mechanisms of 5-Azacytosine Action cluster_cell Cell cluster_dna DNA Pathway cluster_rna RNA Pathway AzaC 5-Azacytosine incorporation_dna Incorporation into DNA (as 5-aza-dC) AzaC->incorporation_dna incorporation_rna Incorporation into RNA AzaC->incorporation_rna trap Covalent Trapping of DNMT1 incorporation_dna->trap degradation Proteasomal Degradation of DNMT1 trap->degradation hypomethylation DNA Hypomethylation degradation->hypomethylation gene_activation Tumor Suppressor Gene Reactivation hypomethylation->gene_activation m5c_depletion Depletion of m5C on Chromatin-Associated RNA incorporation_rna->m5c_depletion transcript_repression Transcriptional Repression (Cell Cycle & DNA Repair Genes) m5c_depletion->transcript_repression cytotoxicity Cytotoxicity transcript_repression->cytotoxicity Experimental_Workflow Figure 2: Workflow for Analyzing Gene Expression Changes cluster_analysis Downstream Analysis start Seed Cells (e.g., Cancer Cell Line) treat Treat with 5-Azacytosine (e.g., 1-10 µM for 48-120h) + Vehicle Control start->treat harvest Harvest Cells at Time Points treat->harvest rna RNA Isolation harvest->rna protein Protein Lysis harvest->protein dna DNA Isolation harvest->dna qpcr qPCR / Microarray (Gene Expression) rna->qpcr wb Western Blot (Protein Levels, e.g., DNMT1) protein->wb bisulfite Bisulfite Sequencing (Methylation Status) dna->bisulfite data Data Interpretation qpcr->data wb->data bisulfite->data DNMT1_Degradation_Pathway Figure 3: 5-AzaC-Induced DNMT1 Degradation Pathway Aza_DNA 5-AzaC Incorporated into DNA Covalent Covalent DNMT1-DNA Adduct Formation Aza_DNA->Covalent DNMT1 Free DNMT1 Enzyme DNMT1->Covalent Proteasome Proteasome Covalent->Proteasome Targeted for Degradation Ubiquitin Ubiquitin-Activating Enzyme (E1) Ubiquitin->Covalent Requires functional E1 Degradation DNMT1 Degradation Proteasome->Degradation Depletion Depletion of Cellular DNMT1 Pool Degradation->Depletion

References

The Epigenetic Revolution: A Technical Guide to 5-Azacytosine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Azacytosine, and its deoxy derivative 5-aza-2'-deoxycytidine (Decitabine), have fundamentally altered the therapeutic landscape for specific hematological malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying the use of 5-Azacytosine in oncology. It delves into its mechanism of action as a pioneering epigenetic drug, details key experimental methodologies, presents quantitative clinical data, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and clinicians working to further unravel the complexities of epigenetic regulation in cancer and develop next-generation therapies.

Discovery and Historical Milestones

The journey of 5-Azacytosine from a synthesized chemical entity to a clinically impactful anticancer agent has been a multi-decade endeavor, marked by key scientific discoveries that paralleled our growing understanding of epigenetics.

First synthesized in the 1960s, 5-Azacytidine (Azacitidine) was initially investigated as a traditional cytotoxic agent due to its antimetabolic properties.[1][2][3] Early studies demonstrated its ability to interfere with nucleic acid and protein synthesis, leading to its evaluation as a chemotherapeutic agent for acute myelogenous leukemia.[1][3] However, its considerable toxicity at high doses limited its widespread use.[1]

A paradigm shift occurred with the discovery that 5-Azacytidine and its analogue, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation.[1][4] This finding was pivotal, as it linked the drug's activity to the emerging field of epigenetics—the study of heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. It became clear that at lower, less cytotoxic doses, 5-Azacytidine could reverse aberrant hypermethylation, a hallmark of many cancers, leading to the re-expression of silenced tumor suppressor genes.[5][6] This discovery renewed interest in 5-Azacytidine as a targeted therapeutic, culminating in its FDA approval for the treatment of myelodysplastic syndromes (MDS) in 2004.

Discovery_Timeline cluster_1960s 1960s cluster_1970s 1970s cluster_1980s 1980s cluster_2000s 2000s 1960s 5-Azacytidine first synthesized. Initial studies as a cytotoxic agent. 1970s Demonstrated efficacy in acute myelogenous leukemia. 1960s->1970s Early Clinical Evaluation 1980s Discovery of DNA methylation inhibition mechanism. 1970s->1980s Shift in Understanding 2004 FDA approval for Myelodysplastic Syndromes (MDS). 1980s->2004 Epigenetic Focus & Clinical Trials

Caption: Historical timeline of 5-Azacytosine in cancer research.

Mechanism of Action: Epigenetic Reprogramming

5-Azacytosine and its derivatives are nucleoside analogs that exert their primary therapeutic effects by inhibiting DNA methyltransferases (DNMTs).[7]

  • Cellular Uptake and Activation: 5-Azacytidine is transported into the cell and subsequently phosphorylated to 5-azacytidine triphosphate. A portion of this is converted to 5-aza-2'-deoxycytidine triphosphate.

  • Incorporation into Nucleic Acids: During DNA replication and transcription, 5-azacytidine and its deoxy form are incorporated into newly synthesized DNA and RNA, respectively.[8][9] The incorporation into DNA is crucial for its hypomethylating effect.

  • DNMT Trapping and Depletion: Once incorporated into the DNA strand in place of cytosine, 5-Azacytosine forms a covalent bond with DNA methyltransferase (DNMT) enzymes that attempt to methylate it. This "trapping" of the enzyme leads to its degradation.[7][9]

  • DNA Hypomethylation and Gene Re-expression: The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. This leads to the reactivation of previously silenced genes, including critical tumor suppressor genes.[7][10]

  • Cytotoxicity: At higher concentrations, the incorporation of 5-Azacytidine into both DNA and RNA can lead to DNA damage, cell cycle arrest, and apoptosis, contributing to its cytotoxic effects.[8]

Mechanism_of_Action 5Aza 5-Azacytidine Cell Cancer Cell 5Aza->Cell DNA_rep DNA Replication Cell->DNA_rep RNA_syn RNA Synthesis Cell->RNA_syn DNA DNA Strand DNA_rep->DNA Incorporation RNA RNA Strand RNA_syn->RNA Incorporation Trapping Covalent Trapping of DNMT DNA->Trapping Protein_syn Altered Protein Synthesis RNA->Protein_syn DNMT DNA Methyltransferase (DNMT) DNMT->Trapping Degradation DNMT Degradation Trapping->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation TSG_re Tumor Suppressor Gene Re-expression Hypomethylation->TSG_re Apoptosis Apoptosis TSG_re->Apoptosis Protein_syn->Apoptosis

Caption: Mechanism of action of 5-Azacytosine.

Quantitative Data from Clinical Trials

The clinical efficacy of 5-Azacytidine has been most robustly demonstrated in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The following tables summarize key quantitative data from pivotal clinical trials.

Table 1: Efficacy of 5-Azacitidine in Myelodysplastic Syndromes (MDS)

Study / TrialPatient PopulationDosing RegimenOverall Response Rate (ORR)Complete Remission (CR)Hematologic Improvement (HI)Median Overall Survival (OS)
CALGB 9221[11]Low-risk MDS75 mg/m²/day for 7 days59%--Longer than supportive care
Phase II Study (Santini et al.)[11]Low/INT-1–Risk MDS75 mg/m²/day for 5 days47% (ITT)19%38%Not Reported
Phase II Multicenter Trial[4]Lower-risk MDS (5-day vs 7-day)75 mg/m²/day48.0% (5-day) vs 39.3% (7-day)-44.0% (5-day) vs 39.3% (7-day)Similar between arms
Meta-analysis (Gurion et al.)[8]MDSVariousFavorable influence on response rates7.63 (RR vs conventional care)3.06 (RR vs conventional care)Improved (HR 0.72)

Table 2: Comparative Efficacy of Azacitidine (AZA) and Decitabine (DEC) in Acute Myeloid Leukemia (AML)

Study / TrialPatient PopulationAZA CR RateDEC CR RateAZA Median OS (months)DEC Median OS (months)Key Finding
ASTRAL-1[1][7][9][12]AML ineligible for intensive chemotherapy17.5%19.2%8.711.1No statistically significant difference in CR or OS.
Network Meta-analysis (Xiong et al.)[13]AML----Decitabine showed a higher CR rate than Azacitidine in indirect comparisons.

Key Experimental Protocols

The following sections detail standardized methodologies for key in vitro experiments involving 5-Azacytosine.

In Vitro Cell Culture and Treatment

Objective: To assess the effects of 5-Azacytidine on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MOLM-13, SKM-1 for AML; various NSCLC or colon cancer lines) in 6-well or 96-well plates at a density that allows for logarithmic growth during the treatment period.[6][14]

  • Drug Preparation: Prepare a stock solution of 5-Azacytidine in an appropriate solvent such as DMSO or 50% acetic acid.[15] Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each experiment.

  • Treatment: Add 5-Azacytidine to the cell culture medium at the desired concentrations (typically ranging from nanomolar to low micromolar, e.g., 0.1 µM to 10 µM).[15][16] The treatment duration can vary from 24 to 120 hours or longer, with media and drug changes every 24-48 hours to ensure drug stability and continuous exposure.[14][15]

  • Controls: Include vehicle-treated control cells (e.g., DMSO) in parallel.

InVitro_Workflow Start Start Seed Seed Cancer Cell Lines Start->Seed Prepare Prepare 5-Azacytidine and Vehicle Control Seed->Prepare Treat Treat Cells with 5-Aza or Vehicle Prepare->Treat Incubate Incubate (24-120h) with Media Changes Treat->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest End End Harvest->End

Caption: General workflow for in vitro 5-Azacytosine treatment.
DNA Methylation Analysis

Objective: To quantify changes in global or gene-specific DNA methylation following 5-Azacytidine treatment.

Protocol (Bisulfite Sequencing Method):

  • DNA Extraction: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[2][17]

  • PCR Amplification: Amplify the target genomic regions (e.g., promoter of a tumor suppressor gene) using primers specific for the bisulfite-converted DNA.[17]

  • Sequencing: Sequence the PCR products.

  • Data Analysis: Compare the sequences from treated and control samples. The presence of cytosine at CpG sites indicates methylation, while the presence of thymine (converted from uracil) indicates a lack of methylation.[5]

Signaling Pathways Modulated by 5-Azacytosine

5-Azacytosine's impact extends beyond simple gene reactivation, influencing key cellular signaling pathways involved in cancer cell survival and proliferation.

Apoptosis Pathway

Treatment with 5-Azacytidine has been shown to induce apoptosis in various cancer cell lines.[16][18] This is achieved through the re-expression of pro-apoptotic genes that are often silenced by hypermethylation in cancer. A key player in this process is the tumor suppressor gene TP53. 5-Azacytidine can lead to the demethylation of the TP53 promoter, increasing its expression.[16][19] p53 can then transcriptionally activate other pro-apoptotic genes, leading to the activation of caspases (e.g., Caspase-3) and PARP cleavage, culminating in programmed cell death.[18]

Apoptosis_Pathway 5Aza 5-Azacytidine DNMT_inhibition DNMT Inhibition 5Aza->DNMT_inhibition TP53_demethylation TP53 Promoter Demethylation DNMT_inhibition->TP53_demethylation TP53_expression p53 Expression TP53_demethylation->TP53_expression Pro_apoptotic_genes Pro-apoptotic Gene Activation (e.g., Bax) TP53_expression->Pro_apoptotic_genes Caspase_activation Caspase-3 Activation Pro_apoptotic_genes->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: 5-Azacytosine-induced apoptosis pathway.
JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade affected by 5-Azacytidine.[3][20] In many cancers, this pathway is constitutively active, promoting cell proliferation and survival. 5-Azacytidine can upregulate the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS-1 and SOCS-3, which are negative regulators of the JAK/STAT pathway.[20] By demethylating the promoters of SOCS genes, 5-Azacytidine restores their expression, leading to the inhibition of JAK kinases and the subsequent downregulation of STAT3 signaling.[20] This can contribute to the anti-proliferative effects of the drug.

JAK_STAT_Pathway 5Aza 5-Azacytidine DNMT_inhibition DNMT Inhibition 5Aza->DNMT_inhibition SOCS_demethylation SOCS-1/3 Promoter Demethylation DNMT_inhibition->SOCS_demethylation SOCS_expression SOCS-1/3 Expression SOCS_demethylation->SOCS_expression JAK_inhibition JAK Inhibition SOCS_expression->JAK_inhibition STAT3_inhibition STAT3 Inhibition JAK_inhibition->STAT3_inhibition Proliferation_inhibition Decreased Cell Proliferation STAT3_inhibition->Proliferation_inhibition

Caption: Inhibition of the JAK/STAT pathway by 5-Azacytosine.

Conclusion and Future Directions

5-Azacytosine has established itself as a cornerstone of epigenetic therapy in oncology. Its ability to reverse aberrant DNA methylation and reactivate silenced tumor suppressor genes has provided a vital therapeutic option for patients with MDS and AML. The ongoing research into its effects on various signaling pathways and its potential in combination with other anti-cancer agents, including immunotherapy, continues to expand its clinical utility. Future research will likely focus on identifying predictive biomarkers of response, overcoming mechanisms of resistance, and developing novel hypomethylating agents with improved efficacy and safety profiles. This in-depth technical guide serves as a foundation for understanding the critical role of 5-Azacytosine in cancer research and its continuing evolution as a therapeutic agent.

References

A Technical Guide to 5-Azacytosine-¹⁵N₄: From Procurement to Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and experimental application of 5-Azacytosine-¹⁵N₄, a stable isotope-labeled analog of the epigenetic modifier 5-Azacytosine. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development, offering detailed supplier information, experimental protocols, and a visualization of its core mechanism of action.

Supplier and Purchasing Information for 5-Azacytosine-¹⁵N₄

For researchers seeking to procure 5-Azacytosine-¹⁵N₄ for their studies, several reputable suppliers offer this compound. The following table summarizes key purchasing information to facilitate easy comparison. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailabilityNotes
Santa Cruz Biotechnology, Inc. sc-220000Information not readily availableInquire with supplierMolecular Formula: C₃H₄(¹⁵N)₄O.[1]
MedchemExpress HY-W739881Information not readily availableInquire with supplierCAS No: 1189895-68-8.[2]
VIVAN Life Sciences VLCS-00348High Purity (CoA available)Inquire with supplierCAS No: 1189895-68-8.[3]
Eurisotop (Cambridge Isotope Laboratories, Inc.) CNLM-9695-PK≥98%Inquire with supplierLabeled with ¹³C₂ and ¹⁵N₄.[4]

Core Mechanism of Action: Inhibition of DNA Methylation

5-Azacytosine and its derivatives are potent inhibitors of DNA methylation.[5][6] The primary mechanism of action involves the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs), with a particular impact on DNMT1, the enzyme responsible for maintaining methylation patterns during DNA replication.[7][8]

The signaling pathway can be summarized as follows:

  • Cellular Uptake and Metabolism: 5-Azacytosine is transported into the cell and is metabolically activated.

  • Incorporation into DNA: During DNA replication, 5-Azacytosine is incorporated in place of cytosine.

  • DNMT1 Trapping: When DNMT1 attempts to methylate the 5-azacytosine-containing DNA, a stable covalent bond is formed between the enzyme and the modified base.[7]

  • DNMT1 Degradation: This covalent complex marks DNMT1 for proteasomal degradation, leading to a depletion of cellular DNMT1 levels.[9][10][11]

  • Passive Demethylation: With reduced DNMT1 activity, methylation marks are not faithfully copied onto the newly synthesized DNA strand during subsequent rounds of replication. This leads to a passive, replication-dependent loss of DNA methylation.

  • Gene Reactivation: The resulting hypomethylation of gene promoter regions can lead to the re-expression of silenced tumor suppressor genes, triggering downstream anti-cancer effects such as cell cycle arrest, apoptosis, and cellular differentiation.

Below is a Graphviz diagram illustrating this signaling pathway.

DNMT1_Inhibition_by_5_Azacytosine cluster_cell Target Cell AZA_in 5-Azacytosine-¹⁵N₄ AZA_DNA Incorporation into DNA during Replication AZA_in->AZA_DNA DNMT1_trap Covalent Trapping of DNMT1 AZA_DNA->DNMT1_trap DNMT1 attempts methylation DNMT1_degradation Proteasomal Degradation of DNMT1 DNMT1_trap->DNMT1_degradation Hypomethylation DNA Hypomethylation DNMT1_degradation->Hypomethylation Reduced maintenance methylation Gene_reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_reactivation Cellular_effects Apoptosis, Cell Cycle Arrest, Differentiation Gene_reactivation->Cellular_effects DNMT1 DNMT1 DNMT1->DNMT1_trap

Mechanism of 5-Azacytosine-¹⁵N₄ induced DNA hypomethylation.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving 5-Azacytosine. These protocols are based on established procedures for related compounds and can be adapted for 5-Azacytosine-¹⁵N₄.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cancer cell lines with 5-Azacytosine to induce DNA demethylation.

Materials:

  • Cancer cell line of interest (e.g., prostate cancer cell lines PC-3 or DU145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 5-Azacytosine (prepare a stock solution in a suitable solvent like DMSO or sterile water, stored at -20°C)

  • 6-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow for several cell divisions during the treatment period (e.g., 4 x 10⁵ cells/well for PC-3 or DU145 cells).[12]

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.

  • 5-Azacytosine Treatment: The next day, replace the medium with fresh medium containing the desired concentration of 5-Azacytosine. A common concentration range to start with is 1-10 µM.[13] For some cell lines, a lower concentration of 2.5 µM has been shown to be effective.[12]

  • Incubation: Incubate the cells with 5-Azacytosine for 48 to 72 hours.[12][14] Due to the instability of 5-Azacytosine in aqueous solutions, it is recommended to change the medium and add fresh 5-Azacytosine every 24 hours.[13]

  • Cell Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA extraction for methylation analysis, RNA extraction for gene expression analysis, or protein extraction for Western blotting).

Below is a Graphviz diagram representing the experimental workflow for cell treatment and subsequent analysis.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Downstream Analyses start Seed Cells adherence 24h Incubation (Cell Adherence) start->adherence treatment 5-Azacytosine Treatment (48-72h) adherence->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis dna DNA Methylation Analysis (e.g., Bisulfite Sequencing) analysis->dna rna Gene Expression Analysis (e.g., RT-qPCR) analysis->rna protein Protein Expression Analysis (e.g., Western Blot) analysis->protein

Workflow for cell treatment and analysis.
Analysis of DNA Methylation

To assess the effect of 5-Azacytosine treatment on DNA methylation, several techniques can be employed. Bisulfite sequencing is a gold-standard method for single-nucleotide resolution methylation analysis.

Principle:

Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing will reveal the original methylation status of the DNA.

General Protocol Outline:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both treated and untreated (control) cells using a commercially available kit.

  • Bisulfite Conversion: Treat approximately 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the target gene promoter region using primers specifically designed for bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products. This can be done by Sanger sequencing for individual clones or by next-generation sequencing for a more comprehensive analysis.

  • Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site in the region of interest. A decrease in the percentage of methylated cytosines in the 5-Azacytosine-treated samples compared to the control samples indicates successful demethylation.

Alternative methods for assessing global DNA methylation changes include techniques like LINE-1 pyrosequencing.[15]

Conclusion

5-Azacytosine-¹⁵N₄ is a valuable tool for researchers investigating the role of DNA methylation in various biological processes and disease states. Its stable isotope label allows for tracer studies to track its metabolic fate and incorporation into DNA. By understanding its mechanism of action and employing appropriate experimental protocols, scientists can effectively utilize this compound to probe the epigenetic landscape and its impact on gene expression and cellular function. This guide provides a foundational resource to aid in the successful procurement and application of 5-Azacytosine-¹⁵N₄ in a research setting.

References

Theoretical Models of 5-Azacytosine Incorporation into DNA and RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine, a chemical analog of the nucleoside cytidine, and its deoxyribose counterpart, 5-aza-2'-deoxycytidine (Decitabine), are potent epigenetic modifiers widely utilized in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Their therapeutic efficacy stems from their ability to be incorporated into newly synthesized DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent reactivation of silenced tumor suppressor genes.[3][4] This guide provides a comprehensive overview of the theoretical models governing the incorporation of 5-Azacytosine into nucleic acids, its metabolic activation, and the downstream molecular consequences.

Core Concepts: Metabolic Activation and Incorporation

5-Azacytosine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and hypomethylating effects.[3] The metabolic pathway dictates its differential incorporation into RNA and DNA, which is a key determinant of its mechanism of action.

Metabolic Activation Pathway

The activation of 5-Azacytidine begins with its transport into the cell, followed by a series of phosphorylation steps. The initial and rate-limiting step is the phosphorylation by uridine-cytidine kinase (UCK) to form 5-azacytidine-5'-monophosphate (5-aza-CMP).[5][6] Subsequent phosphorylations by nucleoside monophosphate and diphosphate kinases lead to the formation of 5-azacytidine-5'-diphosphate (5-aza-CDP) and ultimately 5-azacytidine-5'-triphosphate (5-aza-CTP).[7]

A crucial bifurcation in the pathway occurs at the diphosphate stage. The majority of 5-aza-CDP is further phosphorylated to 5-aza-CTP, which is then readily incorporated into elongating RNA transcripts by RNA polymerases.[5][6] A smaller fraction of 5-aza-CDP is converted to its deoxyribose form, 5-aza-2'-deoxycytidine-5'-diphosphate (5-aza-dCDP), by the enzyme ribonucleotide reductase (RNR) .[5][6] 5-aza-dCDP is then phosphorylated to 5-aza-2'-deoxycytidine-5'-triphosphate (5-aza-dCTP), the substrate for DNA polymerases, allowing its incorporation into DNA.[5][6]

It is estimated that approximately 80-90% of intracellular 5-Azacytidine is incorporated into RNA, while only 10-20% is incorporated into DNA.[5][8] This differential incorporation is a key distinction between 5-Azacytidine and its deoxy analog, Decitabine, which is directly phosphorylated and incorporated primarily into DNA.[3]

cluster_0 Cellular Uptake and Activation cluster_1 Incorporation into Nucleic Acids cluster_2 Downstream Effects 5-Azacytidine 5-Azacytidine 5-aza-CMP 5-aza-CMP 5-Azacytidine->5-aza-CMP Uridine-Cytidine Kinase (UCK) 5-aza-CDP 5-aza-CDP 5-aza-CMP->5-aza-CDP NMP Kinase 5-aza-CTP 5-aza-CTP 5-aza-CDP->5-aza-CTP NDP Kinase 5-aza-dCDP 5-aza-dCDP 5-aza-CDP->5-aza-dCDP Ribonucleotide Reductase (RNR) RNA RNA 5-aza-CTP->RNA RNA Polymerase 5-aza-dCTP 5-aza-dCTP 5-aza-dCDP->5-aza-dCTP NDP Kinase DNA DNA 5-aza-dCTP->DNA DNA Polymerase RNA_dysfunction RNA Dysfunction (Protein Synthesis Inhibition, Altered RNA Stability) RNA->RNA_dysfunction DNMT_trapping DNMT Trapping & Degradation DNA->DNMT_trapping DNA_hypomethylation DNA Hypomethylation DNMT_trapping->DNA_hypomethylation DNA_damage DNA Damage Response DNMT_trapping->DNA_damage

Caption: Metabolic activation and incorporation of 5-Azacytidine.

Mechanisms of Action

The incorporation of 5-Azacytosine into RNA and DNA triggers distinct downstream cellular responses that contribute to its therapeutic effects.

DNA Hypomethylation via DNMT Trapping

The primary mechanism of action for the DNA-incorporated form of 5-Azacytosine is the irreversible inhibition of DNA methyltransferases (DNMTs), particularly DNMT1.[4] During the process of DNA methylation, DNMTs form a transient covalent intermediate with the cytosine base.[9] However, the presence of a nitrogen atom at the 5-position of the azacytosine ring prevents the resolution of this covalent bond, leading to the formation of a stable DNMT-DNA adduct.[10] This "trapping" of DNMTs on the DNA leads to their subsequent proteasomal degradation, resulting in a passive, replication-dependent loss of DNA methylation patterns.[4] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes.[3]

DNA_with_5azaC DNA containing 5-Azacytosine Covalent_Adduct DNMT1-DNA Covalent Adduct DNA_with_5azaC->Covalent_Adduct DNMT1 DNMT1 DNMT1->Covalent_Adduct Proteasomal_Degradation Proteasomal Degradation Covalent_Adduct->Proteasomal_Degradation DNA_Hypomethylation DNA Hypomethylation Proteasomal_Degradation->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation

Caption: Mechanism of DNMT1 trapping and DNA hypomethylation.
RNA-Mediated Effects

The predominant incorporation of 5-Azacytidine into RNA leads to a range of cytotoxic effects independent of DNA hypomethylation. These include:

  • Inhibition of Protein Synthesis: Incorporation of 5-aza-CTP into tRNA can interfere with amino acid acceptance and ribosome binding, leading to a global reduction in protein synthesis.[11][12]

  • Altered RNA Stability and Processing: The presence of 5-azacytosine in mRNA can affect its stability and processing. It has been shown to inhibit nonsense-mediated decay (NMD) in a MYC-dependent manner, a crucial RNA surveillance pathway.[1][13]

  • Ribonucleotide Reductase Inhibition: 5-Azacytidine has been shown to be a potent inhibitor of the RRM2 subunit of ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA synthesis and repair.[5][6]

Induction of DNA Damage

The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, triggering a DNA damage response (DDR).[14] This can lead to cell cycle arrest, apoptosis, and synergistic cytotoxicity with other DNA damaging agents.[15]

Quantitative Data

The following tables summarize key quantitative data related to the incorporation and activity of 5-Azacytosine.

Table 1: Incorporation of 5-Azacytidine into DNA and RNA

Cell Line/SystemDrug ConcentrationIncubation Time% Incorporation in RNA% Incorporation in DNAReference
KG-1a (AML)0.3 µM [¹⁴C]-AZA24 hours65%35%[16]
General EstimateN/AN/A80-90%10-20%[5][8]
Mouse PBMCs1 mg/kg [¹⁴C]-Aza24 hours0.22 pgEq/µg RNA2.5 pgEq/µg DNA[17][18]
Mouse Bone Marrow1 mg/kg [¹⁴C]-Aza24 hours0.22 pgEq/µg RNA1.7 pgEq/µg DNA[17][18]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Reference
Uridine-Cytidine Kinase (Calf Thymus)5-Azacytidine200
Uridine-Cytidine Kinase (Calf Thymus)Cytidine40
Uridine-Cytidine Kinase (Calf Thymus)Uridine50

Table 3: IC50 Values of 5-Azacytidine and Decitabine in Cancer Cell Lines

Cell LineDrugIncubation TimeIC50 (µM)Reference
HCT-116 (Colon Cancer)5-Azacytidine24 hours2.18 ± 0.33[19]
HCT-116 (Colon Cancer)5-Azacytidine48 hours1.98 ± 0.29[19]
HCT-116 (Colon Cancer)Decitabine24 hours4.08 ± 0.61[19]
HCT-116 (Colon Cancer)Decitabine48 hours3.18 ± 0.50[19]
HL-60 (Leukemia)Decitabine24 hours~0.1
Molt-3 (T-cell Leukemia)Decitabine24 hours~0.1
RPMI 8392 (B-cell Leukemia)Decitabine24 hours~0.1
HMC-1 (Mast Cell Leukemia)5-Azacytidine48 hours20
HEL (Erythroleukemia)5-AzacytidineN/A<20

Experimental Protocols

Quantification of 5-Azacytidine Incorporation into DNA and RNA by LC-MS/MS

This protocol describes a method for the simultaneous quantification of 5-azacytidine incorporation into genomic DNA and RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cells or tissues treated with 5-Azacytidine

  • DNA and RNA extraction kits

  • Nuclease P1, alkaline phosphatase

  • LC-MS/MS system

  • Internal standards (e.g., stable isotope-labeled 5-aza-2'-deoxycytidine and 5-azacytidine)

Procedure:

  • Genomic DNA and RNA Isolation: Isolate total DNA and RNA from treated cells or tissues using appropriate commercial kits.

  • Enzymatic Digestion:

    • For DNA, digest 1-10 µg of DNA with nuclease P1 and alkaline phosphatase to release individual deoxynucleosides.

    • For RNA, digest 1-10 µg of RNA with nuclease P1 and alkaline phosphatase to release individual ribonucleosides.

  • Sample Preparation:

    • Add internal standards to the digested samples.

    • Perform solid-phase extraction (SPE) or protein precipitation to clean up the samples.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using a reverse-phase HPLC column.

    • Detect and quantify the parent and product ions of 5-azacytidine, 5-aza-2'-deoxycytidine, and their corresponding internal standards using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 5-azacytidine and 5-aza-2'-deoxycytidine.

    • Calculate the amount of incorporated 5-azacytidine in DNA and RNA by normalizing to the total amount of deoxycytidine and cytidine, respectively.[3][20][21]

DNMT Trapping Assay

This assay measures the covalent trapping of DNMTs to DNA containing 5-azacytosine.

Materials:

  • Nuclear extracts from cells

  • Biotinylated DNA probe containing 5-azacytosine

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • SDS-PAGE and Western blotting reagents

  • Anti-DNMT1 antibody

Procedure:

  • Incubation: Incubate nuclear extracts with the biotinylated 5-azacytosine-containing DNA probe to allow for DNMT binding and covalent adduct formation.

  • Capture: Add streptavidin-coated magnetic beads to the reaction to capture the DNA-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-DNMT1 antibody to detect the trapped enzyme.[10][22]

Signaling Pathways Affected by 5-Azacytosine

IRE1α-EGFR-ERK1/2 Signaling Pathway

5-Azacytidine has been shown to stabilize LDL receptor (LDLR) mRNA through a novel signaling pathway involving the sustained activation of the inositol-requiring enzyme 1α (IRE1α) kinase domain and c-Jun N-terminal kinase (JNK).[23][24] This leads to the activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2), which ultimately stabilizes the LDLR mRNA.[23][24]

5-AzaC 5-Azacytidine IRE1a IRE1α 5-AzaC->IRE1a activates JNK JNK IRE1a->JNK activates EGFR EGFR JNK->EGFR activates ERK12 ERK1/2 EGFR->ERK12 activates LDLR_mRNA_stab LDLR mRNA Stabilization ERK12->LDLR_mRNA_stab

Caption: 5-Azacytidine-induced IRE1α-EGFR-ERK1/2 signaling pathway.
MYC-Dependent Inhibition of Nonsense-Mediated Decay

5-Azacytidine inhibits the nonsense-mediated mRNA decay (NMD) pathway in a dose-dependent manner.[1][13] This effect is mediated by the induction of MYC expression.[1][2][13] MYC, a key transcription factor, has been shown to suppress NMD, although the precise downstream mechanism is still under investigation. This inhibition of NMD can lead to the stabilization and translation of transcripts containing premature termination codons, which may have implications for cancer cell biology.[1][2][13]

5-AzaC 5-Azacytidine MYC_expression Increased MYC Expression 5-AzaC->MYC_expression NMD_pathway Nonsense-Mediated Decay (NMD) Pathway MYC_expression->NMD_pathway inhibits PTC_mRNA_stab Stabilization of PTC-containing mRNA NMD_pathway->PTC_mRNA_stab

Caption: MYC-dependent inhibition of NMD by 5-Azacytidine.

Conclusion

The incorporation of 5-Azacytosine into DNA and RNA initiates a cascade of molecular events with profound consequences for cellular function. Its dual action on both the epigenome, through DNA hypomethylation, and the transcriptome, through RNA-mediated effects, underscores its complexity as a therapeutic agent. A thorough understanding of these theoretical models and the underlying experimental methodologies is crucial for the continued development and optimization of 5-Azacytosine-based therapies in oncology and beyond. This guide provides a foundational resource for researchers and clinicians working to harness the full potential of this important class of drugs.

References

The Core Principles of 15N Labeled Compounds in NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern structural biology and drug discovery, providing unparalleled insights into the structure, dynamics, and interactions of biomolecules at an atomic level. The strategic incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), has revolutionized the application of NMR to larger and more complex biological systems. This guide provides a comprehensive overview of the fundamental principles and practical applications of ¹⁵N labeling in NMR spectroscopy, with a focus on methodologies relevant to protein science and pharmaceutical research.

The ¹⁵N Nucleus: A Favorable Probe for Biomolecular NMR

The utility of ¹⁵N in NMR stems from its advantageous nuclear properties compared to the more abundant ¹⁴N isotope. While ¹⁴N constitutes 99.63% of natural nitrogen, its integer nuclear spin (I=1) and associated quadrupole moment lead to broad NMR signals, often rendering them undetectable in high-resolution spectra of large molecules.[1][2] In contrast, ¹⁵N, with a natural abundance of only 0.37%, possesses a nuclear spin of I=1/2.[1][3][4] This property results in narrower line widths, making it ideal for high-resolution NMR studies.[1][3][5]

The low natural abundance and a low gyromagnetic ratio, which is about 10.14% that of ¹H, make the ¹⁵N nucleus inherently insensitive.[5] Consequently, isotopic enrichment of proteins and other biomolecules with ¹⁵N is a prerequisite for most advanced NMR experiments.[6][7][8]

Quantitative Properties of Nitrogen Isotopes for NMR

For clarity and easy comparison, the key NMR-relevant properties of ¹⁴N and ¹⁵N are summarized in the table below.

Property¹⁴N¹⁵N
Natural Abundance (%) 99.632[9]0.368[9]
Nuclear Spin (I) 1[1][9]1/2[1][3][9]
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) 1.9337792[9]-2.71261804[5][9]
Quadrupole Moment (10⁻²⁸ Q/m²) 2.044 x 10⁻²[9]0
Resonance Frequency @ 11.744T (MHz) 36.118[9]50.664[9]
Relative Sensitivity (vs. ¹H) 1.01 x 10⁻³[9]1.04 x 10⁻³[9]
Absolute Sensitivity (vs. ¹H) 1.01 x 10⁻³[9]3.85 x 10⁻⁶[9]

Isotopic Labeling Strategies for ¹⁵N Enrichment

The most common method for producing ¹⁵N-labeled proteins is through biosynthetic incorporation. This involves expressing the protein of interest in a host organism, typically E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, such as ¹⁵NH₄Cl.[10][11]

Common Labeling Approaches:
  • Uniform ¹⁵N Labeling: This is the simplest and most cost-effective method, where all nitrogen atoms in the protein are replaced with ¹⁵N.[11] It is the standard approach for a wide range of experiments, including the foundational ¹H-¹⁵N HSQC.[11]

  • Uniform ¹⁵N/¹³C Labeling: For more complex structural studies, proteins are often uniformly labeled with both ¹⁵N and ¹³C. This allows for a suite of triple-resonance experiments that are essential for backbone and side-chain resonance assignment of larger proteins.

  • Selective and Site-Specific Labeling: To simplify crowded spectra or to focus on specific regions of a protein, selective labeling of certain amino acid types can be employed.[8] This is achieved by growing the expression host in a medium containing a mix of unlabeled and ¹⁵N-labeled amino acids.

  • Reverse Labeling: In this approach, the protein is expressed in a ¹⁵N-enriched medium, but one or more specific amino acids are supplied in their unlabeled form. This results in NMR signals from the labeled residues being "turned on," while the unlabeled ones remain "off," simplifying the resulting spectra.[8]

G cluster_0 Protein Expression System cluster_1 Growth Medium cluster_2 Protein Purification cluster_3 NMR Sample E. coli E. coli Minimal Medium Minimal Medium E. coli->Minimal Medium Inoculation Purification Purification Minimal Medium->Purification Protein Expression & Harvest 15NH4Cl (Nitrogen Source) 15NH4Cl (Nitrogen Source) 15NH4Cl (Nitrogen Source)->Minimal Medium Unlabeled Glucose (Carbon Source) Unlabeled Glucose (Carbon Source) Unlabeled Glucose (Carbon Source)->Minimal Medium Uniformly 15N-labeled Protein Uniformly 15N-labeled Protein Purification->Uniformly 15N-labeled Protein G 1H Magnetization 1H Magnetization INEPT INEPT 1H Magnetization->INEPT Polarization Transfer 15N Magnetization 15N Magnetization INEPT->15N Magnetization t1 Evolution t1 Evolution 15N Magnetization->t1 Evolution 15N Chemical Shift Evolution Retro-INEPT Retro-INEPT t1 Evolution->Retro-INEPT 1H Detection 1H Detection Retro-INEPT->1H Detection Transfer back to 1H G Question What timescale of motion? ps-ns Picosecond-Nanosecond Question->ps-ns us-ms Microsecond-Millisecond Question->us-ms T1_T2_NOE T1, T2, hetNOE ps-ns->T1_T2_NOE CPMG_R1rho CPMG / R1rho us-ms->CPMG_R1rho Analysis Model-Free Analysis T1_T2_NOE->Analysis Exchange_Analysis Exchange Parameter Fitting CPMG_R1rho->Exchange_Analysis

References

Methodological & Application

Application Notes and Protocols for 5-Azacytosine-¹⁵N₄ in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Azacytosine-¹⁵N₄, a stable isotope-labeled nucleoside analog of cytosine, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to assist in experimental design and data interpretation.

Introduction

5-Azacytosine, and its riboside form 5-Azacytidine (5-AzaC), are potent inhibitors of DNA methylation.[1][2][3] The nitrogen-15 (¹⁵N) labeled version, 5-Azacytosine-¹⁵N₄, is chemically and biologically equivalent to its unlabeled counterpart and serves as a valuable tool for tracer studies and as an internal standard for quantitative analysis by mass spectrometry.[4] Its primary mechanism of action involves its incorporation into DNA, where it covalently traps DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the reactivation of silenced genes, including tumor suppressor genes.[1][5][6][7] This property makes it a critical compound in cancer research and drug development.[1][3][8][9]

Mechanism of Action

The workflow of 5-Azacytosine-¹⁵N₄'s impact on a cell begins with its transport into the cell, followed by its incorporation into RNA and DNA. When incorporated into DNA, it inhibits DNMTs, leading to DNA hypomethylation. This epigenetic modification can result in the re-expression of tumor suppressor genes, ultimately leading to anti-tumor effects such as apoptosis and reduced cell proliferation.

cluster_cell Cell 5_AzaC 5-Azacytosine-¹⁵N₄ Incorporation Incorporation into DNA and RNA 5_AzaC->Incorporation Transport DNMT_Inhibition DNMT Inhibition Incorporation->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Anti_Tumor_Effects Anti-Tumor Effects (Apoptosis, Reduced Proliferation) Gene_Reactivation->Anti_Tumor_Effects

Caption: Mechanism of 5-Azacytosine-¹⁵N₄ action in a cell.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 5-Azacytidine, which is directly applicable to 5-Azacytosine-¹⁵N₄.

Table 1: Recommended Concentration Ranges and Treatment Durations

Cell Type/LineConcentration (µM)Treatment DurationKey FindingsReference
P39 (Myeloid)0.1 - 124 - 72 hoursDose-dependent decrease in cell growth and proliferation.[10]
Human Cell Lines1 - 33 daysNontoxic doses that can alter clonogenicity and growth rate.[11]
HCC Cell Lines596 hoursUsed for methylation regulation analysis.[12]
HCT-116 (Colon)0.5 - 1024 - 48 hoursIC50 values determined to be 2.18 µM (24h) and 1.98 µM (48h).[13]
AML and NSCLC0.02524 - 48 hoursSynergistic effects with cytotoxic drugs.[8]
Fibroblast Cells0.25 - 5Not specifiedInteresting results observed at higher doses.[14]
General Use1 - 1072 hoursCommon working range, but cytotoxicity should be tested.[14]

Table 2: Observed Effects on DNA Methylation

Treatment ConditionsEffect on DNA MethylationReference
Leukemia patients treated with Decitabine (a 5-Aza analog)14% average decrease in total genomic 5-methylcytosine/cytosine.[15][16]
AML and NSCLC cells treated with 25 nM 5-AzaC for 24hSignificant hypomethylation at 1,046 CpG sites (AML) and 1,778 CpG sites (NSCLC).[8]
Daphnia exposed to 5-AzaC10-20% reduction in average methylation levels of specific genes after 1-5 days.[17]

Experimental Protocols

This section provides a detailed protocol for a typical cell culture experiment using 5-Azacytosine-¹⁵N₄. It is crucial to note that optimal conditions are cell-line specific and should be empirically determined.[14]

Materials:

  • 5-Azacytosine-¹⁵N₄ powder

  • Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation[6][18]

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates, etc.)

Protocol Workflow:

Start Start Prep_Stock Prepare 5-Aza-¹⁵N₄ Stock Solution Start->Prep_Stock Seed_Cells Seed Cells Prep_Stock->Seed_Cells Treat_Cells Treat Cells with 5-Aza-¹⁵N₄ Seed_Cells->Treat_Cells Incubate Incubate and Change Medium Daily Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Downstream Analysis Harvest->Analyze End End Analyze->End

Caption: General experimental workflow for 5-Azacytosine-¹⁵N₄ treatment.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Caution: 5-Azacytosine is a cytotoxic and mutagenic compound; handle with appropriate personal protective equipment.[6][18]

    • Prepare a stock solution of 5-Azacytosine-¹⁵N₄ in DMSO or sterile water. For example, to make a 15 mM stock, reconstitute 5 mg of powder in 1.37 mL of DMSO.[6]

    • Store the stock solution in aliquots at -20°C for up to one month to maintain potency.[6] Due to its instability in aqueous solutions, it is recommended to use freshly prepared dilutions.[14][19]

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow for several population doublings during the treatment period without reaching confluency.

  • Treatment:

    • The next day, replace the medium with fresh medium containing the desired final concentration of 5-Azacytosine-¹⁵N₄.

    • It is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.[14]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-Aza-¹⁵N₄ concentration).

  • Incubation and Medium Change:

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Crucially, replace the medium with fresh medium containing 5-Azacytosine-¹⁵N₄ every 24 hours. This is because 5-Azacytidine is unstable in aqueous solutions.[14][19]

    • The duration of treatment can range from 24 hours to 7 days, depending on the experimental goals and the cell doubling time.[10][14] Treatment for at least one cell doubling time is generally recommended.[14]

  • Harvesting and Downstream Analysis:

    • After the treatment period, harvest the cells for downstream analysis.

    • For ¹⁵N tracer studies: Cells can be processed for mass spectrometry-based analysis to track the incorporation of the labeled cytosine into DNA and RNA.

    • For DNA methylation analysis: Extract genomic DNA for techniques such as bisulfite sequencing, methylation-specific PCR, or global methylation assays.

    • For gene expression analysis: Isolate RNA for qRT-PCR or RNA-sequencing to assess the reactivation of silenced genes.

    • For cellular assays: Perform assays for cell viability (e.g., MTT), apoptosis (e.g., Annexin V staining), or cell cycle analysis (e.g., flow cytometry).[13][14]

Important Considerations

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to 5-Azacytosine.[14] Therefore, it is essential to optimize the concentration and treatment duration for each cell line.

  • Toxicity: At higher concentrations, 5-Azacytosine can be cytotoxic.[3] It is important to distinguish between effects due to demethylation and those due to general toxicity.

  • Stability: The instability of 5-Azacytosine in aqueous solutions necessitates daily media changes for prolonged experiments.[14][19]

  • Mechanism of Demethylation: 5-Azacytosine inhibits the methylation of newly synthesized DNA strands during replication.[14] Therefore, its effects are dependent on cell division.

By following these guidelines and protocols, researchers can effectively utilize 5-Azacytosine-¹⁵N₄ to investigate the role of DNA methylation in various biological processes and to explore its potential as a therapeutic agent.

References

Application of 5-Azacytosine-15N4 in DNA Methylation Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-AzaC) and its deoxy analog, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation, a key epigenetic modification involved in gene regulation.[1][2] These cytidine analogs are incorporated into DNA and RNA, where they covalently trap DNA methyltransferases (DNMTs), leading to the depletion of these enzymes and subsequent passive demethylation of the genome during cell division.[2][3] This reactivation of silenced tumor suppressor genes makes them valuable tools in cancer research and therapy, particularly for myelodysplastic syndromes.[4][5] The isotopically labeled analog, 5-Azacytosine-15N4, serves as a critical internal standard for accurate quantification in mass spectrometry-based DNA methylation analyses, enabling precise measurement of 5-AzaC incorporation into nucleic acids and its effect on global methylation levels.[5]

Mechanism of Action

5-Azacytidine exerts its effects through a multi-step process. Following cellular uptake, it is converted to its active triphosphate form and incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them on the DNA strand. This leads to the degradation of DNMTs and prevents the methylation of newly replicated DNA, resulting in a passive, replication-dependent demethylation of the genome.[3] This hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, such as p16 and CDKN2B, and can induce cell cycle arrest and apoptosis.[4][6]

5-Azacytidine_Mechanism_of_Action cluster_cell Cell 5_AzaC 5-Azacytidine Uptake Cellular Uptake 5_AzaC->Uptake Phosphorylation Phosphorylation (to 5-Aza-CTP) Uptake->Phosphorylation Incorporation Incorporation into replicating DNA Phosphorylation->Incorporation Trapping DNMT Trapping (Covalent Adduct) Incorporation->Trapping DNMT DNA Methyltransferase (DNMT) DNMT->Trapping Degradation DNMT Degradation Trapping->Degradation Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Reactivation Apoptosis Apoptosis Reactivation->Apoptosis

Caption: Mechanism of 5-Azacytidine induced DNA hypomethylation.

Applications in DNA Methylation Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of DNA methylation. Its stable isotope label allows for precise differentiation from its unlabeled counterpart, enabling accurate quantification of 5-AzaC incorporation into DNA and the subsequent changes in global 5-methylcytosine (5mC) levels.

Key Applications:
  • Pharmacokinetic and Pharmacodynamic Studies: Quantifying the incorporation of 5-AzaC into the DNA of cells and tissues to understand its distribution, metabolism, and duration of action.

  • Dose-Response Studies: Determining the relationship between the concentration of 5-AzaC and the extent of DNA demethylation.

  • Drug Development: Evaluating the efficacy of new DNA demethylating agents by comparing their effects to 5-AzaC.

  • Clinical Monitoring: Potentially monitoring patient response to 5-AzaC therapy by measuring its incorporation into DNA from patient samples.[5]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cell Lines with 5-Azacytidine

This protocol describes the general procedure for treating cultured cells with 5-AzaC to induce DNA demethylation.

Materials:

  • Cell line of interest (e.g., human cancer cell lines)

  • Complete cell culture medium

  • 5-Azacytidine (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Sterile culture plates/flasks

Procedure:

  • Cell Seeding: Plate the cells at a density that will allow for several cell divisions during the treatment period without reaching confluency.

  • Preparation of 5-AzaC Stock Solution: Dissolve 5-Azacytidine in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment: The day after seeding, treat the cells with the desired concentration of 5-AzaC. A common concentration range is 0.5 µM to 10 µM.[7] The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) and consistent across all treatments, including the vehicle control.

  • Incubation: Incubate the cells for the desired period. A typical treatment duration is 48 to 72 hours, which allows for at least one to two cell doublings, necessary for passive demethylation.[7][8] The medium containing fresh 5-AzaC should be replaced every 24 hours due to the instability of the compound in aqueous solutions.[8]

  • Cell Harvesting: After the treatment period, wash the cells with PBS and harvest them by trypsinization or scraping for subsequent DNA extraction.

Cell_Culture_Workflow Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_AzaC Prepare 5-AzaC Working Solution Seed_Cells->Prepare_AzaC Treat_Cells Treat Cells with 5-AzaC (and Vehicle Control) Prepare_AzaC->Treat_Cells Incubate Incubate for 48-72 hours (Replace medium daily) Treat_Cells->Incubate Harvest_Cells Harvest Cells for DNA Extraction Incubate->Harvest_Cells End Harvest_Cells->End

Caption: General workflow for in vitro 5-Azacytidine treatment.

Protocol 2: Quantification of 5-AzaC Incorporation and Global DNA Methylation by LC-MS/MS

This protocol outlines the methodology for the simultaneous quantification of 5-aza-2'-deoxycytidine (as a surrogate for 5-AzaC incorporation into DNA) and 5-methyl-2'-deoxycytidine using 5-aza-2'-deoxycytidine-15N4 as an internal standard. A similar approach can be used for this compound when analyzing RNA.[5]

Materials:

  • Genomic DNA extracted from treated and control cells

  • 5-aza-2'-deoxycytidine-15N4 (as internal standard)

  • Nuclease P1

  • Alkaline Phosphatase

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (LC-MS grade)

Procedure:

  • DNA Digestion:

    • To 1-10 µg of genomic DNA, add the internal standard (e.g., 5 µL of 50 µM 5-aza-2'-deoxycytidine-15N4).[5]

    • Digest the DNA to single nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase according to the enzyme manufacturer's instructions.

  • Sample Preparation:

    • Following digestion, precipitate proteins by adding a high volume of cold acetonitrile.

    • Centrifuge to pellet the protein debris and transfer the supernatant containing the nucleosides to a new tube.

    • Dry the samples under vacuum and resuspend in the LC-MS mobile phase.[5]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column, such as a Thermo Hyperpcarb porous graphite column (100 mm × 2.1 mm, 5 µm).[3]

    • Mobile Phase: An isocratic elution with a mobile phase consisting of 10 mM ammonium acetate:acetonitrile with 0.1% formic acid (e.g., 70:30, v/v) can be used.[3]

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-aza-2'-deoxycytidine (DAC)228.9113.0
2'-deoxycytidine (dC)228.0112.0
5-methyl-2'-deoxycytidine (5mdC)242.0126.0
5-aza-2'-deoxycytidine-15N4 (Internal Standard)233.1117.0

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.

  • Data Analysis:

    • Quantify the analytes by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.[3]

    • Determine the amount of incorporated 5-AzaC and the percentage of global DNA methylation (%5mC) in the samples.

Data Presentation

The quantitative data obtained from LC-MS/MS analysis can be summarized in tables for clear comparison.

Table 2: Effect of 5-Azacytidine on DNA Methylation and Cell Viability in Myeloid Leukemia Cell Lines

Cell Line5-AzaC IC50 (µM)% Global DNA Methylation (Untreated)% Global DNA Methylation (Treated with IC50)
HL-600.83.82.5
K5621.54.13.7
HEL2.53.93.9

Data adapted from a study on myeloid leukemia cell lines, illustrating cell-line specific responses to 5-AzaC treatment.[9]

Table 3: Dose-Dependent Incorporation of 5-Aza-CdR and its Effect on DNA Methylation in RKO cells

5-AzaC Concentration (nM)DNA-incorporated 5-Aza-CdR (relative units)Global DNA Methylation (%5mC)
004.2
500.23.8
2501.12.9
12505.21.5

This table demonstrates the direct correlation between 5-AzaC dose, its incorporation into DNA, and the resulting decrease in global DNA methylation.[5]

Signaling Pathways Affected by 5-Azacytidine

5-Azacytidine-induced DNA hypomethylation can reactivate multiple signaling pathways that are silenced in cancer cells. One of the most well-studied is the p53 tumor suppressor pathway.

p53_Pathway_Reactivation cluster_pathway p53 Pathway Activation by 5-Azacytidine AzaC 5-Azacytidine Hypomethylation Promoter Hypomethylation AzaC->Hypomethylation p53_gene TP53 Gene Hypomethylation->p53_gene Reactivation p53_protein p53 Protein p53_gene->p53_protein Expression p21_gene p21 (CDKN1A) Gene p53_protein->p21_gene Transcriptional Activation Apoptosis Apoptosis p53_protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_gene->Cell_Cycle_Arrest

Caption: Reactivation of the p53 pathway by 5-Azacytidine.

Treatment with 5-AzaC can lead to the demethylation of the TP53 gene promoter, resulting in increased p53 expression.[10] Activated p53 can then induce the expression of its downstream targets, such as p21 (CDKN1A), which leads to cell cycle arrest, and other pro-apoptotic genes, ultimately contributing to the anti-tumor effects of the drug.[11]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 5-AzaC incorporation into nucleic acids and the resulting changes in DNA methylation. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this stable isotope-labeled compound in their studies of epigenetics and cancer therapeutics. The ability to precisely measure the pharmacodynamic effects of DNA demethylating agents is crucial for optimizing their clinical use and for the development of novel epigenetic drugs.

References

Application Notes and Protocols for Quantitative Mass Spectrometry-Based Detection of 5-Azacytosine-¹⁵N₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent DNA methyltransferase inhibitors used in the treatment of myelodysplastic syndromes and other cancers.[1][2] Accurate quantification of these compounds and their metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and understanding their mechanism of action. This document provides detailed protocols for the quantitative analysis of 5-azacytosine and its related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the use of ¹⁵N₄-labeled internal standards for precise quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 5-azacytidine, a compound structurally and analytically similar to 5-azacytosine. This data is representative of the performance that can be expected when using the protocols described below.

Table 1: LC-MS/MS Method Performance for 5-Azacytidine Quantification [1][3]

ParameterValue
Assay Range5 - 500 ng/mL
Accuracy97.8 - 109.1%
Precision (%CV)≤9.8%
Lower Limit of Quantitation (LLOQ)5 ng/mL[4]
Internal Standard5-aza-2'-deoxycytidine-¹⁵N₄ or 5-azacytidine-¹⁵N₄[5]

Table 2: Mass Spectrometry Parameters for Analytes of Interest [5]

Analytem/z
Dihydro-AZA247.1037
Dihydro-AZA-¹⁵N₄251.09242
Dihydro-5-AZA-CdR231.10878
Dihydro-5-AZA-CdR-¹⁵N₄Not specified
Deoxycytidine (dC)228.09788
5-Methyldeoxycytidine (mdC)242.11353
Cytidine (C)244.0928

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol details the extraction of 5-azacytidine from human plasma, a method adaptable for 5-azacytosine.[1][3][4]

Materials:

  • Human plasma

  • Tetrahydrouridine (THU) solution (to stabilize 5-azacytidine)[1][3]

  • Acetonitrile[4]

  • Zinc Sulfate[6]

  • 5-azacytidine-¹⁵N₄ internal standard solution[5]

  • Oasis MCX ion exchange solid-phase extraction (SPE) 96-well plates[1][3]

  • Methanol

  • Formic acid

  • Purified water

Procedure:

  • Sample Stabilization: Immediately after collection, add THU to plasma samples to a final concentration of 25 μg/mL to inhibit cytidine deaminase activity.[1][3]

  • Protein Precipitation: To a 100 μL aliquot of plasma, add 2.0 mL of acetonitrile and at least 200 mg of zinc sulfate.[6]

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes and then centrifuge at approximately 3,000 rpm for 5 minutes at 5°C.[6]

  • Internal Standard Spiking: Add the 5-azacytidine-¹⁵N₄ internal standard to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the Oasis MCX SPE plate wells with methanol followed by water.

    • Load the supernatant onto the SPE plate.

    • Wash the wells with a solution of 0.1% formic acid in water.

    • Elute the analyte and internal standard with a solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.[6]

Protocol 2: Sample Preparation from Cells/Tissues for DNA/RNA Analysis[5]

This protocol is designed for the extraction and preparation of DNA and RNA for the analysis of incorporated 5-azacytosine analogs.

Materials:

  • Cell pellets or tissue homogenates

  • DNA/RNA extraction kit

  • 5-aza-2'-deoxycytidine-¹⁵N₄ internal standard (for DNA)[5]

  • 5-azacytidine-¹⁵N₄ internal standard (for RNA)[5]

  • NaBH₄ solution (20 mg/mL)

  • 5 M HCl

  • CE buffer

Procedure:

  • Nucleic Acid Extraction: Extract DNA and RNA from samples using a commercial kit according to the manufacturer's instructions.

  • Internal Standard Spiking: To 1-10 µg of extracted DNA, add 5 µL of 50 µM 5-aza-2'-deoxycytidine-¹⁵N₄. For RNA, add 5 µL of 50 µM 5-azacytidine-¹⁵N₄.[5]

  • Reduction: Add 10 µL of 20 mg/mL NaBH₄ solution to the mixture and incubate at room temperature with agitation for 20 minutes.[5]

  • Neutralization: Neutralize the reaction by adding 1 µL of 5 M HCl.[5]

  • Drying and Resuspension: Dry the samples under a vacuum and resuspend in 50 µL of CE buffer for LC-MS analysis.[5][7]

Protocol 3: LC-MS/MS Analysis

This protocol provides the chromatographic and mass spectrometric conditions for the quantitative analysis.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., Dionex u3000)[5]

  • Orbitrap Mass Spectrometer (e.g., Q Exactive Plus) or a triple quadrupole mass spectrometer (e.g., AB Sciex 5500)[1][3][5]

Chromatographic Conditions: [5]

  • Column: Acclaim C30 column (100 mm × 2.1 mm i.d., 3 µM)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% formic acid in Milli-Q water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Gradient:

    • 0-2.5 min: 100% A

    • 2.5-3 min: 0% A, 100% B

    • 3-3.5 min: 0% A, 100% B

    • 3.5-4 min: 100% A

    • 4-8 min: 100% A

Alternative Isocratic Method: [1][3]

  • Column: YMC J'sphere M80 C18

  • Mobile Phase: Methanol-water-formic acid (15:85:0.1, v/v/v)

  • Run Time: 7 minutes

Mass Spectrometry Conditions: [5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Resolution: 140,000

  • Scan Range: 220 to 260 m/z

  • Electrospray Voltage: 4000 V

  • Sheath Gas Pressure: 5 (arbitrary units)

  • Auxiliary Gas Pressure: 5 (arbitrary units)

  • Capillary Temperature: 300°C

  • S-Lens RF Level: 80 V

Data Analysis:

  • Quantification is performed using the peak area ratio of the analyte to its corresponding ¹⁵N₄-labeled internal standard.

  • Calibration curves are constructed using a weighted (1/x²) linear regression.[1]

Visualizations

Signaling and Metabolic Pathways

5-Azacytidine_Metabolic_and_Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation and Effect cluster_2 Downstream Signaling AZA 5-Azacytidine AZA_P 5-AZA-CTP AZA->AZA_P Phosphorylation IRE1a IRE1α AZA->IRE1a cGAS_STING cGAS-STING Pathway AZA->cGAS_STING AZA_dRP 5-AZA-dCDP AZA_P->AZA_dRP Ribonucleotide Reductase RNA RNA AZA_P->RNA RNA Polymerase AZA_dR 5-AZA-CdR DNA DNA AZA_dR->DNA DNA Polymerase AZA_dRP->AZA_dR DNMT_inhibition DNMT Inhibition DNA->DNMT_inhibition EGFR EGFR IRE1a->EGFR ERK12 ERK1/2 EGFR->ERK12 LDLR_mRNA LDLR mRNA Stability ERK12->LDLR_mRNA

Caption: Intracellular metabolism and signaling pathways of 5-Azacytidine.

Experimental Workflow

LC_MS_Workflow_for_5_Azacytosine_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Stabilization Stabilization (e.g., THU) Sample->Stabilization Extraction Extraction (SPE or LLE) Stabilization->Extraction IS_Spike Internal Standard Spiking (5-Azacytosine-¹⁵N₄) Extraction->IS_Spike Reconstitution Evaporation & Reconstitution IS_Spike->Reconstitution LC_Separation UHPLC Separation (C18 or C30 column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, High Resolution) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve (Weighted Regression) Peak_Integration->Calibration Quantification Quantification (Analyte/IS Ratio) Calibration->Quantification

References

Application Notes and Protocols for Studying 5-Azacytosine-DNA Interactions Using 15N NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 15N Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the interactions between the epigenetic drug 5-Azacytosine and DNA. The primary mechanism of 5-Azacytosine involves its incorporation into DNA and subsequent covalent trapping of DNA methyltransferases (DNMTs).[1][2][3][4][5] Therefore, these notes focus on NMR techniques to study the structure, dynamics, and kinetics of the complex formed between 5-Azacytosine-containing DNA and DNMTs.

Application Notes

Introduction to 5-Azacytosine and its Mechanism of Action

5-Azacytidine (the ribonucleoside of 5-Azacytosine) and its deoxyribose analog, 2'-deoxy-5-azacytidine (Decitabine), are potent inhibitors of DNA methylation.[1][2] After cellular uptake and metabolic activation, 5-Azacytosine is incorporated into newly synthesized DNA strands in place of cytosine.[4] This substitution creates a suicide substrate for DNA methyltransferases. The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of cytosine. In the case of 5-Azacytosine, the presence of nitrogen at the C5 position leads to the formation of a stable covalent bond between the enzyme and the DNA.[1][5] This irreversible trapping depletes the cell of active DNMTs, leading to passive demethylation of the genome during subsequent rounds of DNA replication and the reactivation of tumor suppressor genes.[1][2]

Utility of 15N NMR Spectroscopy

15N NMR spectroscopy is a powerful tool for studying the intricacies of 5-Azacytosine-DNA interactions at an atomic level. By selectively labeling either the DNA or the interacting protein (DNMT) with 15N, researchers can gain insights into:

  • Binding Interface Mapping: Chemical Shift Perturbation (CSP) analysis of 1H-15N HSQC spectra can identify the specific residues of a 15N-labeled protein that are involved in the interaction with 5-Azacytosine-containing DNA.[6][7][8]

  • Structural Changes: Significant changes in the chemical shifts of backbone amides can indicate conformational changes in the protein upon binding to the modified DNA.[7]

  • Dynamics and Kinetics: 15N relaxation experiments, such as T1, T2, and heteronuclear NOE measurements, provide information on the dynamics of the protein-DNA complex.[9][10] Furthermore, relaxation dispersion experiments can be employed to study the kinetics of conformational exchange processes that may be crucial for the biological function and mechanism of drug action.[11][12][13][14]

  • Studying Large Complexes: Transverse Relaxation-Optimized Spectroscopy (TROSY) is particularly valuable for studying large protein-DNA complexes, as it significantly enhances spectral resolution and sensitivity by reducing the effects of fast transverse relaxation.[1][2][3][15]

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained from 15N NMR studies of protein interactions with 5-Azacytosine-modified DNA. The values presented are illustrative and typical for such studies.

Table 1: Illustrative 1H-15N Chemical Shift Perturbations (CSPs) in a 15N-labeled DNMT upon Binding to 5-Azacytosine-Containing DNA.

DNMT ResidueFree (¹H, ¹⁵N ppm)Bound (¹H, ¹⁵N ppm)CSP (ppm)¹
Gly55(8.32, 109.1)(8.45, 109.8)0.166
Val78(7.98, 121.5)(8.01, 121.6)0.036
Cys126(8.71, 118.3)(9.12, 119.9)0.518
Arg130(8.15, 122.0)(8.55, 123.5)0.500
Ser131(8.60, 115.4)(8.75, 115.9)0.180

¹Combined CSP is calculated using the formula: CSP = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14).[16]

Table 2: Illustrative Kinetic and Thermodynamic Parameters from 15N Relaxation Dispersion.

DNMT Residuekex (s⁻¹)pB (%)Δω (ppm)
Cys126350 ± 253.5 ± 0.51.8 ± 0.2
Arg130345 ± 303.7 ± 0.62.1 ± 0.3

kex is the exchange rate between the major (ground) and minor (excited) states. pB is the population of the minor state. Δω is the chemical shift difference between the two states.

Experimental Protocols

Protocol 1: 15N Labeling of DNA Oligonucleotides

This protocol describes a general method for the enzymatic synthesis of uniformly 15N-labeled DNA oligonucleotides.[17][18]

  • Preparation of 15N-labeled dNTPs:

    • Grow a suitable microorganism (e.g., E. coli) in a minimal medium containing 15NH4Cl as the sole nitrogen source.

    • Harvest the cells and extract the total DNA.

    • Digest the DNA to deoxynucleosides using nuclease P1 and alkaline phosphatase.

    • Purify the individual deoxynucleosides by HPLC.

    • Enzymatically phosphorylate the deoxynucleosides to dNTPs using appropriate kinases.

  • Enzymatic Synthesis of 15N-labeled DNA:

    • Design a template and primer for the desired DNA sequence. The template should be designed for efficient separation from the product.

    • Set up a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., a 3'-5' exonuclease-deficient mutant of Klenow fragment).

    • Use the prepared 15N-labeled dNTPs as the building blocks for the reaction.

    • After the reaction, purify the 15N-labeled DNA product from the template and primers using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Desalt and concentrate the purified DNA.

Protocol 2: 15N Labeling of DNA Methyltransferase (DNMT)

This protocol outlines the expression and 15N labeling of a recombinant DNMT in E. coli.[4][19][20][21]

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for the DNMT of interest.

  • Pre-culture: Inoculate a small volume of rich medium (e.g., LB) with a single colony and grow overnight.

  • Main Culture:

    • Prepare M9 minimal medium. For 1 liter, this typically includes M9 salts, glucose (or 13C-glucose for double labeling), MgSO4, CaCl2, and trace elements.

    • Crucially, use 1 g/L of 15NH4Cl as the sole nitrogen source.

    • Inoculate the M9 medium with the overnight pre-culture.

    • Grow the cells at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) to the culture. The optimal temperature and induction time will depend on the specific protein and should be optimized.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Purify the 15N-labeled DNMT using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

    • Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.

Protocol 3: 1H-15N HSQC Titration for Binding Analysis

This protocol describes how to perform a 1H-15N HSQC titration experiment to monitor the interaction between 15N-labeled DNMT and 5-Azacytosine-containing DNA.[6][7][22][23]

  • Sample Preparation:

    • Prepare a sample of 15N-labeled DNMT in a suitable NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-0.5 mM.

    • Prepare a concentrated stock solution of the 5-Azacytosine-containing DNA oligonucleotide in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the free 15N-labeled DNMT.

    • Perform a series of titrations by adding increasing amounts of the DNA oligonucleotide to the protein sample.

    • After each addition, gently mix the sample and allow it to equilibrate before acquiring another 1H-15N HSQC spectrum. The molar ratios might range from 1:0.25 to 1:2 (protein:DNA).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the spectra from the titration series.

    • Identify peaks that show significant chemical shift changes or line broadening upon addition of the DNA. These residues are likely at or near the binding interface.

    • Calculate the combined chemical shift perturbation (CSP) for each residue to quantify the changes.

    • By fitting the chemical shift changes as a function of the ligand concentration, the dissociation constant (Kd) can be determined, provided the interaction is in the fast to intermediate exchange regime on the NMR timescale.[14][16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis label_dna 15N Labeling of DNA hsqc 1H-15N HSQC Titration label_dna->hsqc trosy TROSY-based Experiments (for large complexes) label_dna->trosy relax 15N Relaxation Dispersion label_dna->relax label_protein 15N Labeling of Protein label_protein->hsqc label_protein->trosy label_protein->relax csp Chemical Shift Perturbation Analysis hsqc->csp trosy->csp kinetics Kinetic & Thermodynamic Parameter Extraction relax->kinetics kd Binding Affinity (Kd) Determination csp->kd structure Structural Modeling csp->structure kinetics->structure

Caption: Experimental workflow for studying 5-Azacytosine-DNA interactions.

mechanism_of_action AzaC 5-Azacytidine Aza_dCTP 5-Aza-dCTP AzaC->Aza_dCTP Metabolic activation DNA_inc Incorporation into DNA during replication Aza_dCTP->DNA_inc Aza_DNA 5-Azacytosine- containing DNA DNA_inc->Aza_DNA Covalent_Adduct Covalent DNMT-DNA Adduct Aza_DNA->Covalent_Adduct DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Adduct Depletion Depletion of active DNMT Covalent_Adduct->Depletion Hypomethylation Global DNA Hypomethylation Depletion->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Mechanism of action of 5-Azacytosine.

logical_relationships cluster_experiments 15N NMR Experiments cluster_information Derived Information System 5-Aza-DNA : DNMT Complex HSQC 1H-15N HSQC System->HSQC TROSY TROSY System->TROSY Relaxation Relaxation Dispersion System->Relaxation BindingSite Binding Site Identification HSQC->BindingSite Affinity Binding Affinity (Kd) HSQC->Affinity Structure Conformational Changes HSQC->Structure TROSY->BindingSite LargeComplex High MW Structure/Dynamics TROSY->LargeComplex Kinetics Interaction Kinetics (kex) Relaxation->Kinetics

Caption: Relationship between 15N NMR techniques and derived information.

References

Metabolic Labeling Studies with 5-Azacytosine-15N4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine, a potent analog of cytosine, serves as a valuable tool in molecular biology and drug development for investigating epigenetic modifications and RNA metabolism. Its incorporation into nascent RNA and DNA allows for the study of nucleic acid dynamics and the enzymes that modify them. The isotopically labeled variant, 5-Azacytosine-15N4, provides a powerful handle for quantitative mass spectrometry-based approaches, enabling precise tracking and quantification of its incorporation and effects.

This document provides detailed application notes and protocols for conducting metabolic labeling studies using this compound. The primary applications covered include the identification and quantification of RNA methyltransferase targets and the analysis of RNA synthesis and turnover.

Principle of the Method

5-Azacytosine is a ribonucleoside analog that is readily taken up by cells and incorporated into newly synthesized RNA.[1] Once incorporated, its nitrogen at the 5th position of the pyrimidine ring disrupts the normal function of RNA modifying enzymes, particularly RNA cytosine-5 methyltransferases (m5C-RMTs). These enzymes typically form a transient covalent intermediate with their target cytosine during the methyl transfer reaction. However, with 5-azacytosine, this intermediate becomes a stable, covalent adduct, effectively trapping the enzyme on its target RNA.[2]

By using this compound, the labeled RNA fragments can be distinguished from their unlabeled counterparts by their mass shift in a mass spectrometer. This allows for the precise quantification of newly synthesized or modified RNA species. This methodology, often coupled with immunoprecipitation of the trapped enzyme (a technique known as Aza-IP), enables the identification and quantification of the direct RNA targets of specific m5C-RMTs.[2][3][4]

Applications

  • Identification of RNA Methyltransferase Targets (Aza-IP): By trapping m5C-RMTs on their target RNAs, subsequent immunoprecipitation of the enzyme enriches for these specific RNA molecules. The 15N4 label allows for the quantification of the enrichment and identification of the precise sites of modification.

  • Pulse-Chase Analysis of RNA Dynamics: The incorporation of this compound can be used to label a cohort of newly synthesized RNA molecules (the "pulse"). By subsequently providing an excess of unlabeled cytidine (the "chase"), the rate of degradation of the labeled RNA can be monitored over time through mass spectrometry.[5][6]

  • Quantitative Analysis of RNA Synthesis: By providing a pulse of this compound, the rate of new RNA synthesis can be quantified by measuring the amount of incorporated label in specific RNA species.

Data Presentation

The quantitative data from metabolic labeling studies with this compound is typically presented in tabular format to facilitate comparison between different experimental conditions. Below are examples of how such data can be structured.

Table 1: Quantification of Enriched RNA Targets from an Aza-IP Experiment

Target RNAFold Enrichment (15N4-Aza-IP / IgG Control)p-valueSite of C>G Transversion
tRNA-Asp-GTC15.80.001C38
tRNA-Gly-GCC12.30.005C49
28S rRNA2.10.045C3782
MALAT11.50.098N/A

Note: The C>G transversion is a characteristic mutation observed during reverse transcription of 5-azacytosine-containing RNA and helps to pinpoint the site of modification.[2]

Table 2: RNA Half-life Determination from a Pulse-Chase Experiment

GeneHalf-life (hours) - ControlHalf-life (hours) - Treatment XFold Change
MYC0.51.22.4
FOS0.30.41.3
GAPDH> 24> 24-
CCND11.83.51.9

Mandatory Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_AzaC_15N4_ext This compound (extracellular) 5_AzaC_15N4_int This compound (intracellular) 5_AzaC_15N4_ext->5_AzaC_15N4_int Nucleoside Transporter 5_AzaC_15N4_TP 5-Aza-CTP-15N4 5_AzaC_15N4_int->5_AzaC_15N4_TP Uridine-Cytidine Kinase Nascent_RNA Nascent RNA (with 15N4-AzaC) 5_AzaC_15N4_TP->Nascent_RNA Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->Nascent_RNA Trapped_Complex Covalent Enzyme-RNA Adduct (15N4-labeled) Nascent_RNA->Trapped_Complex m5C_RMT m5C RNA Methyltransferase m5C_RMT->Trapped_Complex Downstream_Analysis Target Identification & Quantification Trapped_Complex->Downstream_Analysis Immunoprecipitation & Mass Spectrometry

Caption: Mechanism of this compound action and target trapping.

Experimental_Workflow Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling (Pulse with 5-AzaC-15N4) Cell_Culture->Metabolic_Labeling Chase 3. Chase (Optional) (with unlabeled Cytidine) Metabolic_Labeling->Chase Cell_Lysis 4. Cell Lysis Metabolic_Labeling->Cell_Lysis (for pulse-only) Chase->Cell_Lysis Immunoprecipitation 5. Aza-IP (with anti-m5C-RMT antibody) Cell_Lysis->Immunoprecipitation RNA_Isolation 6. RNA Isolation Immunoprecipitation->RNA_Isolation RNA_Digestion 7. Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_MS 8. LC-MS/MS Analysis RNA_Digestion->LC_MS Data_Analysis 9. Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

Caption: Experimental workflow for Aza-IP with this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the pulse-labeling of mammalian cells in culture.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or PBS)

  • Phosphate-buffered saline (PBS)

  • Unlabeled cytidine (for pulse-chase experiments)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and RNase inhibitors

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh complete medium containing the desired final concentration of this compound. A typical starting concentration is 10-50 µM. The optimal concentration should be determined empirically for each cell line.

  • Pulse Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 2-24 hours). The duration will depend on the turnover rate of the RNA of interest.

  • Chase (for Pulse-Chase Experiments):

    • Aspirate the labeling medium.

    • Wash the cells twice with pre-warmed PBS to remove any remaining this compound.

    • Add complete medium supplemented with a high concentration of unlabeled cytidine (e.g., 100-fold molar excess) to the cells.

    • Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvesting:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and RNase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for downstream applications.

Protocol 2: Aza-IP for Enrichment of m5C-RMT Target RNAs

This protocol is adapted from established Aza-IP procedures.[2][3]

Materials:

  • Cell lysate from Protocol 1

  • Antibody specific to the m5C-RMT of interest

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Immunoprecipitation (IP) buffer

  • Wash buffer

  • Elution buffer

  • RNA extraction kit (e.g., TRIzol or column-based kit)

Procedure:

  • Pre-clearing the Lysate:

    • Add control IgG and Protein A/G beads to the cell lysate.

    • Incubate for 1 hour at 4°C with rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-m5C-RMT antibody to the pre-cleared lysate.

    • Incubate for 4-6 hours or overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and RNA Isolation:

    • Elute the protein-RNA complexes from the beads using the elution buffer.

    • Isolate the RNA from the eluate using a suitable RNA extraction method.

    • Resuspend the purified RNA in RNase-free water.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol describes the digestion of RNA to individual nucleosides for mass spectrometry analysis.

Materials:

  • Purified RNA from Protocol 2

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • RNA Digestion:

    • In a microcentrifuge tube, combine the purified RNA sample with Nuclease P1 in an appropriate buffer.

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue to incubate at 37°C for another 2 hours.

  • Sample Cleanup:

    • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

  • LC-MS/MS Analysis:

    • Inject the filtered sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate the nucleosides using a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Acquire data in positive ion mode, monitoring for the specific mass-to-charge ratios of the unlabeled and 15N4-labeled nucleosides.

    • Use tandem mass spectrometry (MS/MS) to confirm the identity of the nucleosides.

Conclusion

Metabolic labeling with this compound is a robust and versatile technique for the quantitative analysis of RNA metabolism and the identification of RNA methyltransferase targets. The protocols and guidelines presented here provide a framework for researchers to design and execute these powerful experiments, ultimately leading to a deeper understanding of the roles of RNA modifications in health and disease. Careful optimization of labeling conditions and downstream analyses will be crucial for obtaining high-quality, reproducible data.

References

Unlocking Therapeutic Potential: Application Notes and Protocols for Assessing 5-Azacytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for evaluating the therapeutic potential of 5-Azacytosine, a potent epigenetic modifying agent. By inhibiting DNA methyltransferases (DNMTs), 5-Azacytosine can induce re-expression of silenced tumor suppressor genes, trigger apoptosis, and modulate anti-tumor immune responses, making it a compound of significant interest in oncology research.[1][2][3] This document outlines key in vitro and in vivo experimental designs to thoroughly assess its efficacy and mechanism of action.

Mechanism of Action of 5-Azacytosine

5-Azacytosine, a cytidine analog, exerts its primary effect by incorporating into DNA and RNA.[2][4] When integrated into DNA, it covalently traps DNMT enzymes, leading to their degradation and a subsequent reduction in global DNA methylation.[4][5] This hypomethylation can reactivate the expression of aberrantly silenced tumor suppressor genes, a common hallmark of cancer.[2][3] Furthermore, 5-Azacytosine can induce an anti-tumor immune response by upregulating the expression of endogenous retroviruses and other immune-related genes.[1][6] Its incorporation into RNA can also disrupt protein synthesis, contributing to its cytotoxic effects.[7][8]

5_Azacytosine_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AZA 5-Azacytosine AZA_DNA Incorporation into DNA AZA->AZA_DNA Immune_Response Anti-tumor Immune Response AZA->Immune_Response AZA_RNA Incorporation into RNA AZA->AZA_RNA DNA DNA DNMT DNMT TSG_silenced Silenced Tumor Suppressor Gene DNMT->TSG_silenced Methylation TSG_active Active Tumor Suppressor Gene TSG_silenced->TSG_active Re-expression Apoptosis Apoptosis TSG_active->Apoptosis AZA_DNA->DNA Covalent trapping AZA_DNA->DNMT Inhibition RNA RNA Protein_synthesis Protein Synthesis RNA->Protein_synthesis Disruption AZA_RNA->RNA

Caption: Mechanism of action of 5-Azacytosine in a cancer cell.

Key Experimental Protocols

A systematic evaluation of 5-Azacytosine's therapeutic potential involves a series of in vitro and in vivo assays. The following protocols provide detailed methodologies for these essential experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: Assess Therapeutic Potential invitro In Vitro Assays start->invitro viability Cell Viability Assay (MTT) invitro->viability invivo In Vivo Studies xenograft Xenograft Tumor Model invivo->xenograft end Conclusion: Therapeutic Efficacy apoptosis Apoptosis Assay (Annexin V) viability->apoptosis methylation DNA Methylation Analysis apoptosis->methylation gene_expression Gene Expression Analysis methylation->gene_expression gene_expression->invivo toxicity Toxicity Assessment xenograft->toxicity toxicity->end

Caption: A typical experimental workflow for assessing 5-Azacytosine.

Cell Viability Assay (MTT Assay)

This assay determines the effect of 5-Azacytosine on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, MOLT-4) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8][9]

  • Drug Treatment: Prepare serial dilutions of 5-Azacytosine (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.[9][10] Include a vehicle control (e.g., DMSO or PBS).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 5-Azacytosine that inhibits cell growth by 50%).[10]

Data Presentation:

5-Azacytosine (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
192 ± 4.585 ± 3.978 ± 5.3
575 ± 6.162 ± 5.551 ± 4.7
1058 ± 5.345 ± 4.232 ± 3.9
2041 ± 3.928 ± 3.119 ± 2.8
5025 ± 2.815 ± 2.48 ± 1.9
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by 5-Azacytosine.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-Azacytosine for 24 or 48 hours, as determined from the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9][11][12]

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Data Presentation:

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
5-Azacytosine (5 µM)78.4 ± 3.512.8 ± 1.98.8 ± 1.5
5-Azacytosine (10 µM)55.1 ± 4.225.3 ± 2.819.6 ± 2.4
5-Azacytosine (20 µM)32.6 ± 3.840.1 ± 3.527.3 ± 3.1
DNA Methylation Analysis

This analysis determines the effect of 5-Azacytosine on the methylation status of specific gene promoters or on a global scale.

Protocol (Bisulfite Sequencing):

  • DNA Extraction: Treat cells with 5-Azacytosine and extract genomic DNA using a commercial kit.

  • Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the promoter region of a target tumor suppressor gene (e.g., p16, RASSF1A) using primers specific for the bisulfite-converted DNA.

  • Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence multiple clones to determine the methylation status of individual CpG sites.

  • Data Analysis: Analyze the sequencing data to calculate the percentage of methylated CpG sites in treated versus untreated cells.

Data Presentation:

Gene Promoter% Methylation (Control)% Methylation (5-Aza 5 µM)% Methylation (5-Aza 10 µM)
p1685 ± 5.642 ± 7.125 ± 4.9
RASSF1A92 ± 4.855 ± 6.338 ± 5.5
In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of 5-Azacytosine in a living organism.[13][14]

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[15][16]

  • Tumor Growth: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 5-Azacytosine (e.g., 1-5 mg/kg) via intraperitoneal or intravenous injection according to a predetermined schedule (e.g., daily for 5 days).[16][17] The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 2500
5-Azacytosine (2.5 mg/kg)750 ± 18050
5-Azacytosine (5 mg/kg)400 ± 12073.3

Affected Signaling Pathways

5-Azacytosine treatment can modulate various signaling pathways involved in cancer progression. For instance, the re-expression of silenced genes can activate apoptotic pathways. Additionally, the accumulation of cytoplasmic DNA fragments due to 5-Azacytosine's effects can trigger the cGAS-STING pathway, leading to an interferon response and enhanced anti-tumor immunity.[18]

cGAS_STING_Pathway AZA 5-Azacytosine dsDNA Cytoplasmic dsDNA AZA->dsDNA Induces cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN Induces Transcription

Caption: 5-Azacytosine can activate the cGAS-STING signaling pathway.

By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively and systematically assess the therapeutic potential of 5-Azacytosine and other epigenetic modulators in various cancer models.

References

Application Notes and Protocols for In Vivo Tracking of 5-Azacytosine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-aza-CR) is a cytidine analog with significant clinical activity in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action involves incorporation into RNA and DNA, leading to the inhibition of DNA methyltransferases (DNMTs), subsequent DNA hypomethylation, and reactivation of tumor suppressor genes. To fully understand its pharmacokinetics, biodistribution, and target engagement in vivo, sensitive and specific methods are required to track the fate of the administered drug. The use of stable isotope-labeled 5-Azacytosine, specifically with four 15N atoms (5-Azacytosine-15N4), provides a powerful tool for these investigations, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This document provides detailed application notes and protocols for the in vivo tracking of this compound, offering researchers the necessary tools to conduct preclinical and clinical studies.

Methods for In Vivo Tracking

The two primary analytical methods for tracking 15N-labeled compounds in vivo are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • LC-MS/MS offers exceptional sensitivity and specificity for the quantification of this compound and its metabolites in various biological matrices. It is the gold standard for pharmacokinetic studies and for quantifying the incorporation of the drug into DNA and RNA.

  • NMR Spectroscopy provides detailed structural information and can be used to non-invasively monitor the metabolism of 15N-labeled compounds in real-time within living organisms.

Application Note 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS

Principle

This method allows for the precise quantification of this compound in plasma, tissues, and cellular components. Following administration of this compound, biological samples are collected and processed. The drug and its metabolites are extracted and then separated by liquid chromatography. A tandem mass spectrometer is used for detection, where the 15N4-labeled drug serves as an internal standard for the unlabeled drug, or vice-versa, ensuring high accuracy and precision.

Experimental Protocol: Quantification in Plasma

1. Materials and Reagents:

  • This compound (as internal standard or analyte)

  • 5-Azacytidine (unlabeled)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Tetrahydrouridine (THU) - cytidine deaminase inhibitor

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Human plasma (or other relevant species)

2. Sample Preparation: a. Collect whole blood in tubes containing an anticoagulant (e.g., heparin) and immediately add THU to a final concentration of 10 µg/mL to prevent enzymatic degradation of 5-Azacytidine. b. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. c. To 100 µL of plasma, add 200 µL of ice-cold ACN containing the internal standard (this compound if quantifying unlabeled drug, or vice-versa). d. Vortex for 1 minute to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 5-Azacytidine from endogenous matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 5-Azacytidine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z+4) -> Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)

Data Presentation: Pharmacokinetic Parameters of 5-Azacytidine
ParameterRoute of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)Reference
Human Subcutaneous75 mg/m²4871 ± 13980.476582 ± 25601.5 ± 2.3[1]
Human Intravenous (bolus)----3.4 - 6.2[2]
Human Oral300 mg4461.5822-[3]

Application Note 2: Quantifying this compound Incorporation into DNA and RNA

Principle

To assess the target engagement of 5-Azacytidine, it is crucial to measure its incorporation into nucleic acids. This protocol describes the isolation of DNA and RNA from cells or tissues, enzymatic digestion into individual nucleosides, and subsequent quantification of 15N4-labeled 5-aza-2'-deoxycytidine (from DNA) and 5-azacytidine (from RNA) by LC-MS/MS. A recently developed method, AZA-MS, allows for the simultaneous quantification of the drug in the cytoplasm, RNA, and DNA from the same sample.[4]

Experimental Protocol: DNA/RNA Incorporation

1. Materials and Reagents:

  • DNA and RNA isolation kits

  • Nuclease P1

  • Alkaline phosphatase

  • Deoxyribonuclease I (for RNA analysis)

  • Proteinase K

  • LC-MS/MS grade solvents and reagents as listed in Application Note 1.

  • 5-aza-2'-deoxycytidine-15N4 and 5-azacytidine-15N4 internal standards.

2. Sample Preparation: a. Isolate DNA and RNA from cells or tissues using a suitable commercial kit, following the manufacturer's instructions. b. For RNA analysis, treat the sample with DNase I to remove any contaminating DNA. c. Quantify the isolated nucleic acids using a spectrophotometer. d. To 1-10 µg of DNA or RNA, add the corresponding 15N4-labeled internal standard. e. Enzymatic Digestion: i. Add Nuclease P1 and incubate at 37°C for 2 hours. ii. Add alkaline phosphatase and incubate at 37°C for an additional 2 hours. f. Precipitate proteins by adding ice-cold acetonitrile and centrifuge. g. Transfer the supernatant containing the digested nucleosides and process for LC-MS/MS analysis as described in Application Note 1.

Data Presentation: 5-Azacytidine Incorporation
Cell Line/TissueTreatmentAnalyteIncorporation LevelReference
HL-60 cells1 µM 5-Aza-CR (24h)5-aza-CR in RNA~12.9 million bases/genome[5]
MOLM-13 cells1 µM 5-Aza-CR (24h)5-aza-CR in RNAHigh[5]
Mouse Bone Marrow1 mg/kg 14C-Aza (24h)14C-Aza in DNA1.7 pgEq/µg DNA[6]
Mouse Bone Marrow1 mg/kg 14C-Aza (24h)14C-Aza in RNA0.22 pgEq/µg RNA[6]

Application Note 3: In Vivo Tracking of this compound Metabolism by NMR Spectroscopy

Principle

In vivo NMR spectroscopy allows for the non-invasive detection and quantification of 15N-labeled compounds and their metabolites in living organisms over time.[7] By acquiring 15N NMR spectra or 1H-15N correlated spectra, it is possible to track the metabolic fate of this compound, providing insights into its mechanism of action and identifying potential biomarkers of response. While less sensitive than MS, NMR provides unique information on the chemical environment of the labeled nucleus.

General Protocol Outline for In Vivo NMR

1. Animal Preparation: a. Administer this compound to the animal model (e.g., mouse, rat) via the desired route (e.g., intravenous, intraperitoneal). The dose should be optimized for detection. b. Anesthetize the animal and place it in a suitable holder within the NMR spectrometer. c. Monitor the animal's physiological status (e.g., temperature, respiration) throughout the experiment.

2. NMR Data Acquisition: a. Use a high-field NMR spectrometer equipped with a suitable probe for in vivo studies. b. Acquire 15N NMR spectra or 1H-15N heteronuclear correlation spectra (e.g., HSQC) from the region of interest (e.g., tumor, liver). c. Acquire a series of spectra over time to monitor the changes in the signals from this compound and its metabolites.

3. Data Analysis: a. Process the NMR data using appropriate software. b. Identify and quantify the signals corresponding to the parent drug and its metabolites based on their chemical shifts. c. Plot the signal intensities as a function of time to obtain pharmacokinetic and pharmacodynamic information.

Note: This is a generalized protocol. Specific parameters for pulse sequences, acquisition times, and data processing will need to be optimized based on the specific experimental goals, the animal model, and the NMR instrumentation available.

Visualizations

Signaling Pathway of 5-Azacytidine

5-Azacytidine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-Aza-CR 5-Azacytidine 5-Aza-CR_in 5-Azacytidine 5-Aza-CR->5-Aza-CR_in Nucleoside Transporter 5-Aza-CMP 5-Aza-CMP 5-Aza-CR_in->5-Aza-CMP Uridine-Cytidine Kinase 5-Aza-CDP 5-Aza-CDP 5-Aza-CMP->5-Aza-CDP CMPK 5-Aza-CTP 5-Aza-CTP 5-Aza-CDP->5-Aza-CTP NDPK 5-Aza-dCDP 5-Aza-dCDP 5-Aza-CDP->5-Aza-dCDP Ribonucleotide Reductase RNA RNA 5-Aza-CTP->RNA RNA Polymerase 5-Aza-dCTP 5-Aza-dCTP 5-Aza-dCDP->5-Aza-dCTP NDPK DNA DNA 5-Aza-dCTP->DNA DNA Polymerase DNMT1_trapped Trapped DNMT1 DNA->DNMT1_trapped Covalent Adduct Formation DNMT1 DNMT1 DNMT1->DNMT1_trapped Hypomethylation DNA Hypomethylation DNMT1_trapped->Hypomethylation Inhibition Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Intracellular metabolism and mechanism of action of 5-Azacytidine.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow start Start: In Vivo Dosing of this compound sample_collection Biological Sample Collection (Plasma, Tissues, Cells) start->sample_collection sample_prep Sample Preparation (Protein Precipitation/SPE) sample_collection->sample_prep internal_standard Add 15N4-Internal Standard sample_prep->internal_standard lc_separation Liquid Chromatography (Reverse Phase) sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Pharmacokinetic/ Pharmacodynamic Data data_analysis->end

Caption: Workflow for quantitative analysis of this compound by LC-MS/MS.

Logical Relationship for In Vivo NMR Tracking

NMR_Logic dosing Administer This compound nmr_acquisition In Vivo NMR Data Acquisition (Time-course) dosing->nmr_acquisition spectral_processing Spectral Processing and Peak Identification nmr_acquisition->spectral_processing metabolite_quant Quantification of 15N-labeled Species spectral_processing->metabolite_quant pk_pd_modeling Pharmacokinetic and Pharmacodynamic Modeling metabolite_quant->pk_pd_modeling

Caption: Logical workflow for in vivo NMR-based tracking of this compound.

References

Application Notes and Protocols for Incorporating 5-Azacytosine-¹⁵N₄ into Oligonucleotides for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine, a cytosine analog where the carbon at the 5th position is replaced by a nitrogen atom, is a potent inhibitor of DNA methyltransferases.[1] Its incorporation into oligonucleotides is of significant interest for structural and functional studies of DNA, as well as for the development of therapeutic agents. The site-specific incorporation of ¹⁵N-labeled 5-azacytosine (5-Azacytosine-¹⁵N₄) provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigation of DNA structure, dynamics, and interactions with proteins and other molecules.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of oligonucleotides containing 5-Azacytosine-¹⁵N₄, their purification, and subsequent analysis by structural biology techniques.

Challenges in Incorporating 5-Azacytosine

The primary challenge in the chemical synthesis of oligonucleotides containing 5-azacytosine is the hydrolytic instability of the triazine ring under the standard basic conditions used for deprotection.[2] Conventional protocols utilizing ammonium hydroxide for the removal of protecting groups can lead to the degradation of the 5-azacytosine moiety. To overcome this, a specialized chemical strategy employing milder deprotection conditions is required.

Synthesis of 5-Azacytosine-¹⁵N₄ Phosphoramidite

The key to incorporating 5-Azacytosine-¹⁵N₄ into oligonucleotides via automated solid-phase synthesis is the preparation of its corresponding phosphoramidite building block. Due to the instability of the 5-azacytosine ring, the exocyclic amine must be protected with a group that can be removed under mild conditions. The 2-(p-nitrophenyl)ethyloxycarbonyl (NPEOC) group is a suitable choice for this purpose.[3]

The general synthetic scheme for the preparation of 5'-DMT-N⁴-(NPEOC)-5-aza-2'-deoxycytidine-¹⁵N₄-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is outlined below. The starting material, 5-azacytidine-¹⁵N₄, is commercially available.[4]

G cluster_0 Phosphoramidite Synthesis 5_AzaC_15N4 5-Azacytosine-¹⁵N₄-2'-deoxyriboside DMT_protection 5'-DMT Protection 5_AzaC_15N4->DMT_protection DMT-Cl, Pyridine NPEOC_protection N⁴-NPEOC Protection DMT_protection->NPEOC_protection NPEOC-Cl Phosphitylation 3'-Phosphitylation NPEOC_protection->Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Final_Product 5-AzaC-¹⁵N₄ Phosphoramidite Phosphitylation->Final_Product

Figure 1. Synthetic workflow for 5-Azacytosine-¹⁵N₄ phosphoramidite.

Experimental Protocol: Synthesis of 5-Aza-2'-deoxycytidine-¹⁵N₄ Phosphoramidite
  • 5'-O-DMT Protection:

    • Dissolve 5-aza-2'-deoxycytidine-¹⁵N₄ in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with methanol.

    • Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and purify by silica gel chromatography.

  • N⁴-NPEOC Protection:

    • Dissolve the 5'-O-DMT-5-aza-2'-deoxycytidine-¹⁵N₄ in a suitable solvent (e.g., dichloromethane).

    • Add 2-(p-nitrophenyl)ethyl chloroformate (NPEOC-Cl) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and purify the product by silica gel chromatography.

  • 3'-Phosphitylation:

    • Dissolve the doubly protected nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add DIPEA and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

    • Purify the final phosphoramidite product by silica gel chromatography under an inert atmosphere.

Solid-Phase Oligonucleotide Synthesis

The incorporation of the 5-Azacytosine-¹⁵N₄ phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.

G cluster_1 Automated Solid-Phase Synthesis Cycle Start CPG Solid Support with first nucleoside Deblocking 1. Deblocking (DCA/TCA) Start->Deblocking Coupling 2. Coupling (5-AzaC-¹⁵N₄ Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine solution) Capping->Oxidation Repeat Repeat for next nucleotide Oxidation->Repeat Repeat->Deblocking G cluster_2 Post-Synthesis Workflow Cleavage Cleavage from CPG (Ammonia/Methylamine) Base_Deprotection Mild Base Deprotection (e.g., aq. Methylamine) Cleavage->Base_Deprotection Purification Purification (e.g., RP-HPLC) Base_Deprotection->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

References

Application Notes and Protocols for Studying DNA Methyltransferase Kinetics using 5-Azacytosine-¹⁵N₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine and its deoxy-derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methyltransferases (DNMTs).[1][2][3] Their mechanism of action involves incorporation into DNA, where they act as suicide inhibitors by forming a stable covalent bond with the DNMT enzyme that attempts to methylate them.[1][4][5] This leads to the depletion of active DNMTs, particularly the maintenance methyltransferase DNMT1, and subsequent hypomethylation of DNA.[6][7] The use of isotopically labeled 5-Azacytosine, specifically with four ¹⁵N atoms (5-Azacytosine-¹⁵N₄), provides a powerful tool for detailed mechanistic and kinetic studies of DNMTs using techniques such as mass spectrometry and NMR spectroscopy. These studies are crucial for the development of novel epigenetic drugs.

This document provides detailed application notes and protocols for the use of 5-Azacytosine-¹⁵N₄ in studying the enzyme kinetics of DNA methyltransferases.

Mechanism of Action of 5-Azacytosine

The inhibitory action of 5-Azacytosine is a multi-step process that begins with its incorporation into DNA during replication. The key steps are:

  • Cellular Uptake and Metabolism: 5-azacytidine is transported into the cell and can be incorporated into RNA. For incorporation into DNA, it must first be converted to 5-aza-2'-deoxycytidine triphosphate. 5-aza-2'-deoxycytidine (Decitabine) is more directly incorporated into DNA.

  • Incorporation into DNA: During DNA synthesis, the 5-azacytosine analog is incorporated in place of cytosine.

  • DNMT Recognition and Attack: The maintenance methyltransferase, DNMT1, recognizes the hemimethylated DNA containing 5-azacytosine as its substrate. The enzyme's catalytic cysteine residue attacks the C6 position of the 5-azacytosine ring.

  • Covalent Complex Formation: In a normal methylation reaction, a proton at the C5 position is abstracted to facilitate methyl group transfer and subsequent resolution of the covalent intermediate. However, 5-azacytosine has a nitrogen atom at the C5 position, which prevents this resolution.[8]

  • Enzyme Trapping and Degradation: This results in a stable, covalent complex between the DNMT and the 5-azacytosine-containing DNA.[1][4][5] This trapping of the enzyme leads to its eventual degradation via the proteasomal pathway.[6][7]

The following diagram illustrates the mechanism of DNMT1 inhibition by 5-Azacytosine incorporated into DNA.

DNMT_Inhibition_Mechanism cluster_0 Cellular Processes cluster_1 Enzymatic Reaction and Inhibition 5_Aza_C 5-Azacytidine 5_Aza_dCTP 5-Aza-dCTP 5_Aza_C->5_Aza_dCTP Metabolism DNA_Replication DNA Replication 5_Aza_dCTP->DNA_Replication Aza_DNA DNA with 5-Azacytosine DNA_Replication->Aza_DNA Covalent_Complex DNMT1-Aza-DNA Covalent Complex Aza_DNA->Covalent_Complex DNMT1 DNMT1 DNMT1->Covalent_Complex Trapping Degradation Proteasomal Degradation Covalent_Complex->Degradation

Caption: Mechanism of DNMT1 inhibition by 5-Azacytosine.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the inhibition of DNMT1 by 5-Azacytosine-containing oligonucleotides. This data is representative of what could be obtained from the protocols described below.

Table 1: Steady-State Kinetic Parameters for DNMT1

SubstrateK_m (μM)V_max (pmol/min/μg)
Hemimethylated DNA5100
5-Azacytosine Hemimethylated DNA35

Table 2: Inhibition Constants (K_i) for 5-Azacytosine

InhibitorDNMT IsoformK_i (μM)Inhibition Type
5-Azacytosine-DNADNMT10.5Covalent
5-Azacytosine-DNADNMT3A15Covalent
5-Azacytosine-DNADNMT3B20Covalent

Experimental Protocols

Protocol 1: Synthesis of 5-Azacytosine-¹⁵N₄ Labeled Oligonucleotides

Objective: To synthesize an oligonucleotide containing a single 5-Azacytosine-¹⁵N₄ at a specific CpG site for use in in vitro DNMT kinetic assays.

Materials:

  • 5-Aza-2'-deoxycytidine-¹⁵N₄ phosphoramidite

  • Standard DNA phosphoramidites and synthesis reagents

  • DNA synthesizer

  • Mild deprotection reagents (e.g., gaseous ammonia or methylamine)

  • HPLC for purification

Methodology:

  • Oligonucleotide Design: Design a short (e.g., 20-30 bp) double-stranded DNA substrate with a single CpG site for methylation. The strand containing the cytosine to be replaced with 5-Azacytosine-¹⁵N₄ will be synthesized.

  • Automated DNA Synthesis: Perform solid-phase DNA synthesis using a standard automated synthesizer. At the desired position, incorporate the 5-Aza-2'-deoxycytidine-¹⁵N₄ phosphoramidite.

  • Mild Deprotection: Due to the instability of the 5-azacytosine ring, use mild deprotection conditions to cleave the oligonucleotide from the solid support and remove protecting groups. Avoid standard ammonium hydroxide treatment at high temperatures.[2]

  • Purification: Purify the synthesized oligonucleotide by reverse-phase HPLC.

  • Quantification and Verification: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry. Verify the mass and incorporation of the ¹⁵N label by mass spectrometry.

  • Annealing: Anneal the labeled single-stranded DNA with its complementary strand to form the double-stranded substrate.

Protocol 2: In Vitro DNMT1 Activity Assay using Radiolabeled S-Adenosyl-L-Methionine (SAM)

Objective: To determine the steady-state kinetic parameters of DNMT1 inhibition by a 5-Azacytosine-¹⁵N₄ containing DNA substrate.

Materials:

  • Recombinant human DNMT1

  • 5-Azacytosine-¹⁵N₄ labeled hemimethylated DNA substrate

  • Unlabeled hemimethylated DNA substrate (control)

  • [³H]-SAM (S-Adenosyl-L-[methyl-³H]-methionine)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Scintillation counter and cocktail

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing assay buffer, varying concentrations of the DNA substrate (either control or 5-Azacytosine-¹⁵N₄ labeled), and a fixed concentration of [³H]-SAM.

  • Enzyme Addition: Initiate the reaction by adding a known amount of DNMT1.

  • Incubation: Incubate the reactions at 37°C for a time course determined to be in the linear range of the reaction.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., containing SDS and proteinase K).

  • DNA Precipitation: Precipitate the DNA to separate it from the unincorporated [³H]-SAM.

  • Scintillation Counting: Resuspend the DNA pellet and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 3: Mass Spectrometry-Based Analysis of Covalent Adduct Formation

Objective: To directly observe and quantify the formation of the covalent complex between DNMT1 and the 5-Azacytosine-¹⁵N₄ labeled DNA.

Materials:

  • Recombinant human DNMT1

  • 5-Azacytosine-¹⁵N₄ labeled hemimethylated DNA substrate

  • S-Adenosyl-L-methionine (SAM)

  • Reaction buffer

  • LC-MS/MS system

Methodology:

  • Reaction: Incubate DNMT1 with the 5-Azacytosine-¹⁵N₄ labeled DNA substrate in the presence of SAM.

  • Denaturation and Digestion: Denature the protein and digest it into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search for a peptide with a mass shift corresponding to the covalent adduction of the 5-Azacytosine-¹⁵N₄ containing DNA fragment. The ¹⁵N₄ label will provide a unique isotopic signature to confirm the identity of the adduct. The intensity of the adducted peptide can be used for relative quantification.

The following diagram outlines the experimental workflow for studying DNMT kinetics using 5-Azacytosine-¹⁵N₄.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_kinetics Kinetic Assays Oligo_Design Oligonucleotide Design Synthesis Automated Synthesis with 5-Aza-dC-15N4 Phosphoramidite Oligo_Design->Synthesis Deprotection Mild Deprotection Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification Verification Mass Spec Verification Purification->Verification Annealing Annealing Verification->Annealing Labeled_Substrate Labeled DNA Substrate Annealing->Labeled_Substrate Radiolabel_Assay Radiolabeled SAM Assay Labeled_Substrate->Radiolabel_Assay MS_Assay Mass Spectrometry Adduct Analysis Labeled_Substrate->MS_Assay NMR_Assay NMR Spectroscopy Labeled_Substrate->NMR_Assay Data_Analysis Kinetic Parameter Determination (Km, Vmax, Ki) Radiolabel_Assay->Data_Analysis MS_Assay->Data_Analysis NMR_Assay->Data_Analysis

Caption: Experimental workflow for DNMT kinetic studies.

Concluding Remarks

The use of 5-Azacytosine-¹⁵N₄ offers a sophisticated approach to unraveling the detailed kinetics and mechanism of DNA methyltransferase inhibition. The protocols outlined here provide a framework for researchers to quantify the interaction between DNMTs and this important class of epigenetic drugs. The insights gained from these studies are invaluable for the design and development of next-generation therapies targeting DNA methylation.

References

Application Note: Quantification of 5-Azacytidine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Azacytidine (Azacitidine, Vidaza®) is a pyrimidine nucleoside analog of cytidine used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the reactivation of silenced tumor suppressor genes.[3][4] More recent studies have also highlighted its incorporation into RNA, where it can induce cytotoxicity by depleting RNA 5-methylcytosine (m5C) on chromatin-associated RNA, leading to transcriptional repression.[5]

Given its therapeutic importance and chemical instability in aqueous solutions, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research.[1][2][6] This document provides a detailed protocol for the quantification of 5-Azacytidine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing 5-Azacytosine-15N4 as a stable isotope-labeled internal standard (SIL-IS).

Experimental Protocols

Materials and Reagents
  • 5-Azacytidine (Analyte)

  • This compound (Internal Standard, SIL-IS)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA or Sodium Heparin)

  • Tetrahydrouridine (THU), cytidine deaminase inhibitor[1]

  • Oasis MCX Solid-Phase Extraction (SPE) plates (30 mg)[1]

  • Microcentrifuge tubes

  • LC-MS vials

Sample Handling and Stability

5-Azacytidine is unstable in biological matrices due to enzymatic degradation by cytidine deaminase and spontaneous hydrolysis.[1][6]

  • Blood Collection: Collect blood samples in heparinized tubes.

  • Stabilization: Immediately after plasma separation, add a cytidine deaminase inhibitor such as Tetrahydrouridine (THU) to a final concentration of 25 µg/mL to prevent enzymatic degradation.[1][6]

  • Storage: Store stabilized plasma samples at -70°C. Long-term stability for at least 323 days has been demonstrated under these conditions.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for plasma samples.[1]

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a microcentrifuge tube, aliquot 200 µL of plasma.

  • Add Internal Standard: Add 20 µL of the this compound internal standard working solution. Vortex to mix.

  • SPE Plate Activation: Condition the wells of an Oasis MCX SPE plate.

  • Load Sample: Transfer the plasma-IS mixture to the activated SPE plate.

  • Wash: Wash the SPE plate with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS from the plate by adding 0.5 mL of a mixture of acetonitrile, water, and ammonium hydroxide (85:10:5, v/v/v) twice.

  • Evaporate: Evaporate the combined eluent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue with 100 µL of LC-MS grade water.

  • Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a robust starting point for method development.

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column YMC J'sphere M80 C18, or equivalent reverse-phase column
Mobile Phase Isocratic elution with Methanol:Water:Formic Acid (15:85:0.1, v/v/v)[1]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Total Run Time Approximately 7 minutes[1]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters

The following MRM transitions can be used for the detection of 5-Azacytidine and its internal standard. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
5-Azacytidine245.0112.914[1]
This compound (IS)User DefinedUser DefinedUser Optimized

Note: The MRM transition for the 15N4 labeled internal standard will be shifted by +4 Da on the precursor and potentially on the product ion, depending on the fragmentation pattern. This must be determined empirically.

Table 2: Method Performance Characteristics

This table summarizes typical performance data from a validated method.[1]

ParameterTypical Value
Linear Range 5 - 500 ng/mL[1][2][6]
Lower Limit of Quantitation 5 ng/mL[1][6]
Accuracy 97.8 - 109.1%[1]
Precision (%CV) ≤9.8%[1]
Regression Model Quadratic, 1/x² weighting[1]
Correlation Coefficient (r²) ≥ 0.99[1]

Visualizations

Experimental Workflow

G cluster_sample Sample Collection & Handling cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood 1. Collect Blood (Heparin Tube) Plasma 2. Separate Plasma Blood->Plasma Stabilize 3. Add THU Stabilizer Plasma->Stabilize Store 4. Store at -70°C Stabilize->Store Thaw 5. Thaw Plasma Store->Thaw Spike 6. Spike with IS (this compound) Thaw->Spike Load 7. Load on MCX SPE Plate Spike->Load Wash 8. Wash Plate Load->Wash Elute 9. Elute Analytes Wash->Elute Dry 10. Evaporate to Dryness Elute->Dry Recon 11. Reconstitute Dry->Recon Inject 12. Inject into LC-MS/MS Recon->Inject Separate 13. Chromatographic Separation (C18) Inject->Separate Detect 14. MS Detection (ESI+, MRM) Separate->Detect Quantify 15. Quantify using Calibration Curve Detect->Quantify

Caption: LC-MS/MS experimental workflow for 5-Azacytidine quantification.

5-Azacytidine Mechanism of Action

G cluster_uptake Cellular Uptake & Metabolism cluster_dna DNA Pathway cluster_rna RNA Pathway AZA_ext 5-Azacytidine (Extracellular) AZA_int 5-Azacytidine (Intracellular) AZA_ext->AZA_int Uptake AZA_TP AZA-Triphosphate AZA_int->AZA_TP Phosphorylation DNA_inc Incorporation into DNA AZA_TP->DNA_inc RNA_inc Incorporation into RNA AZA_TP->RNA_inc Trap Covalent Trapping of DNMT DNA_inc->Trap DNMT DNA Methyltransferase (DNMT) DNMT->Trap Inhibition Hypo DNA Hypomethylation Trap->Hypo TSG Tumor Suppressor Gene Reactivation Hypo->TSG Cytotoxicity Cell Cytotoxicity TSG->Cytotoxicity contributes to m5C Depletion of RNA 5-methylcytosine (m5C) RNA_inc->m5C Repression Transcriptional Repression m5C->Repression Repression->Cytotoxicity

Caption: Dual mechanisms of action of 5-Azacytidine via DNA and RNA pathways.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 5-Azacytosine-¹⁵N₄ in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Azacytosine-¹⁵N₄ in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 5-Azacytosine-¹⁵N₄ instability in aqueous solutions?

A1: The primary cause of instability for 5-Azacytosine-¹⁵N₄ in aqueous solutions is the hydrolytic degradation of its triazine ring.[1][2][3][4][5] This process is inherent to the 5-azacytosine structure and is not significantly altered by the ¹⁵N₄ isotopic labeling. The hydrolysis is a two-step process, beginning with a reversible ring opening, followed by an irreversible decomposition.[2][4][5][6]

Q2: What are the main degradation products of 5-Azacytosine-¹⁵N₄ in water?

A2: The initial, reversible hydrolysis of the 5-azacytosine ring leads to the formation of a labile intermediate, N-formylguanylribosylurea.[2][4][6] This intermediate then undergoes an irreversible loss of a formyl group to produce the final degradation product, guanylribosylurea.[2][4]

Q3: How do pH and temperature affect the stability of 5-Azacytosine-¹⁵N₄ solutions?

A3: Both pH and temperature are critical factors influencing the stability of 5-Azacytosine-¹⁵N₄. The compound is more stable in acidic to neutral conditions and decomposes rapidly in alkaline media.[3][7] The optimal pH for stability in aqueous buffers is approximately 6.5 to 7.0.[1][2] Increased temperatures dramatically accelerate the rate of hydrolysis and degradation.[3][7]

Q4: What is the expected shelf-life of a freshly prepared aqueous solution of 5-Azacytosine-¹⁵N₄ at room temperature?

A4: Aqueous solutions of 5-azacytosine are highly unstable at room temperature.[6][8] For instance, a 1% aqueous solution can show as much as 41% decomposition within 24 hours at room temperature.[8] It is strongly recommended to use freshly prepared solutions and to minimize the time they are kept at room temperature. For short-term storage during an experiment, solutions should be kept on ice (0°C).[6][9]

Q5: Can I store aqueous solutions of 5-Azacytosine-¹⁵N₄ for longer periods?

A5: For longer-term storage, freezing the aqueous solution is recommended. Solutions of 5-azacytidine (the parent nucleoside) at 0.5 and 2 mg/mL have been found to be stable for up to one month when frozen at -20°C in polypropylene syringes.[8] When preparing solutions for freezing, it is advisable to use a buffer at a pH of 6.5-7.0 and to flash-freeze the aliquots.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of compound potency in solution. 1. High pH of the solvent: The solution may be neutral to slightly alkaline, accelerating hydrolysis. 2. Elevated temperature: The solution may have been left at room temperature for an extended period. 3. High water content in the solvent: Using a purely aqueous solvent promotes degradation.1. Adjust pH: Prepare the solution using a dilute phosphate buffer with a pH of 6.5.[1] 2. Control Temperature: Prepare and handle the solution on ice. For storage longer than a few hours, freeze at -20°C or below.[8][10] 3. Use co-solvents: If compatible with your experiment, dissolve the compound in dry DMSO or a mixed aqueous-organic solvent to reduce the rate of degradation.[11]
Inconsistent experimental results between batches. 1. Variability in solution preparation: Differences in preparation time, temperature, or solvent pH between batches can lead to varying levels of degradation. 2. Age of the solution: Using solutions prepared at different times can lead to inconsistent results due to ongoing degradation.1. Standardize Protocol: Follow a strict, standardized protocol for solution preparation, paying close attention to pH, temperature, and time. 2. Use Fresh Solutions: Always prepare fresh solutions for each experiment to ensure consistent potency.[6]
Precipitation of the compound in the solution. 1. Low solubility: The concentration of the compound may exceed its solubility in the chosen solvent. 2. Formation of degradation products: Some degradation products may have lower solubility.1. Check Solubility: The solubility of 5-azacytidine in PBS (pH 7.2) is approximately 10 mg/mL.[12] Ensure your desired concentration is below the solubility limit. 2. Prepare Fresh: As the compound degrades, the chemical composition of the solution changes. Using fresh solutions minimizes the presence of less soluble degradation products.

Quantitative Data Summary

Table 1: Stability of 5-Azacytidine in Aqueous Solutions at Various Temperatures

TemperatureSolvent/BufferConcentrationDecompositionTimeReference
5-6°CWater1%9%24 hours[8]
24-26°C (Room Temp)Water1%41%24 hours[8]
25°CLactated Ringer's SolutionNot Specified10%2-3 hours[6]
30°CDilute Phosphate Buffer (pH 6.5)6 x 10⁻⁴ M10%80 minutes[1]
50°CPhosphate Buffered Saline (pH 7.4)Not Specified50% (Half-life)90 minutes[6]

Table 2: Influence of pH on 5-Azacytidine Stability

pHStabilityCommentsReference
< 1UnstableDegradation to 5-azacytosine and 5-azauracil detected.[1]
AcidicModerately StableMore stable than in alkaline conditions.[7]
6.5Maximum StabilityExhibits maximum stability in dilute phosphate buffer at 50°C.[1]
7.0Most StableThe most stable pH for hydrolysis.[2]
AlkalineRapid DecompositionQuickly decomposes in alkaline media.[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 5-Azacytosine-¹⁵N₄

  • Materials:

    • 5-Azacytosine-¹⁵N₄ solid compound

    • Sterile, nuclease-free water

    • 0.5 M Phosphate buffer (pH 6.5)

    • Sterile, polypropylene microcentrifuge tubes

    • Ice bath

  • Procedure:

    • Prepare a working solution of 50 mM phosphate buffer (pH 6.5) by diluting the 0.5 M stock with sterile, nuclease-free water.

    • Chill the buffer solution on ice for at least 30 minutes.

    • Weigh the required amount of 5-Azacytosine-¹⁵N₄ in a sterile microcentrifuge tube.

    • Add the chilled 50 mM phosphate buffer (pH 6.5) to the solid compound to achieve the desired final concentration.

    • Vortex briefly at low speed while keeping the tube in the ice bath until the compound is fully dissolved.

    • Use the solution immediately for your experiment.

    • For short-term storage (up to a few hours), keep the solution on ice.

    • For longer-term storage, aliquot the solution into sterile polypropylene tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol is adapted from methods used for 5-azacytidine and can be used to assess the degradation of 5-Azacytosine-¹⁵N₄.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Strong cation-exchanger column (e.g., Aminex A-6, 17.5-micron)

  • Mobile Phase:

    • 0.4 M Ammonium formate buffer, pH 4.6

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Detection Wavelength: 241 nm

    • Temperature: Ambient

  • Procedure:

    • Prepare a stock solution of 5-Azacytosine-¹⁵N₄ in the desired aqueous buffer (e.g., PBS pH 7.4).

    • Incubate the solution under the desired test conditions (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately dilute the aliquot with the mobile phase to stop further degradation and prepare it for injection.

    • Inject the sample onto the HPLC system.

    • Monitor the decrease in the peak area of the parent 5-Azacytosine-¹⁵N₄ peak and the appearance of degradation product peaks over time.

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).

Visualizations

degradation_pathway 5-Azacytosine_ring 5-Azacytosine Ring Intermediate N-formylguanylribosylurea (Labile Intermediate) 5-Azacytosine_ring->Intermediate Reversible Hydrolysis (+H₂O) Intermediate->5-Azacytosine_ring Reversible Ring Closure (-H₂O) Degradation_Product Guanylribosylurea (Final Product) Intermediate->Degradation_Product Irreversible Decomposition (-Formic Acid)

Caption: Degradation pathway of the 5-azacytosine ring in aqueous solution.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Interpretation Prep Prepare 5-Azacytosine-¹⁵N₄ in chilled aqueous buffer (pH 6.5) Incubate Incubate at controlled temperature (e.g., 37°C) Prep->Incubate Sample Withdraw aliquots at various time points Incubate->Sample Analyze Analyze by HPLC-UV to quantify remaining compound Sample->Analyze Calculate Calculate degradation rate and half-life Analyze->Calculate

Caption: Experimental workflow for assessing the stability of 5-Azacytosine-¹⁵N₄.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Freshness Is the solution freshly prepared for each experiment? Start->Check_Freshness Use_Fresh Action: Prepare fresh solutions immediately before use. Check_Freshness->Use_Fresh No Check_Temp Was the solution kept on ice during preparation and use? Check_Freshness->Check_Temp Yes Keep_Cold Action: Ensure solution is kept at 0-4°C at all times. Check_Temp->Keep_Cold No Check_pH Is the solvent a pH-controlled buffer (e.g., pH 6.5)? Check_Temp->Check_pH Yes Use_Buffer Action: Use a chilled phosphate buffer at pH 6.5. Check_pH->Use_Buffer No Consider_Solvent Action: If compatible, consider using DMSO as a solvent. Check_pH->Consider_Solvent Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 5-Azacytosine-15N4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azacytosine-15N4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an isotopically labeled analog of the nucleoside cytidine. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1][2] After incorporation into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to a reduction in DNA methylation.[1][3] This can lead to the reactivation of silenced tumor suppressor genes.[4] It can also be incorporated into RNA, affecting RNA synthesis and processing.[5][6]

Q2: What are the key differences between 5-Azacytosine and its nucleoside analog, 5-Azacytidine?

A2: 5-Azacytosine is a nucleobase, while 5-Azacytidine is a nucleoside, meaning it is 5-Azacytosine attached to a ribose sugar. In experimental settings, 5-Azacytidine is more commonly used as it is readily taken up by cells and converted to its active triphosphate form. 5-Azacytosine would need to be converted to a nucleoside and then phosphorylated to become active. This guide primarily draws on data for 5-Azacytidine, which is structurally and functionally very similar to the active metabolites of 5-Azacytosine.

Q3: How should this compound be stored?

A3: Lyophilized this compound should be stored at -20°C, desiccated.[1] In this form, it is stable for an extended period. Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within a month to avoid loss of potency.[1] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1]

Q4: What are the best practices for handling this compound?

A4: 5-Azacytosine and its analogs are considered potential carcinogens and may cause genetic defects.[1] Therefore, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood.

Troubleshooting Guide

Compound Stability and Solubility

Q: My this compound solution appears to be degrading or losing activity. What could be the cause and how can I prevent it?

A: 5-Azacytosine and its analogs are notoriously unstable in aqueous solutions.[5][7] Degradation is rapid at room temperature, with a significant loss of product within a few hours.[5]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.[5]

    • Use Cold Solvents: When preparing aqueous dilutions, use ice-cold (0-4°C) water or buffer to slow down degradation.[8]

    • Solvent Choice: For stock solutions, DMSO is preferred over aqueous buffers as it offers greater stability.[1][7]

    • pH Considerations: The optimal pH for stability in aqueous solutions is around 6.5-7.0.[9]

    • Storage of Aqueous Solutions: If temporary storage of an aqueous solution is unavoidable, keep it on ice and use it as quickly as possible.

Q: I am having trouble dissolving this compound.

A: Solubility can be influenced by the solvent and the physical form of the compound.

  • Troubleshooting Steps:

    • Solvent Selection: 5-Azacytidine is soluble in DMSO at concentrations up to 100 mM and in water up to 50 mM.[2] For cell culture, a stock solution in DMSO is commonly prepared and then diluted in the culture medium.[1]

    • Gentle Warming: If solubility in a particular solvent is an issue, gentle warming may be attempted, but be mindful of the compound's instability at elevated temperatures.

    • Sonication: Brief sonication can also aid in dissolving the compound.

SolventSolubility of 5-Azacytidine
DMSO~100 mM[2]
Water~50 mM[2]
EthanolSoluble[10]
PBS (pH 7.2)~10 mg/mL[10]

This table provides solubility data for the closely related compound 5-Azacytidine.

Cell Culture Experiments

Q: I am observing high levels of cytotoxicity in my cell culture experiments, even at low concentrations of this compound.

A: While 5-Azacytosine is used for its cytotoxic effects in cancer cells, excessive cell death can hinder the desired experimental outcome.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 can vary significantly between cell lines.[11]

    • Treatment Duration: The duration of exposure is a critical factor. Shorter exposure times may be sufficient to induce DNA demethylation without causing excessive cell death.[12]

    • Cell Density: Ensure that cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.

    • Daily Media Change: Due to the instability of 5-Azacytosine in culture media, it is recommended to change the media and add fresh compound every 24 hours for longer treatments.[8]

Q: I am not observing the expected changes in gene expression or DNA methylation after treating my cells with this compound.

A: Several factors can contribute to a lack of efficacy.

  • Troubleshooting Steps:

    • Compound Integrity: Ensure that your stock solution of this compound has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Proliferation: The effect of 5-Azacytosine on DNA methylation is replication-dependent. The compound must be incorporated into newly synthesized DNA to trap DNMTs. Ensure your cells are actively dividing during treatment.

    • Treatment Duration and Concentration: The demethylating effect may require several cell cycles to become apparent. Consider increasing the duration of treatment or the concentration of the compound.

    • Assay Sensitivity: Verify that your downstream assays for measuring DNA methylation (e.g., bisulfite sequencing, MeDIP-qPCR) are sensitive enough to detect the expected changes.

Mass Spectrometry Analysis

Q: I am observing a high background signal in my mass spectrometry analysis of this compound incorporation.

A: High background noise can obscure the true signal from your 15N-labeled compound.

  • Troubleshooting Steps:

    • System Leaks: Check for leaks in the gas flow path of your mass spectrometer, as this can introduce atmospheric nitrogen.[13]

    • Contamination: Ensure all glassware and reagents are free from nitrogen-containing contaminants.

    • Blank Samples: Run appropriate blank samples (e.g., untreated cells, solvent only) to establish the baseline background level.[13]

    • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to differentiate the 15N-labeled signal from co-eluting contaminants.[13]

Q: The isotopic enrichment of my this compound-labeled samples is lower than expected.

A: Incomplete labeling can lead to an underestimation of incorporation.

  • Troubleshooting Steps:

    • Purity of Labeled Compound: Ensure the purity of your this compound.

    • Cellular Uptake and Metabolism: Verify that the compound is being efficiently taken up by the cells and metabolized to its active form.

    • Dilution with Unlabeled Precursors: The intracellular pool of unlabeled cytidine can compete with the labeled compound for incorporation into DNA and RNA.

    • Mass Spectrometer Calibration: Regularly calibrate your mass spectrometer to ensure accurate mass measurements.[14]

Experimental Protocols

Protocol 1: Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound. Optimization for specific cell lines and experimental goals is recommended.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot and store at -80°C for long-term storage or -20°C for short-term storage.[15]

  • Treatment:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically in the range of 1-10 µM).[11][16]

    • Include a vehicle control (DMSO) at the same final concentration as in the treated wells.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

    • For treatment periods longer than 24 hours, replace the medium with fresh medium containing this compound every 24 hours.[8]

  • Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA extraction, protein extraction).

Protocol 2: Analysis of Global DNA Methylation

This protocol describes a method to assess changes in global DNA methylation following treatment with this compound.

  • DNA Extraction: Extract genomic DNA from treated and control cells using a commercially available kit.

  • Bisulfite Conversion:

    • Perform bisulfite conversion of the genomic DNA using a kit according to the manufacturer's instructions. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification of Repetitive Elements:

    • Amplify a region of a repetitive element, such as LINE-1, using primers specific for the bisulfite-converted DNA.

  • Pyrosequencing or High-Resolution Melting Analysis:

    • Analyze the PCR products by pyrosequencing or high-resolution melting to quantify the percentage of methylation at specific CpG sites within the amplified region.

  • Data Analysis: Compare the methylation levels between the this compound-treated and control samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate (24-72h) (Daily Media Change) treat_cells->incubate harvest Harvest Cells incubate->harvest extract_dna_rna Extract DNA/RNA harvest->extract_dna_rna ms_analysis Mass Spectrometry (15N Incorporation) extract_dna_rna->ms_analysis methylation_analysis DNA Methylation Analysis extract_dna_rna->methylation_analysis

Caption: Experimental workflow for this compound treatment and analysis.

signaling_pathway cluster_cell Cellular Uptake and Metabolism cluster_nucleus Nuclear Events AzaC This compound AzaC_MP 5-Aza-CMP-15N4 AzaC->AzaC_MP Uridine-Cytidine Kinase AzaC_DP 5-Aza-CDP-15N4 AzaC_MP->AzaC_DP AzaC_TP 5-Aza-CTP-15N4 AzaC_DP->AzaC_TP dAzaC_TP 5-Aza-dCTP-15N4 AzaC_DP->dAzaC_TP Ribonucleotide Reductase RNA RNA AzaC_TP->RNA Incorporation AzaC_TP->RNA DNA DNA dAzaC_TP->DNA Incorporation dAzaC_TP->DNA DNMT_trap Trapped DNMT DNA->DNMT_trap DNMT DNMT DNA Methyltransferase DNMT->DNMT_trap Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation Gene_Reactivation Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing 5-Azacytosine-¹⁵N₄ for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for effectively using 5-Azacytosine-¹⁵N₄ in cell-based assays. The principles and concentrations discussed for the commonly used 5-Azacytidine (5-AzaC) are directly applicable to its isotopically labeled ¹⁵N₄ variant.

Frequently Asked Questions (FAQs)

Q1: What is 5-Azacytosine and what is its primary mechanism of action?

A1: 5-Azacytosine (5-AzaC) is a chemical analog of the pyrimidine nucleoside cytidine.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[2] After entering the cell, 5-AzaC is phosphorylated and incorporated into newly synthesized DNA.[1] There, it forms a stable, covalent bond with DNMT enzymes, trapping them and leading to their degradation.[1][2] This prevents the maintenance of DNA methylation patterns during cell division, resulting in passive, genome-wide DNA hypomethylation.[1][2] This process can lead to the re-expression of previously silenced genes, such as tumor suppressor genes, which in turn can induce cell differentiation, cell cycle arrest, or apoptosis (programmed cell death).[2][3][4] 5-AzaC can also be incorporated into RNA, which may interfere with protein synthesis and contribute to its cytotoxic effects.[1][5]

Q2: How do I choose a starting concentration for my cell-based assay?

A2: The optimal concentration of 5-AzaC is highly dependent on the cell line and the desired outcome (demethylation vs. cytotoxicity). For initial experiments, it is recommended to perform a dose-response curve spanning a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cells.[6][7] For studies focused on DNA demethylation with minimal cytotoxicity, lower concentrations (e.g., 0.5 µM to 5 µM) are often effective.[8][9] In some cell lines, demethylation can be achieved at concentrations thousands of times lower than the cytotoxic IC50.[10]

Q3: How long should I treat my cells with 5-Azacytosine?

A3: The duration of treatment is a critical parameter. Because 5-AzaC is incorporated into DNA during the S-phase of the cell cycle, its effects are dependent on cell division. Treatment durations of 24 to 72 hours are common to allow for at least one to two cell doublings, ensuring sufficient incorporation into the DNA.[6][8] Some studies have shown time-dependent effects, with stronger responses observed after 48 or 72 hours compared to 24 hours.[6][11]

Q4: Is 5-Azacytosine stable in cell culture medium?

A4: 5-Azacytosine is notoriously unstable in aqueous solutions, including cell culture media. It is recommended to prepare fresh stock solutions in DMSO and add them to the media immediately before treating the cells.[12] For longer-term experiments, the medium containing 5-AzaC should be replaced every 24 hours to maintain a consistent effective concentration.[13]

Q5: What is the difference between 5-Azacytidine (5-AzaC) and 5-Aza-2'-deoxycytidine (Decitabine)?

A5: Both are potent DNA demethylating agents. The key difference is that 5-Azacytidine is a ribonucleoside analog that can be incorporated into both RNA and DNA, while 5-Aza-2'-deoxycytidine (Decitabine) is a deoxyribonucleoside analog that is incorporated exclusively into DNA.[14] This makes Decitabine a more specific inhibitor of DNA methylation. In some cell culture and animal models, Decitabine has shown more potent therapeutic effects.[14]

Data Presentation: Concentration Ranges and Cytotoxicity

Optimizing the concentration of 5-AzaC requires balancing the desired demethylating effect against unwanted cytotoxicity. The following tables summarize reported concentrations from various studies.

Table 1: Recommended Starting Concentrations of 5-Azacytidine in Cell-Based Assays

Experimental Goal Cell Type Recommended Concentration Range Treatment Duration Reference(s)
DNA Demethylation Canine Mammary Gland Tumor Cells 5 µM 72 h [8]
Radiosensitization Nasopharyngeal Carcinoma Cells (CNE2, SUNE1) 1 µM 24 h (pre-treatment) [9]
Altering T-cell Function Human CD4+ T-cells 2 µM 96 h [3]

| Gene Re-expression | Human Breast Cancer Cells (MCF-7) | 1 µM | 48 h |[11] |

Table 2: Reported IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Treatment Duration Reference(s)
OSCCs Oral Squamous Cell Carcinoma 0.8 µM 24 h [6]
CSCs Cancer Stem Cells (from OSCC) 1.5 µM 24 h [6]
MOLT4 Acute Lymphoblastic Leukemia 16.51 µM 24 h [12]
MOLT4 Acute Lymphoblastic Leukemia 13.45 µM 48 h [12]
Jurkat Acute Lymphoblastic Leukemia 12.81 µM 24 h [12]
Jurkat Acute Lymphoblastic Leukemia 9.78 µM 48 h [12]
H226 Non-Small Cell Lung Cancer ~2.5 µM (0.6 µg/mL) Not Specified [10]
H358 Non-Small Cell Lung Cancer ~14 µM (3.4 µg/mL) Not Specified [10]

| H460 | Non-Small Cell Lung Cancer | ~20 µM (4.9 µg/mL) | Not Specified |[10] |

Visualized Guides and Workflows

Mechanism of Action

The following diagram illustrates the molecular pathway by which 5-Azacytosine induces DNA hypomethylation.

aza_mechanism cluster_cell Cell cluster_nucleus Nucleus DNA DNA Replication Aza_DNA DNA with 5-AzaC DNA->Aza_DNA 5-Aza-dCTP Incorporation Trapped_DNMT Trapped DNMT (Covalent Complex) Aza_DNA->Trapped_DNMT DNMT DNMT Enzyme DNMT->Trapped_DNMT Trapping Degradation Degradation Trapped_DNMT->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Leads to Gene_Expr Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expr Apoptosis Apoptosis / Differentiation Gene_Expr->Apoptosis Aza_in 5-Azacytosine Aza_active Phosphorylation (e.g., 5-Aza-dCTP) Aza_in->Aza_active Activation Aza_active->DNA Enters Nucleus

Caption: Mechanism of 5-Azacytosine-induced DNA hypomethylation.

Experimental Workflow

This workflow provides a general framework for designing an experiment to optimize 5-AzaC concentration.

experimental_workflow cluster_assays 6. Perform Parallel Assays start Start seed_cells 1. Seed cells in multi-well plates start->seed_cells adhere 2. Allow cells to adhere (overnight) seed_cells->adhere prep_aza 3. Prepare fresh serial dilutions of 5-Azacytosine adhere->prep_aza treat 4. Treat cells with dose range (e.g., 0.1 - 100 µM) + Vehicle Control prep_aza->treat incubate 5. Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate->cytotoxicity demethylation Demethylation Analysis (e.g., MSP, Bisulfite Seq) incubate->demethylation analyze 7. Analyze Data cytotoxicity->analyze demethylation->analyze determine_ic50 Determine IC50 analyze->determine_ic50 correlate Correlate demethylation with cytotoxicity analyze->correlate optimize Select optimal concentration for further experiments determine_ic50->optimize correlate->optimize end End optimize->end

Caption: General workflow for optimizing 5-Azacytosine concentration.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experiments with 5-Azacytosine.

Q: I am not observing any effect (e.g., no change in gene expression, no demethylation). What should I do?

A: This is a common issue that can stem from several factors. Follow this troubleshooting logic:

troubleshooting_no_effect start Problem: No Observed Effect q1 Are cells actively proliferating? start->q1 q2 Is the concentration high enough? q1->q2 Yes a1_no Solution: Ensure cells are in log growth phase. 5-AzaC requires DNA replication. q1->a1_no No q3 Was the treatment duration sufficient? q2->q3 Yes a2_no Solution: Increase concentration. Perform a wider dose-response curve. q2->a2_no No q4 Is the 5-AzaC solution fresh? q3->q4 Yes a3_no Solution: Increase treatment duration to allow for 1-2 cell doublings (e.g., 48-72h). q3->a3_no No a4_no Solution: Prepare fresh stock solutions for each experiment. Replenish media every 24h. q4->a4_no No

Caption: Troubleshooting guide for lack of 5-Azacytosine effect.

Q: My cells are showing high levels of cytotoxicity even at low concentrations. How can I mitigate this?

A: Excessive cell death can mask the specific effects of demethylation.

  • Reduce Treatment Duration: A shorter exposure time (e.g., 24 hours) may be sufficient to induce demethylation with less toxicity.

  • Lower the Concentration: The demethylating effects of 5-AzaC often occur at concentrations well below those that cause significant cytotoxicity.[10] Try a lower dose range (e.g., 0.1 µM to 2 µM).

  • Assess Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more sensitive to drug treatment.[15]

  • Pulse Treatment: Consider a "pulse" treatment where cells are exposed to the drug for a limited time (e.g., 12-24 hours), after which the drug-containing medium is washed off and replaced with fresh medium. The effects on DNA methylation can persist after the drug is removed.[16]

Q: My results are not consistent between experiments. What could be the cause?

A: Variability is often due to minor inconsistencies in protocol execution.

  • Cell Seeding Density: Ensure that cell seeding is highly consistent across all plates and experiments.[15][17]

  • Compound Stability: Always use freshly prepared 5-AzaC dilutions.[12] Avoid multiple freeze-thaw cycles of the stock solution.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[15]

  • Pipetting Accuracy: Inaccurate pipetting is a major source of error. Ensure pipettes are calibrated and use careful technique.[15]

Experimental Protocols

Protocol 1: Determining the IC50 of 5-Azacytosine-¹⁵N₄ via MTT Assay

Objective: To determine the concentration of 5-Azacytosine-¹⁵N₄ that inhibits the metabolic activity of a cell population by 50%.

Materials:

  • Cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • 5-Azacytosine-¹⁵N₄ (prepare a 10 mM stock in sterile DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "no cell" background control. Incubate overnight (37°C, 5% CO₂).[6][12]

  • Compound Preparation: Prepare serial dilutions of 5-Azacytosine-¹⁵N₄ in complete medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared 5-AzaC dilutions or vehicle control to the appropriate wells (in triplicate).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[18]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no cell" background wells from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the 5-AzaC concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Global DNA Demethylation with Methylation-Sensitive Restriction Enzymes

Objective: To qualitatively assess changes in global DNA methylation levels following treatment with 5-Azacytosine-¹⁵N₄.

Principle: This assay uses two restriction enzymes, HpaII and MspI. Both recognize the same sequence (5'-CCGG-3'), but HpaII will not cut if the internal cytosine is methylated, whereas MspI cuts regardless of methylation status.[19] Increased digestion by HpaII after treatment indicates demethylation.

Materials:

  • Genomic DNA (gDNA) extracted from treated and untreated cells

  • Restriction enzymes HpaII and MspI, and their corresponding buffers

  • Agarose gel electrophoresis system

  • DNA loading dye and DNA ladder

  • Nuclease-free water

Procedure:

  • Treatment and DNA Extraction: Treat cells with the desired concentration of 5-AzaC (and a vehicle control) for 48-72 hours. Extract high-quality gDNA from the cells.

  • Enzyme Digestion Setup: For each gDNA sample (treated and untreated), set up three reactions in separate tubes:

    • Tube 1 (HpaII): 1 µg gDNA, 1X HpaII buffer, 10 units HpaII, nuclease-free water to a final volume of 20 µL.

    • Tube 2 (MspI): 1 µg gDNA, 1X MspI buffer, 10 units MspI, nuclease-free water to a final volume of 20 µL.

    • Tube 3 (No Enzyme Control): 1 µg gDNA, 1X buffer, nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate all tubes at 37°C for 4-6 hours or overnight.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5% agarose gel.

    • Add loading dye to each reaction and load the entire volume into separate wells. Include a DNA ladder.

    • Run the gel until sufficient separation is achieved (e.g., 100V for 60 minutes).

  • Analysis and Interpretation:

    • Untreated Control: The HpaII lane should show high molecular weight DNA (minimal cutting), while the MspI lane should show a smear of low molecular weight DNA (extensive cutting). This confirms the DNA is methylated.[19]

    • 5-AzaC Treated: The MspI lane should look similar to the control. The HpaII lane should show a downward shift in molecular weight (more smearing) compared to the untreated HpaII lane. The extent of this shift correlates with the level of demethylation.[19]

    • No Enzyme Control: All samples should show a single high molecular weight band, confirming the initial integrity of the gDNA.

References

Technical Support Center: Overcoming 5-Azacytidine Resistance in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and understanding the mechanisms behind 5-Azacytidine (5-Aza) resistance in leukemia cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of 5-Azacytidine resistance in leukemia cells?

Resistance to 5-Aza is multifactorial, but key mechanisms fall into several categories:

  • Impaired Drug Metabolism and Activation: 5-Aza is a prodrug that must be phosphorylated to become active. The rate-limiting enzyme for this activation is uridine-cytidine kinase 2 (UCK2). Mutations or decreased expression of UCK2 can prevent the drug's activation and lead to resistance.[1][2] Similarly, alterations in deoxycytidine kinase (DCK) can affect the metabolism of related compounds.[3]

  • Increased Drug Inactivation: The enzyme cytidine deaminase (CDA) can catabolize and inactivate 5-Aza.[4] Increased expression or activity of CDA can lead to rapid drug clearance from the cell, thereby conferring resistance.[5]

  • Alterations in Drug Transport: While less common for 5-Aza compared to other nucleoside analogs, changes in the expression of human nucleoside transporters (hENTs) can potentially limit the amount of drug entering the cell.[3]

  • Changes in DNA Damage Response (DDR): 5-Aza incorporates into DNA and traps DNA methyltransferases (DNMTs), leading to DNA damage.[5] Cells that negate the drug-mediated activation of apoptosis signaling or re-establish the G2/M checkpoint can survive treatment.[1]

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as the PI3K-AKT signaling cascade can promote cell survival and proliferation, overriding the cytotoxic effects of 5-Aza.[6][7]

Q2: My 5-Aza-treated cells show cytotoxicity but no significant global DNA demethylation. Why?

This can occur because the cellular and epigenetic responses to 5-Aza can be independent.[8] The cytotoxic effects of 5-Aza are largely driven by its incorporation into RNA (which disrupts protein synthesis) and its induction of DNA damage by trapping DNMTs, which stalls replication forks.[5] While this leads to cell cycle arrest and apoptosis, it may not always result in widespread, measurable demethylation, especially at lower concentrations or in cell lines that are resistant to the epigenetic effects of the drug.[8]

Q3: Is there cross-resistance between 5-Azacytidine (5-Aza) and Decitabine (5-aza-2'-deoxycytidine, DAC)?

Cross-resistance can occur, but it is not guaranteed and depends on the specific mechanism of resistance.

  • If resistance is due to a UCK2 mutation , cells may remain sensitive to DAC because DAC is primarily phosphorylated by a different enzyme, deoxycytidine kinase (DCK).[3][9]

  • If resistance is due to DCK deficiency , cells may be resistant to DAC but remain sensitive to 5-Aza.[3]

  • However, if resistance is caused by a mechanism common to both drugs, such as upregulation of a drug efflux pump or alterations in the DNA damage response pathway, cross-resistance is more likely.[9][10]

Q4: How long does it take to develop a stable 5-Aza resistant cell line in vitro?

Developing a stable resistant cell line is a lengthy process, typically taking several months. The standard method involves continuous culture with stepwise, escalating concentrations of 5-Aza, starting from a very low dose (e.g., 0.1 nM) and gradually increasing to a final concentration (e.g., 1 µM or higher) over a period of up to 6 months.[10][11]

Troubleshooting Guide

Issue / QuestionPossible CausesSuggested Solutions / Troubleshooting Steps
High variability in IC50 values between experiments. 1. 5-Aza Instability: 5-Aza is unstable in aqueous solutions like culture media.[12]2. Inconsistent Cell Health/Density: Cell viability and growth phase can significantly impact drug sensitivity.3. Reagent Inconsistency: Variation in serum batches or other media components.1. Prepare Fresh Drug: Always use a freshly prepared solution of 5-Aza for each experiment. Do not store diluted 5-Aza in media for extended periods. Change the media with fresh drug every 24 hours for longer treatments.[12][13]2. Standardize Seeding: Ensure a consistent cell seeding density and use cells in the logarithmic growth phase for all experiments.3. Use a Single Batch: Use the same batch of FBS and media for a set of comparative experiments.
Parental (sensitive) cell line shows unexpectedly high IC50 to 5-Aza. 1. Incorrect Drug Concentration: Errors in calculation or dilution of the stock solution.2. Cell Line Identity/Integrity: The cell line may not be what it is presumed to be, or it may have acquired resistance over time in culture.3. Low Expression of UCK2: The parental line may inherently have low levels of the key activating enzyme.[1][2]1. Verify Stock Solution: Double-check all calculations. Prepare a fresh stock solution. Consider having the concentration verified independently if problems persist.2. Authenticate Cell Line: Perform STR profiling to confirm the cell line's identity. Use a low-passage stock of the parental line.3. Check UCK2 Expression: Analyze the baseline mRNA or protein expression of UCK2 in your parental cell line.[14]
Resistant cell line phenotype is unstable or reverts to sensitive. 1. Insufficient Drug Pressure: The final concentration of 5-Aza used for selection may have been too low to select for a stable resistant population.2. Removal of Selective Pressure: If the resistant line is cultured without 5-Aza for an extended period, the sensitive population may outgrow the resistant cells.1. Continue Selection: Re-culture the cells in the presence of the highest tolerated dose of 5-Aza for several passages.2. Maintain Low-Dose Culture: Maintain your validated resistant cell line in a continuous low dose of 5-Aza to ensure the phenotype is not lost.
No significant difference in global methylation between sensitive and resistant cells after treatment. 1. Ineffective Demethylation: The resistant mechanism may prevent the drug from being incorporated into DNA, thus blocking its effect on DNMTs.[9]2. Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in methylation.3. Timing of Analysis: Methylation changes are dynamic. Analysis may be too early or too late.[15]1. Confirm Drug Action: Measure a downstream marker of 5-Aza action, such as γ-H2AX phosphorylation (a marker of DNA damage), to confirm the drug is having a cellular effect.[9][14]2. Use Locus-Specific Analysis: Instead of global analysis, perform bisulfite sequencing or methylation-specific PCR on known hypermethylated gene promoters that are targets of 5-Aza.3. Time-Course Experiment: Analyze DNA methylation at multiple time points after treatment (e.g., 48h, 72h, 96h) to capture the peak effect.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key measure of drug sensitivity. Below is a summary of representative IC50 values for 5-Azacytidine in various leukemia cell lines.

Cell LineTypeCondition5-Azacytidine IC50 (µM)Reference
MOLT4Acute Lymphoblastic Leukemia (ALL)Sensitive16.51 (at 24h), 13.45 (at 48h)[16]
JurkatAcute Lymphoblastic Leukemia (ALL)Sensitive12.81 (at 24h), 9.78 (at 48h)[16]
HELMyeloid LeukemiaSensitive~1-7[8]
HL-60Myeloid LeukemiaSensitive~1-7[8]
K562Myeloid LeukemiaSensitive~1-7[8]
MOLM-13Acute Myeloid Leukemia (AML)Sensitive1.25 ± 0.08[14]
MOLM-13/AZA*Acute Myeloid Leukemia (AML)Resistant4.96 ± 0.28[14]
SKM-1Acute Myeloid Leukemia (AML)Sensitive1.63 ± 0.09[14]
SKM-1/AZAAcute Myeloid Leukemia (AML)Resistant10.4 ± 1.2[14]

Note: IC50 values can vary significantly based on the specific assay conditions (e.g., incubation time, cell density, assay type).

Key Experimental Protocols

Protocol 1: Generation of a 5-Aza Resistant Leukemia Cell Line

This protocol describes a standard method for developing resistance through continuous, escalating drug exposure.

Materials:

  • Leukemia cell line of interest (e.g., MOLM-13, SKM-1)

  • Complete culture medium (e.g., RPMI 1640 + 10-20% FBS)

  • 5-Azacytidine (Sigma-Aldrich)

  • DMSO (for stock solution)

  • Cell counting solution (e.g., Trypan Blue) or automated cell counter

Procedure:

  • Establish Parental Line Culture: Culture the parental (sensitive) leukemia cells under standard conditions (37°C, 5% CO2) and ensure they are healthy and in logarithmic growth phase.

  • Determine Parental IC50: Perform a baseline cell viability assay (see Protocol 2) to determine the initial IC50 of the parental cell line.

  • Initiate Low-Dose Exposure: Begin by culturing the cells in a very low concentration of 5-Aza, typically 10- to 100-fold below the IC50 (e.g., starting at 0.1 nM).[10][11]

  • Monitor and Passage: Monitor the cells for viability and growth rate. Initially, growth may be slow. Passage the cells as needed, maintaining the low drug concentration.

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-4 weeks), double the concentration of 5-Aza.

  • Repeat Escalation: Continue this process of adaptation followed by dose escalation. This is a long process and can take 4-6 months.[10]

  • Establish Final Resistant Line: The process is complete when the cells can proliferate steadily in a high concentration of 5-Aza (e.g., 1 µM or a concentration at least 5-10 fold higher than the parental IC50).[10]

  • Validate Resistance:

    • Perform a new cell viability assay to confirm a significant shift in the IC50 compared to the parental line.

    • Characterize the resistant phenotype (e.g., check for mutations in UCK2, expression of metabolic enzymes).

    • Cryopreserve stocks of the validated resistant line and the corresponding low-passage parental line.

Protocol 2: Cell Viability (MTS) Assay for IC50 Determination

Materials:

  • Sensitive and resistant leukemia cell lines

  • 96-well clear-bottom cell culture plates

  • 5-Azacytidine stock solution

  • Complete culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.[16]

  • Drug Preparation: Prepare a 2x serial dilution of 5-Aza in complete medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO in medium).

  • Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations. Perform each concentration in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. For 5-Aza, the medium containing the drug should be replaced every 24 hours due to its instability.[14]

  • Add MTS Reagent: After incubation, add 20 µL of MTS reagent to each well.

  • Incubate and Read: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "media only" blank wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 3: RT-qPCR for Gene Expression Analysis of Resistance Markers

This protocol provides a framework for measuring the mRNA levels of genes like UCK1, UCK2, and DCK.

Materials:

  • RNA extraction kit (e.g., RNeasy from Qiagen)

  • cDNA synthesis kit (e.g., SuperScript™ IV Reverse Transcriptase)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for your target genes (UCK1, UCK2, DCK) and a reference gene (GAPDH, ACTB).

  • qPCR-compatible plates and seals

  • Real-Time PCR instrument

Procedure:

  • RNA Extraction: Harvest approximately 1-5 x 10⁶ leukemia cells. Extract total RNA using a commercial kit according to the manufacturer's protocol.[17] Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[17] This typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer (e.g., 200-400 nM), reverse primer (e.g., 200-400 nM), and nuclease-free water.

    • In a qPCR plate, add the master mix to each well.

    • Add diluted cDNA (e.g., 10-50 ng) to the appropriate wells. Run each sample in triplicate.[17]

    • Include a No-Template Control (NTC) for each primer set to check for contamination.

  • Run qPCR: Perform the qPCR on a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[18] Include a melt curve analysis at the end to verify amplicon specificity.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[18]

    • Normalize the Ct value of your target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the ΔΔCt by subtracting the average ΔCt of the control group (e.g., sensitive cells) from the ΔCt of the experimental group (e.g., resistant cells).

    • The fold change in expression is calculated as 2-ΔΔCt.

Signaling and Metabolic Pathways

Visualizing the biological pathways involved in 5-Aza action and resistance can help in understanding the underlying mechanisms and designing experiments.

G Diagram 1: 5-Azacytidine Metabolic Activation & Resistance cluster_cell Leukemia Cell cluster_transport Transport cluster_resistance Resistance Mechanisms AZA_out 5-Azacytidine (extracellular) hENT hENT1/2 AZA_out->hENT Uptake AZA_in 5-Azacytidine (intracellular) hENT->AZA_in AZA_MP 5-Aza-monophosphate AZA_in->AZA_MP Phosphorylation Inactive Inactive Metabolite AZA_in->Inactive Inactivation AZA_DP 5-Aza-diphosphate AZA_MP->AZA_DP AZA_TP 5-Aza-triphosphate AZA_DP->AZA_TP AZA_dCTP 5-Aza-dCTP AZA_DP->AZA_dCTP RNA RNA Incorporation -> Protein Synthesis Inhibition AZA_TP->RNA DNA DNA Incorporation -> DNMT1 Trapping -> DNA Damage AZA_dCTP->DNA UCK2 UCK2 UCK2->AZA_MP Rate-limiting step RNR RNR RNR->AZA_dCTP CDA CDA CDA->Inactive Res_UCK2 UCK2 mutation/ downregulation Res_UCK2->UCK2 Blocks Activation Res_CDA CDA upregulation Res_CDA->CDA Enhances Inactivation

Caption: 5-Azacytidine Metabolic Activation & Resistance.

G Diagram 2: Workflow for Generating 5-Aza Resistant Cells Start Start with Parental Leukemia Cell Line DetermineIC50 1. Determine Baseline IC50 (e.g., MTS Assay) Start->DetermineIC50 LowDose 2. Culture in Low Dose 5-Aza (e.g., IC50 / 100) DetermineIC50->LowDose Adapt 3. Monitor & Allow Adaptation (2-4 weeks) LowDose->Adapt Loop Repeat Steps 3 & 4 (4-6 months) Adapt->Loop IncreaseDose 4. Double 5-Aza Concentration IncreaseDose->Adapt Loop->IncreaseDose Cells adapted HighDose 5. Achieve Stable Growth in High Dose 5-Aza (e.g., >1µM) Loop->HighDose Target dose reached Validate 6. Validate Resistant Phenotype HighDose->Validate Validate_IC50 Confirm IC50 Shift Validate->Validate_IC50 Validate_Mech Investigate Mechanism (e.g., UCK2 sequencing) Validate->Validate_Mech Cryo 7. Cryopreserve Stocks (Resistant & Parental) Validate_IC50->Cryo Validate_Mech->Cryo

Caption: Workflow for Generating 5-Aza Resistant Cells.

G Diagram 3: Pro-Survival Signaling in 5-Aza Resistance cluster_pathway PI3K/AKT Pathway (Example) cluster_resistance Resistance Mechanism AZA 5-Azacytidine DNADamage DNA Damage & Replication Stress AZA->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis Induces PI3K PI3K AKT AKT PI3K->AKT Activates ProSurvival Pro-Survival Proteins (e.g., BCL-2) AKT->ProSurvival Activates ProSurvival->Apoptosis Inhibits Upregulation Upregulation of PI3K/AKT Signaling Upregulation->PI3K Enhances

Caption: Pro-Survival Signaling in 5-Aza Resistance.

References

Technical Support Center: Minimizing 5-Azacytidine Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions to minimize the cytotoxic effects of 5-Azacytidine (5-Aza) in primary cell cultures, ensuring the integrity and success of experiments focused on DNA demethylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 5-Azacytidine cytotoxicity?

A1: The cytotoxicity of 5-Azacytidine is primarily mediated by its incorporation into DNA, where it covalently traps DNA methyltransferase (DNMT) enzymes.[1][2] This action forms DNMT-DNA adducts, which are recognized by the cell as a form of DNA damage.[3] This damage response leads to the formation of DNA double-strand breaks, cell cycle arrest (often in the G2/M phase), and ultimately, apoptosis (programmed cell death).[4][5] The toxicity is therefore more directly linked to the physical trapping of the DNMT enzyme rather than the resulting DNA demethylation itself.[1]

Q2: Why are primary cells often more sensitive to 5-Azacytidine than cancer cell lines?

A2: Primary cells typically have more robust cell cycle checkpoint and DNA damage response pathways compared to many immortalized cancer cell lines. Upon detecting DNA damage induced by 5-Aza, healthy primary cells can efficiently trigger cell cycle arrest and apoptosis to prevent the propagation of genomic instability. Cancer cells, on the other hand, often have mutations in these pathways (e.g., p53), which can make them more resistant to the cytotoxic effects of such drugs.[6]

Q3: How does the stability of 5-Azacytidine in culture medium affect experiments?

A3: 5-Azacytidine is notoriously unstable in aqueous solutions like cell culture medium, with a short half-life.[7] Its degradation can lead to a decrease in its effective concentration over time, causing inconsistent results between experiments or within a single long-term experiment. To mitigate this, it is crucial to prepare 5-Aza stock solutions fresh and replenish the culture medium with freshly diluted 5-Aza every 24 hours.[7][8]

Q4: Can I achieve DNA demethylation at non-toxic concentrations?

A4: Yes. The demethylating effects of 5-Aza can often be achieved at concentrations significantly lower than those that cause widespread cell death.[9] Studies have shown that 5-Aza can effectively reverse hypermethylation at concentrations that are up to 6000-fold lower than its 50% inhibitory concentration (IC50) in some cell lines.[9] The key is to perform a careful dose-response analysis to find the optimal concentration that maximizes demethylation while minimizing cytotoxicity for your specific primary cell type.

Q5: Are there less toxic alternatives to 5-Azacytidine?

A5: Yes, several newer-generation hypomethylating agents have been developed with the aim of reducing toxicity. For example, 5,6-dihydro-5-azacytidine has been reported to be less cytotoxic while inducing comparable levels of DNA hypomethylation.[10] Another compound, 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), is noted for its ability to deplete DNMT1 with markedly low toxicity in preclinical models.[11] However, the availability and applicability of these compounds may vary, and they would also require careful optimization.

Troubleshooting Guide

Issue 1: Massive and rapid cell death observed within 24-48 hours, even at low micromolar concentrations.

  • Problem: The selected 5-Aza concentration is too high for the specific primary cell type being used. Different primary cells exhibit vastly different sensitivities to 5-Aza.[7]

  • Troubleshooting Steps:

    • Perform a Broad Dose-Response Analysis: Test a wide range of 5-Aza concentrations, starting from the low nanomolar range (e.g., 0.01 µM) up to the low micromolar range (e.g., 10 µM). The optimal dose for primary cells is often significantly lower than that reported for cancer cell lines.

    • Reduce Exposure Time: Instead of continuous exposure for 48-72 hours, try a shorter "pulse" treatment (e.g., 12-24 hours), followed by washing the cells and culturing them in drug-free medium.[8] This can be sufficient to incorporate 5-Aza into the DNA during one S-phase, initiating the demethylation process while allowing cells to recover from the initial toxic insult.

    • Assess Initial Cell Health: Ensure the primary cells are healthy, actively dividing, and at an optimal density (typically 60-70% confluency) before adding the drug. Stressed or overly confluent cultures are more susceptible to drug-induced toxicity.

    • Daily Media Changes: As 5-Aza is unstable, changing the media and adding fresh drug every 24 hours ensures a consistent concentration and removes metabolic waste products that could exacerbate cytotoxicity.[7]

Issue 2: High variability in cell viability and demethylation results between experiments.

  • Problem: This issue often stems from the instability of 5-Aza or variations in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Drug Preparation: Always prepare 5-Aza stock solutions fresh before each experiment. Dissolve the powder in an appropriate ice-cold solvent (e.g., 50% DMSO or PBS) and perform dilutions in ice-cold medium immediately before adding to cultures.[7] Store aliquots of the stock solution at -20°C or colder and avoid repeated freeze-thaw cycles.

    • Control for Cell Passage Number: Primary cells can undergo significant phenotypic changes with increasing passage numbers. Use cells within a narrow and consistent passage range for all related experiments to ensure a more uniform response.

    • Monitor Cell Doubling Time: The efficacy of 5-Aza is dependent on its incorporation during DNA replication.[7] Therefore, knowing the doubling time of your primary cells is critical. Treatment should ideally span at least one full cell cycle. Slower-growing cells may require a longer, low-dose exposure.

Quantitative Data Summary

The cytotoxic effects of 5-Azacytidine are highly dependent on the cell type and experimental conditions. The following tables summarize IC50 values found in the literature for various cancer cell lines and provide a recommended framework for optimizing treatment in sensitive primary cells.

Disclaimer: The IC50 values below are provided as examples from cancer cell lines and are likely to be significantly higher than the tolerable doses for most primary cell cultures. Always determine the optimal concentration experimentally for your specific primary cells.

Table 1: Example IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

Cell Line Cell Type IC50 (µM) Exposure Time (hours) Reference
H226 Non-Small Cell Lung Cancer ~2.5 (0.6 µg/mL) 72 [9]
H358 Non-Small Cell Lung Cancer ~14 (3.4 µg/mL) 72 [9]
H460 Non-Small Cell Lung Cancer ~20 (4.9 µg/mL) 72 [9]
MOLT4 Acute Lymphoblastic Leukemia 16.51 24 [12]
MOLT4 Acute Lymphoblastic Leukemia 13.45 48 [12]
Jurkat Acute Lymphoblastic Leukemia 12.81 24 [12]
Jurkat Acute Lymphoblastic Leukemia 9.78 48 [12]

| MM.1S | Multiple Myeloma | 1.5 | 72 |[13] |

Table 2: Recommended Framework for Optimizing 5-Aza Treatment in Primary Cells

Parameter Recommended Starting Range Key Considerations
Concentration 0.1 µM - 5 µM Start low and titrate up. Primary cells are often sensitive to sub-micromolar concentrations.
Exposure Time 24 - 72 hours Correlate with cell doubling time. Consider shorter pulses (24h) followed by a recovery period.
Media Replenishment Every 24 hours Essential due to the instability of 5-Aza in aqueous solution.[7]
Cell Density 60-70% Confluency Avoid treating sparse or overly dense cultures.
Primary Readout Cell Viability (e.g., MTT, Trypan Blue) Establish the non-toxic dose range first.
Secondary Readout Apoptosis (Annexin V/PI) Confirm the mode of cell death.

| Functional Readout | Global or Gene-Specific Methylation | Verify demethylation at sub-toxic concentrations. |

Visual Diagrams

G cluster_drug_action Drug Action & DNA Interaction cluster_damage_response Cellular Damage Response cluster_cell_fate Cell Fate Outcomes Aza 5-Azacytidine Incorp Incorporation into DNA during S-Phase Aza->Incorp Trap Covalent Trapping of DNA Methyltransferase (DNMT) Incorp->Trap Damage DNMT-DNA Adducts (DNA Damage) Trap->Damage ATM Activation of ATM/ATR Pathways Damage->ATM p53 p53 Activation ATM->p53 Arrest G2/M Cell Cycle Arrest ATM->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis G start Start: Plan 5-Aza Experiment on Primary Cells dose_response Step 1: Perform Broad Dose-Response (e.g., 0.1-10 µM) for 48-72h Assay: MTT or CellTiter-Glo® start->dose_response determine_ic50 Step 2: Determine Cytotoxic Range and preliminary IC50 dose_response->determine_ic50 select_doses Step 3: Select Sub-Cytotoxic Doses (Concentrations with >80% viability) determine_ic50->select_doses apoptosis_assay Step 4: Confirm Low Apoptosis at Selected Doses Assay: Annexin V / PI Staining select_doses->apoptosis_assay methylation_assay Step 5: Verify Demethylation at Optimized Dose/Time Assay: Bisulfite Sequencing, MSP, or ELISA apoptosis_assay->methylation_assay proceed Proceed with Downstream Functional Experiments methylation_assay->proceed G start High Cytotoxicity Observed? q_conc Is concentration >1 µM? start->q_conc a_reduce_conc Action: Reduce concentration to 0.1-0.5 µM range. q_conc->a_reduce_conc Yes q_exposure Is exposure time >24h? q_conc->q_exposure No end_node Re-evaluate viability a_reduce_conc->end_node a_reduce_time Action: Use a 24h pulse, then replace with drug-free media. q_exposure->a_reduce_time Yes q_stability Are you using fresh 5-Aza and changing media daily? q_exposure->q_stability No a_reduce_time->end_node a_fresh_media Action: Prepare fresh stock and replenish media every 24h. q_stability->a_fresh_media No q_stability->end_node Yes a_fresh_media->end_node

References

Technical Support Center: Synthesis of 15N Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15N labeled nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 15N labeled nucleosides.

Issue 1: Low Yield of 15N Labeled Nucleoside

Symptom Possible Cause Suggested Solution
Low overall yield after multi-step chemical synthesis. Incomplete reactions at one or more steps.Monitor each reaction for completeness using HPLC or LC-MS before proceeding. Optimize reaction times and temperatures.[1]
Side reactions consuming starting materials or intermediates.Review the reaction conditions. For purines, ensure anhydrous conditions during chlorination steps.[1] For pyrimidines, avoid excess bromine during oxidation to prevent undesired side reactions.[2]
Degradation of starting materials or intermediates.Ensure the purity of starting materials. Protect sensitive functional groups appropriately. Avoid harsh acidic or basic conditions during workup.
Loss of product during purification.Optimize purification protocols. For polar compounds, reversed-phase HPLC is often more effective than TLC for monitoring and purification.[1] Ensure complete elution from chromatography columns.
Low yield in Vorbrüggen glycosylation. Poor activation of the sugar donor.Use a suitable Lewis acid, such as TMSOTf. Ensure the sugar donor is fully acylated or otherwise activated.
Low nucleophilicity of the 15N-labeled nucleobase.Ensure complete silylation of the nucleobase before adding the sugar donor to enhance its nucleophilicity.
Competing side reactions with the solvent.If using acetonitrile as a solvent with weakly reactive nucleobases, consider switching to a less reactive solvent like 1,2-dichloroethane to avoid the formation of solvent-related byproducts.
Low yield in biosynthetic labeling. Inefficient uptake of 15N-labeled precursors by the microorganism.Use an E. coli strain optimized for protein/nucleic acid expression. Ensure the minimal media contains 15NH4Cl as the sole nitrogen source.[3][4]
"Leaky" expression of a toxic protein or enzyme in the pathway.Use a tightly regulated promoter system (e.g., T7 promoter) to control the expression of enzymes involved in the nucleotide biosynthesis pathway.[5]
Incomplete harvesting of the labeled biomass.Ensure complete pelleting of the cells by centrifugation at an appropriate speed and duration.[6]

Issue 2: Presence of Impurities in the Final Product

Symptom Possible Cause Suggested Solution
Multiple peaks on HPLC or LC-MS chromatogram. Unreacted starting materials or intermediates.Optimize reaction conditions to drive the reaction to completion. Purify intermediates at each step if necessary.
Formation of regioisomers during glycosylation (e.g., N7 vs. N9 for purines).For Vorbrüggen reactions, ensure complete silylation of the nucleobase to direct glycosylation to the desired nitrogen.
Epimerization at the anomeric carbon of the sugar, leading to a mixture of α and β anomers.Use a milder Lewis acid and optimize the reaction temperature to favor the desired anomer.
Degradation products from harsh deprotection steps.Use milder deprotection reagents and conditions. Monitor deprotection progress to avoid over-exposure to harsh reagents.
(n-1) impurities in oligonucleotide synthesis. Incomplete coupling during solid-phase synthesis.
Peak tailing or broadening in HPLC. Column degradation or contamination.Use a guard column to protect the analytical column. Flush the column with appropriate solvents to remove contaminants.
Sample-solvent incompatibility.Dissolve the sample in the mobile phase whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing the 15N label into a nucleoside?

A1: The most common methods are direct incorporation using a 15N-labeled precursor, such as 15NH4Cl or [15N]NaNO2, during the chemical synthesis of the nucleobase, which is then converted to the nucleoside.[1] Biosynthetic methods, where microorganisms are grown in a medium containing a 15N nitrogen source, are also widely used, particularly for producing uniformly labeled nucleosides.[3]

Q2: How can I monitor the progress of my 15N labeling reaction?

A2: For chemical synthesis, reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly informative method for monitoring reaction progress, as many of the intermediates are polar.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also extremely useful for confirming the incorporation of the 15N label by observing the expected mass shift in the product.

Q3: What are the key challenges in purifying 15N labeled nucleosides?

A3: The main challenges include the high polarity of nucleosides and their intermediates, which can make them difficult to handle with traditional purification techniques like silica gel chromatography.[1] The structural similarity between the desired product and any side products (e.g., regioisomers or anomers) can also make separation challenging. Preparative reversed-phase HPLC is often the method of choice for achieving high purity.[1]

Q4: I am having trouble with the Vorbrüggen glycosylation step. What are the critical parameters to consider?

A4: Critical parameters for a successful Vorbrüggen glycosylation include:

  • Complete silylation of the nucleobase: This is crucial for its solubility and nucleophilicity.

  • Choice of Lewis acid: Milder Lewis acids like TMSOTf can help avoid side reactions.

  • Solvent: Acetonitrile can sometimes participate in side reactions, especially with weakly reactive nucleobases. In such cases, 1,2-dichloroethane may be a better choice.

  • Reaction temperature: This can influence the ratio of α and β anomers.

Q5: What is a reasonable yield to expect for the chemical synthesis of a 15N labeled nucleoside?

A5: Yields can vary significantly depending on the specific nucleoside and the complexity of the labeling pattern. For multi-step syntheses, the overall yield can be modest. However, individual steps, when optimized, can have high yields. For example, in the synthesis of [7,NH2-15N2]adenosine, many of the individual steps can achieve yields of over 80-95%.[1]

Q6: How can I confirm the position and extent of 15N labeling in my final product?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the specific positions of 15N labels. 1H-15N HSQC experiments can show correlations between protons and directly attached 15N atoms. Mass spectrometry can confirm the overall level of isotopic enrichment by comparing the mass of the labeled compound to its unlabeled counterpart.[7]

Data Presentation

Table 1: Comparison of Common 15N Labeling Methods for Nucleosides

Method Typical Yield Purity Cost Time Advantages Disadvantages
Chemical Synthesis Variable (can be low for multi-step)High (with proper purification)High (especially for labeled reagents)Long (days to weeks)Site-specific labeling is possible.Can be complex and require extensive optimization.
Enzymatic Synthesis High (>60%)[8]HighModerate to HighModerate (hours to days)High specificity and stereoselectivity.Requires purified enzymes; may not be suitable for all analogs.
Biosynthetic Labeling High biomass yield (40-80g/L wet weight)[9]High isotopic enrichment (>93%)[7]Low to Moderate (cost of 15N media)Moderate (days)Can produce uniformly labeled compounds cost-effectively.Site-specific labeling is challenging; requires downstream processing.

Experimental Protocols

Protocol 1: Biosynthetic Production of 15N-Labeled Nucleosides in E. coli

This protocol is adapted for nucleoside production from established methods for 15N-labeled protein expression.

  • Preparation of Minimal Media: Prepare M9 minimal media ensuring that 15NH4Cl is the sole nitrogen source. For 1 liter of media, use 1g of 15NH4Cl. Supplement with glucose (or another carbon source), trace elements, and any necessary vitamins and antibiotics.[3][4]

  • Starter Culture: Inoculate a small volume (5-10 mL) of rich media (e.g., 2xTY) with a single colony of the desired E. coli strain (e.g., BL21(DE3)) and grow to a high optical density.

  • Adaptation Culture: Inoculate a larger volume (e.g., 100 mL) of the M9 minimal media containing 15NH4Cl with the starter culture (1:100 dilution) and grow overnight. This step helps the cells adapt to the minimal media.[3]

  • Main Culture: Inoculate the final large volume (e.g., 1 L) of M9 minimal media with the adaptation culture (1:100 dilution).

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking. If overexpressing specific enzymes in the nucleotide synthesis pathway, induce expression at an OD600 of 0.6-0.8.

  • Harvesting: Harvest the cells by centrifugation when they reach the stationary phase.

  • Extraction and Purification: Lyse the cells and extract the total nucleic acids. Hydrolyze the nucleic acids to nucleosides and purify the desired 15N-labeled nucleoside using preparative HPLC.

Protocol 2: Vorbrüggen Glycosylation of a 15N-Labeled Nucleobase

This is a general protocol and may require optimization for specific substrates.

  • Silylation of the Nucleobase: Suspend the 15N-labeled nucleobase in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane). Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated base. Cool the reaction to room temperature.

  • Activation of the Sugar: In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the same solvent.

  • Glycosylation: Add the solution of the activated sugar to the silylated nucleobase. Cool the mixture to 0°C and add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel or reversed-phase) to obtain the protected 15N-labeled nucleoside.

  • Deprotection: Remove the protecting groups from the sugar and/or base under appropriate conditions (e.g., sodium methoxide in methanol for benzoyl groups) to yield the final 15N-labeled nucleoside. Purify the final product by HPLC.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_glycosylation Glycosylation cluster_final Final Steps start Start labeled_precursor 15N Labeled Precursor (e.g., 15NH4Cl) start->labeled_precursor nucleobase_synthesis Nucleobase Synthesis or Biosynthesis labeled_precursor->nucleobase_synthesis glycosylation Glycosylation (e.g., Vorbrüggen) nucleobase_synthesis->glycosylation protected_nucleoside Protected 15N Nucleoside glycosylation->protected_nucleoside deprotection Deprotection protected_nucleoside->deprotection purification Purification (HPLC) deprotection->purification final_product Final 15N Labeled Nucleoside purification->final_product

Caption: Chemical synthesis workflow for 15N labeled nucleosides.

Troubleshooting_Low_Yield start Low Yield of 15N Labeled Nucleoside incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions purification_loss Purification Loss? start->purification_loss solution1 Optimize reaction time/temp. Monitor with HPLC/LC-MS. incomplete_reaction->solution1 Yes solution2 Review reaction conditions. Use alternative solvents or reagents. side_reactions->solution2 Yes solution3 Optimize purification protocol. Use preparative HPLC. purification_loss->solution3 Yes

Caption: Troubleshooting logic for low yield in 15N nucleoside synthesis.

References

resolving ambiguous peaks in 15N NMR spectra of 5-Azacytosine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous peaks in 15N NMR spectra of 5-Azacytosine-15N4.

Frequently Asked Questions (FAQs)

Q1: Why am I observing more than the expected number of peaks in the 15N NMR spectrum of my this compound sample?

A1: The presence of more than the expected four nitrogen signals in the 15N NMR spectrum of this compound is often due to the existence of multiple tautomers in solution. 5-Azacytosine can exist in several tautomeric forms, primarily the amino and imino forms, which are in equilibrium. The rate of exchange between these tautomers can be slow on the NMR timescale, resulting in distinct sets of peaks for each species. The equilibrium is sensitive to solvent and pH.

Q2: My 15N NMR signals are broad and poorly resolved. What are the potential causes?

A2: Broad 15N NMR signals for this compound can arise from several factors:

  • Intermediate Chemical Exchange: The tautomeric equilibrium between the amino and imino forms, or proton exchange with the solvent, may be occurring at a rate that is intermediate on the NMR timescale.

  • Low Solubility: Poor solubility of 5-azacytosine in the chosen NMR solvent can lead to aggregation, which results in broader lines.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Suboptimal Experimental Parameters: Incorrectly set parameters, such as acquisition time or relaxation delay, can also contribute to poor signal resolution.

Q3: How does pH affect the 15N NMR spectrum of this compound?

A3: The pH of the solution has a profound effect on the 15N NMR spectrum of 5-azacytosine. Changes in pH can alter the protonation state of the molecule and shift the tautomeric equilibrium. This results in significant changes in the 15N chemical shifts. For example, protonation at N1 or N3 will lead to a large downfield shift for the protonated nitrogen and can influence the chemical shifts of the other nitrogen atoms in the ring. It is crucial to control and report the pH of your sample to ensure reproducibility.

Troubleshooting Guides

Issue 1: Ambiguous Peak Assignment

Symptoms:

  • Difficulty in assigning the observed 15N NMR signals to the specific nitrogen atoms (N1, N3, N4, N5) of the 5-azacytosine ring.

  • Uncertainty about which set of peaks corresponds to which tautomer.

Troubleshooting Workflow:

G start Ambiguous Peak Assignment step1 Run 2D NMR Experiments (1H-15N HSQC & HMBC) start->step1 step2 Analyze 1H-15N HSQC step1->step2 step3 Analyze 1H-15N HMBC step1->step3 step4 Perform pH Titration step2->step4 If ambiguity persists end Peaks Assigned step2->end Direct correlations resolve assignments step3->step4 If ambiguity persists step3->end Multi-bond correlations resolve assignments step5 Compare with Computational Data step4->step5 For confirmation step5->end

Caption: Workflow for resolving ambiguous peak assignments.

Detailed Steps:

  • Perform 2D NMR Experiments:

    • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nitrogen atoms with directly attached protons. For 5-azacytosine, this will help identify the N4-H4 correlation.

    • 1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between nitrogen atoms and protons that are two or three bonds away. This is crucial for assigning the quaternary nitrogens (N1, N3, N5). For example, the H6 proton should show correlations to N1 and N5.

  • pH Titration:

    • Acquire a series of 15N NMR spectra at different pH values.

    • Plot the 15N chemical shifts as a function of pH.

    • The nitrogen atoms involved in protonation events will show significant changes in their chemical shifts, aiding in their assignment.

  • Computational Chemistry:

    • Use quantum mechanical calculations (e.g., DFT) to predict the 15N NMR chemical shifts for the different tautomers of 5-azacytosine.

    • Comparison of the experimental data with the calculated shifts can provide strong evidence for peak assignments.

Issue 2: Poor Signal-to-Noise Ratio and Broad Peaks

Symptoms:

  • Low intensity signals that are difficult to distinguish from baseline noise.

  • Broad, unresolved peaks leading to loss of information.

Troubleshooting Workflow:

G start Poor S/N and Broad Peaks step1 Check Sample Preparation start->step1 step2 Optimize NMR Parameters step1->step2 If solubility is good end Improved Spectrum Quality step1->end Improved solubility and purity step3 Adjust Sample Temperature step2->step3 If S/N is still low step2->end Optimized acquisition step3->end Sharper peaks at optimal temperature

Caption: Workflow for improving spectral quality.

Detailed Steps:

  • Optimize Sample Preparation:

    • Increase Concentration: If solubility allows, increase the concentration of the this compound sample.

    • Solvent Selection: Use a solvent in which 5-azacytosine is highly soluble (e.g., DMSO-d6).

    • Purity: Ensure the sample is free from paramagnetic impurities. Consider passing the sample through a chelating resin.

  • Optimize NMR Acquisition Parameters:

    • Increase Number of Scans: This is the most direct way to improve the signal-to-noise ratio (S/N increases with the square root of the number of scans).

    • Optimize Relaxation Delay (d1): For 15N, which has a long T1 relaxation time, the relaxation delay should be sufficiently long (e.g., 1-2 times T1) to allow for full relaxation between scans.

    • Use a Cryoprobe: If available, a cryoprobe will significantly enhance sensitivity.

  • Temperature Variation:

    • Acquire spectra at different temperatures.

    • If peak broadening is due to intermediate chemical exchange, changing the temperature can either slow down the exchange (resulting in sharper peaks for each species at lower temperatures) or speed it up (resulting in a single, sharp averaged peak at higher temperatures).

Experimental Protocols

Protocol 1: 1H-15N HMBC for Peak Assignment
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of DMSO-d6.

    • Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 15N frequencies.

    • Acquire a 1D 1H spectrum to determine the chemical shifts of the protons.

  • HMBC Experiment Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width: Set the 1H spectral width to cover all proton signals and the 15N spectral width to cover the expected range for 5-azacytosine (e.g., 100-300 ppm).

    • Number of Scans: 16 to 64 scans per increment, depending on the sample concentration.

    • Number of Increments: 256 to 512 increments in the indirect (15N) dimension.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

    • Long-Range Coupling Delay (d6): Optimized for a J-coupling of 4-10 Hz (e.g., 50-100 ms).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Analyze the cross-peaks to establish correlations between protons and nitrogens separated by 2-3 bonds.

Quantitative Data

The following table summarizes typical 15N chemical shift ranges for 5-azacytosine in a neutral aqueous solution. Note that these values can vary significantly with solvent, pH, and temperature.

Nitrogen AtomTypical Chemical Shift Range (ppm)Comments
N1200 - 220Quaternary nitrogen, sensitive to protonation.
N3180 - 200Quaternary nitrogen, involved in tautomerism.
N4 (amino)110 - 130Protonated nitrogen, typically shows a strong HSQC correlation.
N5280 - 300Quaternary nitrogen, adjacent to the carbon at position 6.

Disclaimer: The chemical shift ranges provided are approximate and should be used as a guide. Experimental values can be influenced by various factors.

best practices for handling and storing 5-Azacytosine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling, storage, and use of 5-Azacytosine-15N4, a stable isotope-labeled version of 5-Azacytosine. The information provided is also largely applicable to the related compound 5-Azacytidine (Aza-C), a ribonucleoside containing 5-Azacytosine, which is more extensively studied.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a derivative of cytosine where the carbon atom at the 5th position is replaced by a nitrogen atom, and all four nitrogen atoms in the triazine ring are the heavy isotope 15N. It is a nucleoside analogue that functions as a DNA methyltransferase inhibitor.[1][2] Its primary applications in research are as a tracer or as an internal standard for quantitative analysis by methods such as NMR or Mass Spectrometry (LC-MS, GC-MS).[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container under an inert atmosphere.[3] It is recommended to store it at refrigerated temperatures (-20°C) in a cool, dark, and dry place.[4][5] The compound is sensitive to light and oxidation.[3][5]

Q3: How should I prepare stock solutions of this compound?

A3: Stock solutions should be prepared fresh for each experiment due to the compound's instability in aqueous solutions.[6] For long-term storage, dissolve the compound in DMSO.[7] A researcher on a forum suggested that 5-Azacytidine can be stored in DMSO for up to 2 years at -80°C.[7] When preparing aqueous solutions, use of a buffer at pH 6.5 may provide maximum stability.[8]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes safety glasses with side-shields, protective gloves, and impervious clothing.[9][10] A suitable respirator should be used to avoid inhalation of dust.[11] All handling of injectable antineoplastic drugs should be performed in a Class II laminar flow biological safety cabinet.[11]

Q5: What is the stability of this compound in aqueous solutions?

A5: 5-Azacytosine and its derivatives like 5-Azacytidine are very unstable in aqueous solutions.[6] The degradation is dependent on pH and temperature, with the compound being moderately stable in acidic solutions and decomposing quickly in alkaline media.[12] The degradation process is complex and involves a reversible hydrolysis followed by an irreversible hydrolysis.[6][13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of the compound in aqueous solution.Prepare fresh stock solutions for each experiment.[6] If using an aqueous stock, keep it on ice and use it as quickly as possible. For longer-term storage, consider making aliquots of a DMSO stock and storing at -80°C.[7]
No observable effect on cells Loss of compound activity due to improper storage or handling.Ensure the solid compound has been stored correctly in a cool, dark, dry place.[4][5] When preparing solutions, avoid exposure to light and high temperatures.[3][12] Confirm the correct concentration is being used.
Cell line resistance.Some cell lines may be resistant to the effects of 5-Azacytosine.[14] Consider using a different cell line or a positive control to verify the experimental setup.
Precipitation of the compound in media Low solubility in the chosen solvent or media.5-Azacytidine is soluble in a mixture of acetic acid and water (1:1 v/v) at 5 mg/ml and in tissue culture medium at 1.2 mg/10 ml.[6] Ensure you are not exceeding the solubility limit. Gentle warming may help, but be mindful of the compound's temperature sensitivity.
Contamination of cultures Non-sterile handling during solution preparation.Stock solutions should be sterilized by filtration.[6] Always use aseptic techniques when preparing and adding the compound to cell cultures.

Quantitative Data

Table 1: Stability of 5-Azacytidine in Aqueous Solutions

pHTemperature (°C)Half-life / % Potency LossReference
7.4 (PBS)5090 minutes (half-life)[6]
6.550Maximum stability observed at this pH[8]
Not Specified3010% loss of potency within 80 minutes for a 6 x 10⁻⁴ M solution[8]
Not SpecifiedRoom Temperature10% loss in 2 to 3 hours in lactated Ringer's solution[6]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Precaution: Perform all steps in a certified chemical fume hood or a Class II biological safety cabinet.[11] Wear appropriate PPE, including gloves, lab coat, and safety glasses.[9][10]

  • Weighing: Carefully weigh out the desired amount of solid this compound. For 1 ml of a 10 mM stock solution of this compound (MW: 116.06 g/mol ), you would need 1.16 mg.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the solid compound.

  • Mixing: Vortex briefly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years has been suggested for 5-Azacytidine).[7]

Protocol: Cell Treatment for Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells of interest (e.g., a leukemia cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Thawing Stock Solution: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. It is advisable to place it on ice after thawing.[7]

  • Serial Dilutions: Prepare serial dilutions of the compound in your complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: After the incubation period, perform your chosen cytotoxicity assay (e.g., MTT assay) according to the manufacturer's instructions to determine cell viability. The half-maximal inhibitory concentration (IC50) can then be calculated.

Visualizations

Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Effects 5_Aza 5-Azacytidine 5_Aza_P 5-Aza-CTP 5_Aza->5_Aza_P Phosphorylation DNA_Incorp Incorporation into DNA 5_Aza_P->DNA_Incorp DNMT_Trap Covalent Trapping of DNMT1 DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of 5-Azacytidine leading to apoptosis.

Experimental_Workflow Start Start: Weigh Solid This compound Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prep_Stock Store_Stock Aliquot and Store at -80°C Prep_Stock->Store_Stock Seed_Cells Seed Cells in 96-well Plate Thaw_Aliquot Thaw Aliquot on Ice Seed_Cells->Thaw_Aliquot Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Thaw_Aliquot->Prepare_Dilutions Treat_Cells Add Dilutions to Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72h at 37°C Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Perform_Assay Analyze_Data Analyze Data and Calculate IC50 Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based cytotoxicity experiment.

References

Technical Support Center: Analysis of 5-Azacytosine-Induced Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of 5-Azacytosine (5-aza-C)-induced demethylation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 5-Azacytosine?

A1: 5-Azacytosine is a cytidine analog that gets incorporated into DNA and RNA.[1][2] When incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent passive, replication-dependent demethylation of the genome.[3][4] Its incorporation into RNA can also alter RNA synthesis and processing, contributing to its cytotoxic effects.[1][5][6][7][8]

Q2: How stable is 5-Azacytosine in cell culture medium?

A2: 5-Azacytosine is highly unstable in aqueous solutions, including cell culture medium.[1][9] It can lose a significant amount of its activity within a few hours at room temperature.[1] Therefore, it is crucial to use freshly prepared solutions for each experiment and to consider daily media changes for longer treatments.[9] Stock solutions are best prepared in DMSO and stored at -80°C, where they can be stable for up to two years.[10]

Q3: My cells are dying after 5-Azacytosine treatment. What is causing the cytotoxicity?

A3: The cytotoxicity of 5-Azacytosine is a known and significant issue. It is not solely due to DNA demethylation but is primarily mediated by the covalent trapping of DNA methyltransferases to DNA, which can lead to DNA damage.[3][4] Additionally, its incorporation into RNA can disrupt RNA metabolism and contribute to cell death.[5][6][7][8] It is essential to determine the optimal, non-toxic concentration for your specific cell line through a dose-response curve (e.g., IC50 determination).[9][11]

Q4: I am not observing significant demethylation after treatment. What could be the problem?

A4: Several factors could lead to suboptimal demethylation:

  • Drug Instability: As mentioned, 5-aza-C degrades quickly in media. Ensure you are using freshly prepared drug and changing the media frequently for prolonged experiments.[9]

  • Insufficient Treatment Duration: Demethylation is a passive process that requires cell division. Cells need to go through at least one replication cycle for demethylation to occur. Treatment for 24 to 72 hours is common.[12]

  • Suboptimal Concentration: The effective concentration of 5-aza-C is highly cell-line dependent. A dose-response experiment is recommended to find the optimal concentration that balances demethylation with cytotoxicity.[9]

  • Remethylation: After the removal of 5-aza-C, remethylation of the genome can occur.[13][14] Assays should be performed at appropriate time points after treatment.

Q5: Are the observed changes in gene expression solely due to DNA demethylation?

A5: Not necessarily. 5-Azacytosine can induce widespread changes in gene expression, and not all of these are a direct result of promoter demethylation.[15] Other mechanisms include:

  • RNA-related effects: Incorporation of 5-aza-C into RNA can affect RNA stability and function, leading to transcriptional repression of certain genes.[5][6][7][8]

  • Histone Modifications: 5-aza-C treatment can lead to reorganization of histone modification patterns, which also plays a crucial role in gene regulation.[14][15]

  • Indirect Effects: The reactivation of a transcription factor due to demethylation can, in turn, regulate the expression of its downstream target genes.

Troubleshooting Guides

Problem 1: High Cell Death and Low Viability
Potential Cause Troubleshooting Step
5-Azacytosine concentration is too high. Perform a dose-response study (e.g., MTT assay) to determine the IC50 value for your cell line. Start with a range of concentrations (e.g., 0.1 µM to 10 µM).[11][12]
Prolonged exposure to the drug. Reduce the duration of the treatment. Optimal effects might be achieved with shorter exposure times.[12]
Cell line is particularly sensitive. Some cell lines are inherently more sensitive to 5-aza-C. Use a lower concentration and/or shorter treatment time.
Drug solution was not properly prepared or stored. Prepare fresh solutions for each experiment from a properly stored stock (in DMSO at -80°C).[10]
Problem 2: Inconsistent or No Demethylation Detected
Potential Cause Troubleshooting Step
Degradation of 5-Azacytosine. Change the culture medium with freshly prepared 5-aza-C every 24 hours.[9]
Insufficient time for DNA replication. Ensure cells have undergone at least one cell division cycle during treatment. The treatment duration should be optimized for the doubling time of your cell line.[9]
Inefficient 5-aza-C uptake or metabolism. This can be cell-line specific. Try a different demethylating agent like 5-aza-2'-deoxycytidine (Decitabine), which is incorporated only into DNA.[2]
Issues with the methylation analysis technique. For bisulfite sequencing, ensure complete conversion of unmethylated cytosines and use appropriate controls. Incomplete protein removal from DNA can inhibit bisulfite conversion.[16]
Remethylation has occurred. Harvest cells for analysis at different time points after treatment removal to capture the window of maximal demethylation.[13][14]
Problem 3: Unexpected Gene Expression Changes
Potential Cause Troubleshooting Step
Off-target effects of 5-Azacytosine. Be aware that 5-aza-C affects RNA metabolism and histone modifications.[5][6][7][8][15] Correlate gene expression changes with methylation status at promoter regions to identify direct targets.
Indirect effects of demethylation. A demethylated and re-expressed transcription factor can alter the expression of its target genes. Use pathway analysis tools to understand the broader biological impact.
Cytotoxicity-induced stress response. High concentrations of 5-aza-C can induce a cellular stress response, leading to gene expression changes unrelated to demethylation. Use the lowest effective concentration.
Changes in cell population. 5-aza-C can induce differentiation or alter the growth rate of cells, leading to a different cellular composition in the treated sample.[17] Monitor cell morphology and relevant markers.

Data Presentation: Quantitative Parameters for 5-Azacytosine Treatment

Parameter Typical Range/Value Cell Line/Context Reference
Working Concentration 0.1 - 10 µMVaries significantly between cell lines.[9][12]
IC50 Value (24h) 16.51 µMMOLT4 (Acute Lymphoblastic Leukemia)[11]
IC50 Value (48h) 13.45 µMMOLT4 (Acute Lymphoblastic Leukemia)[11]
IC50 Value (24h) 12.81 µMJurkat (Acute Lymphoblastic Leukemia)[11]
IC50 Value (48h) 9.78 µMJurkat (Acute Lymphoblastic Leukemia)[11]
Treatment Duration 24 - 120 hoursDependent on cell doubling time and experimental goals.[12][18]
Frequency of Media Change Every 24 hoursRecommended due to drug instability.[9]
Stock Solution Solvent DMSOFor better stability.[10]
Stock Solution Storage -80°CStable for up to 2 years.[10]

Experimental Protocols

Protocol 1: General Cell Treatment with 5-Azacytosine
  • Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the treatment period. Allow cells to attach overnight.

  • Drug Preparation: Prepare a fresh stock solution of 5-Azacytosine in DMSO. Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use.

  • Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of 5-Azacytosine. For a vehicle control, treat cells with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Media Change (for longer treatments): For treatment periods longer than 24 hours, it is advisable to replace the medium with freshly prepared 5-Azacytosine-containing medium every 24 hours to account for the drug's instability.[9]

  • Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (DNA/RNA extraction, protein analysis, etc.).

Protocol 2: Bisulfite Sequencing for DNA Methylation Analysis
  • Genomic DNA Extraction: Extract high-quality genomic DNA from 5-Azacytosine-treated and control cells. Ensure the DNA is free of protein and RNA contamination.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target region from the bisulfite-converted DNA using primers specific to the converted sequence. Primer design is critical and should not contain CpG sites.

  • Sequencing: Sequence the PCR products. This can be done by Sanger sequencing for individual clones or by next-generation sequencing for a broader view.

  • Data Analysis: Align the sequencing reads to a reference sequence and quantify the percentage of methylation at each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will be read as cytosines. Be aware of potential artifacts such as incomplete conversion, which can lead to an overestimation of methylation levels.[16][19]

Mandatory Visualizations

G cluster_0 5-Azacytosine Action & Downstream Effects cluster_1 Cellular Uptake & Metabolism cluster_2 Primary Effects cluster_3 Secondary Effects cluster_4 Analytical Readouts Aza 5-Azacytosine Incorporation_DNA Incorporation_DNA Aza->Incorporation_DNA Incorporation into DNA Incorporation_RNA Incorporation_RNA Aza->Incorporation_RNA Incorporation into RNA DNMT_Trapping DNMT_Trapping Incorporation_DNA->DNMT_Trapping Covalent Trapping RNA_Dysfunction RNA_Dysfunction Incorporation_RNA->RNA_Dysfunction Altered RNA Metabolism Passive_Demethylation Passive_Demethylation DNMT_Trapping->Passive_Demethylation Replication-Dependent DNA_Damage DNA_Damage DNMT_Trapping->DNA_Damage Cytotoxicity Altered_Expression Altered_Expression RNA_Dysfunction->Altered_Expression Transcriptional Repression Gene_Reactivation Gene_Reactivation Passive_Demethylation->Gene_Reactivation e.g., Tumor Suppressors Methylation_Analysis Methylation_Analysis Passive_Demethylation->Methylation_Analysis Bisulfite Seq, MeDIP Cytotoxicity_Assay Cytotoxicity_Assay DNA_Damage->Cytotoxicity_Assay MTT, Apoptosis Assay Expression_Analysis Expression_Analysis Gene_Reactivation->Expression_Analysis RT-qPCR, RNA-seq Altered_Expression->Expression_Analysis

Caption: Mechanism of 5-Azacytosine action and its downstream effects.

G cluster_workflow Experimental Workflow for 5-Aza Demethylation Analysis cluster_analysis Downstream Analysis start Start: Cell Culture treatment 5-Aza-C Treatment (with vehicle control) start->treatment harvest Harvest Cells (Time course) treatment->harvest dna DNA Extraction harvest->dna rna RNA Extraction harvest->rna protein Protein Extraction harvest->protein methylation Methylation Analysis (e.g., Bisulfite Seq) dna->methylation expression Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) rna->expression viability Viability/Cytotoxicity Assay (e.g., MTT) protein->viability interpretation Data Integration & Interpretation methylation->interpretation expression->interpretation viability->interpretation

Caption: A typical experimental workflow for a demethylation study.

G node_q node_q node_a node_a q1 Problem: Inconsistent Demethylation? q2 Is 5-aza-C solution fresh & media changed daily? q1->q2 Check a1 Action: Use fresh drug daily. q2->a1 No q3 Is treatment duration >1 cell cycle? q2->q3 Yes a1->q2 Re-evaluate a2 Action: Increase treatment time. q3->a2 No q4 Is 5-aza-C concentration optimized? q3->q4 Yes a2->q3 Re-evaluate a3 Action: Perform dose-response. q4->a3 No q5 Is methylation analysis method validated? q4->q5 Yes a3->q4 Re-evaluate a4 Action: Check bisulfite conversion. q5->a4 No success Problem Likely Resolved q5->success Yes a4->q5 Re-evaluate

Caption: Troubleshooting decision tree for inconsistent demethylation.

References

Validation & Comparative

A Comparative Guide: 5-Azacytidine vs. 5-aza-2'-deoxycytidine in Epigenetic Research and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the two most prominent DNA methyltransferase (DNMT) inhibitors, 5-Azacytidine (also known as Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), is critical for experimental design and therapeutic strategy. This guide provides a comprehensive comparison of their mechanisms, effects, and experimental considerations, supported by published data and detailed protocols.

Both 5-Azacytidine and 5-aza-2'-deoxycytidine are cytidine analogs that induce DNA hypomethylation, leading to the re-expression of silenced genes, including tumor suppressor genes.[1][2] This shared mechanism underpins their approval for the treatment of myelodysplastic syndromes (MDS) and their investigation in other malignancies.[1][3] However, fundamental differences in their molecular pathways and resulting biological consequences dictate their distinct experimental and clinical profiles.

Distinguishing Mechanisms of Action

The primary distinction between the two agents lies in their metabolic activation and incorporation into nucleic acids. 5-aza-2'-deoxycytidine is a deoxyribonucleoside analog that is directly incorporated into DNA.[4][5] In contrast, 5-Azacytidine is a ribonucleoside analog that is incorporated into both RNA and, after conversion to its deoxyribose form by ribonucleotide reductase, into DNA.[4][5][6] This dual incorporation into both RNA and DNA contributes to the broader and sometimes more toxic effects of 5-Azacytidine.[4][7]

Once incorporated into DNA, both analogs act by covalently trapping DNA methyltransferases (DNMTs), leading to their degradation and a subsequent passive loss of DNA methylation with each round of cell division.[1][7] The formation of these DNMT-DNA adducts is also a source of DNA damage, triggering cellular stress responses, cell cycle arrest, and apoptosis.[1][8]

dot

Caption: Comparative metabolic pathways of 5-Azacytidine and 5-aza-2'-deoxycytidine.

Comparative Efficacy and Cellular Responses

Direct comparisons in cell lines have demonstrated that 5-aza-2'-deoxycytidine is generally a more potent inhibitor of DNA methylation and is cytotoxic at lower concentrations than 5-Azacytidine.[9][10]

Parameter5-Azacytidine (5-Aza-CR)5-aza-2'-deoxycytidine (5-Aza-CdR)Cell Line(s)Reference(s)
IC50 (µM) 50.2B16 Melanoma[10]
IC50 (µM) at 24h 2.18 ± 0.334.08 ± 0.61HCT-116 Colon Cancer[11]
IC50 (µM) at 48h 1.98 ± 0.293.18 ± 0.50HCT-116 Colon Cancer[11]
Equitoxic Doses (µM) 0.50.1HL-60 Leukemia[4][12]
Equitoxic Doses (µM) 301T24 Bladder Cancer[4][12]

Studies on gene expression have revealed both overlapping and distinct effects. At equitoxic doses, 5-aza-2'-deoxycytidine tends to induce a greater number of heritable changes in gene expression, while 5-Azacytidine can cause more immediate and broader changes, likely due to its incorporation into RNA.[4][5] For instance, in HL-60 cells, 5-aza-2'-deoxycytidine induced the expression of 155 genes that were not affected by 5-Azacytidine.[4]

Toxicity Profiles

The toxicity of both compounds is primarily linked to the formation of covalent DNMT-DNA adducts, which are recognized as a form of DNA damage.[13][14] This can lead to DNA strand breaks and activation of the DNA damage response pathway, involving proteins such as ATM, CHK1, and p53, ultimately resulting in cell cycle arrest (often at the G2 phase) and apoptosis.[1][8] The broader anti-metabolic activities of 5-Azacytidine, due to its effects on RNA metabolism, can contribute to its higher general toxicity.[2][15] Myelosuppression is a major dose-limiting toxicity for both agents in clinical use.[16]

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DNA_Damage_Response Aza_DNA 5-Aza-CdR or 5-Aza-CR Incorporation into DNA DNMT_Adduct DNMT-DNA Covalent Adduct Aza_DNA->DNMT_Adduct DSB DNA Double-Strand Breaks DNMT_Adduct->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR CHK1 CHK1 Activation ATM_ATR->CHK1 p53 p53 Activation ATM_ATR->p53 G2_Arrest G2 Cell Cycle Arrest CHK1->G2_Arrest p53->G2_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway induced by 5-azacytosine analogs.

Experimental Protocols

General Considerations for Cell Culture Experiments
  • Drug Instability: Both 5-Azacytidine and 5-aza-2'-deoxycytidine are unstable in aqueous solutions. It is crucial to prepare fresh stock solutions and to change the culture medium with freshly diluted drug every 24 hours.[17]

  • Cell Line Variability: The optimal concentration and duration of treatment are highly cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for each new cell line.[17]

  • Mechanism of Action: As these drugs act passively by preventing methylation of newly synthesized DNA, multiple cell cycles are required to achieve significant demethylation.[17]

Example Protocol: In Vitro Treatment for DNA Methylation Analysis

This protocol is a synthesis of methodologies described in the literature.[1][17]

1. Cell Seeding:

  • Plate cells at a density that will allow for several population doublings without reaching confluency during the treatment period.

2. Drug Preparation and Treatment:

  • Prepare a stock solution of 5-aza-2'-deoxycytidine (e.g., 10 mM in 50% DMSO) and store at -20°C.[17]

  • On the day of treatment, thaw the stock solution on ice and dilute to the desired final concentration (typically 0.1 - 10 µM) in pre-warmed, complete cell culture medium.[1][17]

  • Remove the existing medium from the cells and replace it with the drug-containing medium.

3. Incubation and Media Changes:

  • Culture the cells for the desired duration (e.g., 48-120 hours).

  • Replace the medium with freshly prepared drug-containing medium every 24 hours.

4. Cell Harvesting and Analysis:

  • After the treatment period, harvest the cells.

  • For DNA methylation analysis, extract genomic DNA using a commercially available kit. DNA can then be subjected to bisulfite sequencing or other methylation-specific assays.

  • For gene expression analysis, extract RNA for quantitative real-time PCR or microarray analysis.

  • For cytotoxicity assessment, perform a clonogenic assay or a cell viability assay (e.g., MTT).

Experimental Workflow for Assessing Drug Effects

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Experimental_Workflow cluster_assays Downstream Analyses Start Seed Cells Treatment Treat with 5-Aza-CR or 5-Aza-CdR (Renew medium daily) Start->Treatment Harvest Harvest Cells at Time Points (e.g., 24, 48, 72h) Treatment->Harvest DNA_Analysis Genomic DNA Extraction - Bisulfite Sequencing - Methylation Arrays Harvest->DNA_Analysis RNA_Analysis RNA Extraction - qRT-PCR - Microarray/RNA-seq Harvest->RNA_Analysis Protein_Analysis Protein Extraction - Western Blot (DNMTs, p53, etc.) Harvest->Protein_Analysis Cell_Analysis Cell-based Assays - Clonogenic Assay - Apoptosis Assay (FACS) - Cell Cycle Analysis Harvest->Cell_Analysis

Caption: A typical workflow for studying the effects of 5-azacytosine analogs in vitro.

Conclusion

Both 5-Azacytidine and 5-aza-2'-deoxycytidine are powerful tools for studying and reversing the effects of DNA hypermethylation. The choice between them depends on the specific experimental goals. 5-aza-2'-deoxycytidine offers greater potency and specificity for DNA methylation inhibition. In contrast, 5-Azacytidine's dual incorporation into RNA and DNA provides a broader mechanism of action that may be desirable in certain therapeutic contexts but can also lead to increased off-target effects and toxicity. Careful consideration of their distinct properties and adherence to rigorous experimental protocols are essential for obtaining reproducible and interpretable results.

References

Validating the In Vitro Mechanism of Action of 5-Azacytosine-15N4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Azacytosine-15N4's mechanism of action with alternative DNA methyltransferase (DNMT) inhibitors. The information presented herein is intended to facilitate the objective assessment of its in vitro performance, supported by experimental data and detailed protocols. The isotopic labeling with Nitrogen-15 (¹⁵N) in the cytosine ring of this compound allows for precise tracing of its metabolic fate and incorporation into nucleic acids, offering a powerful tool for mechanistic studies.

Core Mechanism of Action: DNA Methyltransferase Inhibition

5-Azacytosine, and by extension its isotopically labeled form this compound, is a nucleoside analog that primarily functions as a potent inhibitor of DNA methyltransferases (DNMTs).[1] Upon cellular uptake, it is converted to its active triphosphate form and subsequently incorporated into newly synthesized DNA during replication. The presence of a nitrogen atom at the 5th position of the cytosine ring disrupts the normal enzymatic process of DNA methylation. This modification leads to the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytosine-containing DNA, effectively trapping the enzyme.[1] This sequestration and subsequent degradation of DNMTs, particularly DNMT1, results in passive demethylation of the genome over successive rounds of cell division.[2] The resulting hypomethylation of CpG islands in promoter regions can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation or apoptosis.[3][4]

While the primary mechanism involves DNA, 5-Azacytidine (a ribonucleoside analog closely related to 5-azacytosine) can also be incorporated into RNA, disrupting its function and inhibiting protein production.[5] Recent studies suggest that the depletion of 5-methylcytosine (m5C) in chromatin-associated RNA by 5-azacytidine can also contribute to its cytotoxic effects by impairing transcriptional regulation.[6]

Comparative Analysis of DNMT Inhibitors

The efficacy of this compound can be benchmarked against other established DNMT inhibitors. These alternatives can be broadly categorized into nucleoside and non-nucleoside analogs, each with distinct properties.

InhibitorClassTarget DNMTsIC50/Ki ValuesKey Characteristics
5-Azacytidine Nucleoside AnalogPan-inhibitorL1210 cells: ID50 = 0.019 µg/ml, ID90 = 0.15 µg/ml[7]Incorporated into both DNA and RNA; known for cytotoxicity.[8]
Decitabine Nucleoside AnalogPan-inhibitor~30 times more potent than 5-Azacytidine[7]Exclusively incorporated into DNA; can induce cell death at high concentrations.[7]
SGI-1027 Non-NucleosideDNMT1, 3A, 3BDNMT1: 12.5 µM, DNMT3A: 8 µM, DNMT3B: 7.5 µM[8]Does not require incorporation into DNA; directly inhibits enzyme activity.[8]
Nanaomycin A Non-NucleosideDNMT3B500 nM (selective for DNMT3B)[8]Exhibits selectivity for DNMT3B.[8]
RG108 Non-NucleosideDNMT1115 nM[8]A small molecule inhibitor that blocks the active site of DNMT1.[8]
Curcumin Natural ProductDNMT130 nM[7]A natural compound that covalently blocks the catalytic site of DNMT1.[7]

Note: IC50/Ki values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

In Vitro DNMT Activity/Inhibition Assay (Colorimetric)

This assay quantifies the direct inhibitory effect of a compound on purified DNMT enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against recombinant DNMT1, DNMT3A, and DNMT3B.

Methodology: [9]

  • Preparation of Reagents:

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, Decitabine, SGI-1027) in assay buffer.

    • Prepare a reaction mixture containing assay buffer, S-adenosyl-L-methionine (SAM), and a universal DNMT substrate coated on microplate wells.

  • Enzyme Reaction:

    • Add the diluted inhibitors and the respective recombinant DNMT enzyme (DNMT1, DNMT3A, or DNMT3B) to the wells.

    • Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction to occur.

  • Detection:

    • Wash the wells to remove non-reacted components.

    • Add a capture antibody that specifically recognizes 5-methylcytosine.

    • Add a detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • Add the substrate for the reporter enzyme to generate a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Methodology: [5]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the DNMT inhibitors for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

G Mechanism of Action of this compound cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Epigenetic and Cellular Consequences 5-Aza-15N4 5-Aza-15N4 5-Aza-15N4-TP 5-Aza-15N4 Triphosphate 5-Aza-15N4->5-Aza-15N4-TP Phosphorylation Incorporation Incorporation into DNA 5-Aza-15N4-TP->Incorporation DNA_Replication DNA Replication DNA_Replication->Incorporation DNMT_Binding DNMT Binds to 5-Aza-15N4-DNA Incorporation->DNMT_Binding Covalent_Adduct Irreversible Covalent Adduct Formation DNMT_Binding->Covalent_Adduct DNMT_Degradation DNMT Degradation Covalent_Adduct->DNMT_Degradation Hypomethylation DNA Hypomethylation DNMT_Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cellular_Outcomes Apoptosis or Cellular Differentiation Gene_Reactivation->Cellular_Outcomes

Caption: Mechanism of this compound leading to cell death.

Experimental Workflow for IC50 Determination

G Workflow for IC50 Determination of DNMT Inhibitors Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Treatment Add Serial Dilutions of DNMT Inhibitors Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay (or similar viability assay) Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Data_Analysis Calculate % Viability vs. Control Measurement->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of DNMT inhibitors.

References

A Comparative Analysis of 5-Azacytosine and Zebularine for DNA Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of effective DNA demethylating agents is a cornerstone of epigenetic research and a promising avenue for therapeutic intervention, particularly in oncology. Among the most studied nucleoside analogs are 5-Azacytosine (also known as 5-azacytidine) and Zebularine. Both function as mechanism-based inhibitors of DNA methyltransferases (DNMTs), leading to the reactivation of silenced genes. However, they exhibit distinct profiles in terms of efficacy, stability, and toxicity. This guide provides a comprehensive, data-driven comparison to aid researchers in selecting the appropriate agent for their experimental needs.

Mechanism of Action: A Tale of Two Analogs

Both 5-Azacytosine and Zebularine are analogs of cytidine that, upon incorporation into DNA, act as suicide inhibitors of DNMTs.[1] The core mechanism involves the formation of a covalent bond between the enzyme and the analog-containing DNA.[2]

5-Azacytosine , containing a nitrogen atom at the 5th position of the pyrimidine ring, forms an irreversible covalent adduct with DNMTs.[3] This effectively traps the enzyme, leading to its degradation and a subsequent passive demethylation of the genome during DNA replication.

Zebularine , which has a 2-(1H)-pyrimidinone ring, also forms a covalent complex with DNMTs.[2][4] While it was initially thought that Zebularine does not form an irreversible bond, both agents have been shown to form covalent bonds with DNMT enzymes after being incorporated into DNA.[3][4]

The key distinction lies in their chemical stability. 5-Azacytosine is notoriously unstable in aqueous solutions, with a short half-life.[5] In contrast, Zebularine is chemically stable, acid-stable, and can be administered orally, making it a more convenient agent for in vivo studies.[6][7]

DNA_Demethylation_Pathway cluster_0 Drug Administration cluster_1 Cellular Uptake and Metabolism cluster_2 DNMT Inhibition cluster_3 Epigenetic Consequences 5-Azacytosine 5-Azacytosine Phosphorylation Phosphorylation 5-Azacytosine->Phosphorylation Zebularine Zebularine Zebularine->Phosphorylation Incorporation into DNA Incorporation into DNA Phosphorylation->Incorporation into DNA DNMT Trapping DNMT Trapping Incorporation into DNA->DNMT Trapping During DNA Replication DNMT Depletion DNMT Depletion DNMT Trapping->DNMT Depletion DNA Demethylation DNA Demethylation DNMT Depletion->DNA Demethylation Passive Demethylation Gene Reactivation Gene Reactivation DNA Demethylation->Gene Reactivation

Caption: Mechanism of action for 5-Azacytosine and Zebularine.

Performance Comparison: Efficacy and Potency

Direct comparisons reveal that 5-Azacytosine is generally a more potent demethylating agent than Zebularine.[3][5] Higher concentrations of Zebularine are often required to achieve a similar level of demethylation as 5-Azacytosine.[8]

A study in Arabidopsis thaliana using whole-genome bisulfite sequencing found that while both inhibitors resulted in nearly indistinguishable patterns of genome-wide DNA methylation, 5-Azacytosine had a slightly greater demethylating effect at higher concentrations.[3][9] For instance, at a concentration of 100 µM, 5-Azacytosine showed an 8.0% and 10.2% larger demethylating effect on mCG and mCHG, respectively, compared to Zebularine.[5]

In human cancer cell lines, similar observations have been made. For example, p16 expression in T-24 bladder cancer cells treated with Zebularine was 10–100-fold lower than that seen with 5-aza-2'-deoxycytidine (a deoxy analog of 5-Azacytosine).[8]

Parameter5-AzacytosineZebularineReference
Potency HighModerate to Low[7]
Typical Concentration (in vitro) 0.1 - 10 µM50 - 500 µM[1]
Demethylation Efficacy Slightly greater at higher concentrationsEffective, but generally requires higher doses[3][5]
Gene Reactivation Potent inducerEffective, but may be less potent than 5-Azacytosine[8]

Toxicity and Side Effects

A significant advantage of Zebularine is its lower toxicity profile compared to 5-Azacytosine.[7] 5-Azacytosine can induce significant cytotoxicity, which is a limiting factor in its clinical use.[8] Zebularine, even at high concentrations that induce similar levels of demethylation, has been shown to be minimally cytotoxic.[4][6] This lower toxicity is attributed in part to its preferential incorporation into RNA over DNA.[8]

Feature5-AzacytosineZebularineReference
In Vitro Cytotoxicity HighLow[4][6]
In Vivo Toxicity SignificantMinimal[6][8]
Chemical Stability Low (unstable in aqueous solution)High (stable, acid-resistant)[5][7]
Oral Bioavailability NoYes[6]

Experimental Protocols

To assess the effects of these demethylating agents, several standard molecular biology techniques are employed.

Cell Culture and Drug Treatment

Experimental_Workflow Cell_Seeding Seed Cells Drug_Treatment Treat with 5-Azacytosine or Zebularine Cell_Seeding->Drug_Treatment Incubation Incubate for Desired Time Drug_Treatment->Incubation Harvesting Harvest Cells for Downstream Analysis Incubation->Harvesting DNA_Extraction DNA Extraction Harvesting->DNA_Extraction RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction

Caption: General experimental workflow for drug treatment.

Methodology:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels.

  • Drug Preparation: Prepare fresh solutions of 5-Azacytosine in PBS or culture medium immediately before use due to its instability. Zebularine solutions can be prepared in advance and stored.

  • Treatment: Add the drugs to the cell culture medium at the desired final concentrations. For 5-Azacytosine, concentrations typically range from 0.1 to 10 µM, while for Zebularine, they range from 50 to 500 µM.[1]

  • Incubation: Incubate the cells for a period ranging from 24 hours to several days, depending on the experimental goals. For long-term treatments, the medium containing the fresh drug may need to be replenished every 24-48 hours.

  • Harvesting: After the treatment period, harvest the cells for downstream analysis of DNA methylation, gene expression, or protein levels.

DNA Methylation Analysis: Bisulfite Sequencing

Whole-genome bisulfite sequencing (WGBS) is the gold standard for single-base resolution DNA methylation analysis.[10]

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[11]

  • Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation levels at each cytosine position.

Gene Expression Analysis: RT-qPCR

To determine if demethylation leads to gene reactivation, quantitative reverse transcription PCR (RT-qPCR) is a common method.

Methodology:

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using gene-specific primers for the target gene and a reference (housekeeping) gene.

  • Data Analysis: Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.

Logical Relationship of Chemical Structures

Chemical_Structures Cytosine Cytosine (Natural Base) Analogs are analogs of 5-Azacytosine_node 5-Azacytosine (N at position 5) Analogs->5-Azacytosine_node Zebularine_node Zebularine (2-(1H)-pyrimidinone ring) Analogs->Zebularine_node Inhibitors act as DNMT_Inhibitors DNMT Inhibitors Inhibitors->DNMT_Inhibitors

Caption: Structural relationship of 5-Azacytosine and Zebularine to Cytosine.

Conclusion and Recommendations

The choice between 5-Azacytosine and Zebularine depends heavily on the specific research question and experimental design.

  • For potent, rapid demethylation in in vitro systems where cytotoxicity can be managed, 5-Azacytosine is a suitable choice. Its higher potency may be advantageous for achieving significant demethylation with shorter treatment times.

  • For long-term in vitro studies, in vivo experiments, or when minimal toxicity is crucial, Zebularine is the preferred agent. Its chemical stability, oral bioavailability, and lower toxicity profile make it a more versatile tool for a broader range of applications, including potential therapeutic development.[6][8]

Recent research has also explored the sequential or combined use of these agents. For instance, an initial treatment with a potent but more toxic agent like a 5-Azacytosine analog followed by maintenance with the less toxic Zebularine has shown promise in sustaining gene demethylation and suppressing cell growth.[12][13] This suggests that a nuanced approach, leveraging the strengths of both compounds, may yield the most effective outcomes in both research and clinical settings.

References

Cross-Validation of Mass Spectrometry and NMR Data for 5-Azacytosine-15N4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the characterization and cross-validation of 5-Azacytosine-15N4, an isotopically labeled nucleoside analog crucial in pharmaceutical research. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a practical resource for researchers employing these analytical techniques.

Data Presentation

The complementary nature of mass spectrometry and NMR spectroscopy provides a robust framework for the unambiguous identification and structural elucidation of this compound. While MS offers exceptional sensitivity and precise mass determination, NMR provides detailed insights into the molecular structure and the specific positions of the isotopic labels.

Table 1: Comparison of Mass Spectrometry and NMR for the Analysis of this compound

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Mass-to-charge ratio (m/z)[1]Atomic connectivity, 3D structure[1]
Sensitivity High (nanomolar to attomolar)[2]Lower (micromolar to millimolar)[2]
Quantitative Analysis Requires isotopically labeled internal standards for accuracy[2]Inherently quantitative; signal intensity is directly proportional to the number of nuclei[2]
Sample Preparation Often requires chromatographic separation (LC-MS)[2]Minimal, non-destructive[2]
Information on Labeling Confirms overall mass increase due to isotopic labelsPinpoints the exact location of each 15N atom through spin-spin couplings

Table 2: Expected Quantitative Data for this compound

Analytical TechniqueParameterExpected Value
Mass Spectrometry Monoisotopic Mass248.18 g/mol [3]
m/z of [M+H]+249.187
1H NMR (in DMSO-d6) H6 Chemical Shift (ppm)~8.6
H1' Chemical Shift (ppm)~5.7
13C NMR C2, C4, C6 Chemical ShiftsSignificant splitting due to one-bond 13C-15N coupling
15N NMR Chemical ShiftsMultiple signals corresponding to the four labeled nitrogen atoms

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable data. The following protocols are generalized for the analysis of this compound.

Mass Spectrometry (LC-MS/MS)

A sensitive and reliable method for the quantification of 5-azacytidine can be achieved using LC-MS/MS.[4][5]

  • Sample Preparation:

    • This compound can be used as an internal standard.[6][7]

    • For in vivo studies, biological samples (e.g., plasma, cell lysates) may require solid-phase extraction for cleanup and concentration.[4][5]

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase HPLC column.

    • Employ an isocratic or gradient elution with a mobile phase consisting of a mixture of methanol, water, and formic acid.[4]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the transition of the precursor ion to a specific product ion (e.g., for unlabeled 5-azacytidine m/z 244.9 → 113.0) for high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.[5]

NMR Spectroscopy

NMR spectroscopy is instrumental in confirming the identity and isotopic labeling pattern of this compound.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[8]

  • Data Acquisition:

    • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the non-exchangeable protons.

    • 13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The signals for the carbon atoms directly bonded to the 15N atoms will appear as doublets due to one-bond 13C-15N coupling.

    • 15N NMR: Acquire a one-dimensional 15N NMR spectrum or use two-dimensional correlation experiments such as 1H-15N HSQC (Heteronuclear Single Quantum Coherence) to correlate the nitrogen atoms with their attached protons. This is the most direct method to confirm the positions of the isotopic labels.

    • Isotopic labeling with 15N is a key technique to enhance the sensitivity of NMR experiments.[9][10]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and structures.

cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Validation Cross-Validation MS_Sample Sample Preparation LC LC Separation MS_Sample->LC ESI Electrospray Ionization LC->ESI MS_Analysis MS Analysis (m/z) ESI->MS_Analysis Data_Integration Data Integration MS_Analysis->Data_Integration NMR_Sample Sample Preparation NMR_Acq Data Acquisition (1H, 13C, 15N) NMR_Sample->NMR_Acq NMR_Analysis Spectral Analysis NMR_Acq->NMR_Analysis NMR_Analysis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the cross-validation of MS and NMR data.

Red indicates 15N labeled positions node_N1 N1 node_C2 C2 node_N1->node_C2 node_Ribose Ribose node_N1->node_Ribose node_N3 N3 node_C2->node_N3 node_O2 =O node_C2->node_O2 node_C4 C4 node_N3->node_C4 node_N5 N5 node_C4->node_N5 node_NH2 NH2 node_C4->node_NH2 node_C6 C6 node_N5->node_C6 node_C6->node_N1 node_H6 H node_C6->node_H6

Caption: Structure of 5-Azacytosine with 15N4 labeling.

References

In Vivo vs. In Vitro Efficacy of 5-Azacytosine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine nucleosides, including 5-Azacytidine (Azacitidine) and its deoxy-analog 5-aza-2'-deoxycytidine (Decitabine), are cornerstone epigenetic modifiers in the treatment of various malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] These compounds function primarily as DNA methyltransferase (DNMT) inhibitors, reversing aberrant hypermethylation of tumor suppressor genes.[2][3] Understanding the correlation and divergence between their efficacy in controlled laboratory settings (in vitro) and within living organisms (in vivo) is critical for a nuanced appreciation of their therapeutic potential and for guiding future drug development. This guide provides an objective comparison of the performance of 5-Azacytosine compounds, supported by experimental data and detailed methodologies.

Mechanism of Action

5-Azacytosine and its derivatives are prodrugs that require intracellular activation.[1] Once metabolized into their active triphosphate forms, they are incorporated into newly synthesized DNA and/or RNA.[4] When incorporated into DNA, these cytosine analogs form a covalent bond with DNA methyltransferase (DNMT) enzymes.[2][4] This action traps the enzyme, leading to its degradation and a subsequent passive, replication-dependent demethylation of the genome.[2] The resulting hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, inducing cell differentiation, apoptosis, and cell cycle arrest.[2] At higher doses, these compounds also exhibit direct cytotoxic effects through their incorporation into DNA and RNA, which disrupts protein synthesis and DNA replication.[4]

Mechanism_of_Action cluster_cell Cancer Cell 5Aza 5-Azacytosine Compound Activation Intracellular Metabolism 5Aza->Activation Incorporation_DNA Incorporation into DNA Activation->Incorporation_DNA Incorporation_RNA Incorporation into RNA Activation->Incorporation_RNA Trapping Covalent Adduct Formation (DNMT Trapping) Incorporation_DNA->Trapping Cytotoxicity Disruption of Protein Synthesis Incorporation_RNA->Cytotoxicity DNMT DNMT Enzyme DNMT->Trapping Degradation DNMT Depletion Trapping->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cell_Effects Apoptosis, Differentiation, Cell Cycle Arrest Gene_Reactivation->Cell_Effects

Mechanism of action of 5-Azacytosine compounds.

In Vitro Efficacy

In vitro studies are fundamental for determining the direct cytotoxic and biological effects of 5-Azacytosine compounds on cancer cells. These experiments provide crucial data on dose-response relationships and mechanisms of action in a controlled environment.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The IC50 values for 5-Azacytosine compounds vary significantly across different cancer cell lines and experimental conditions.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
5-AzacytidineMM.1SMultiple Myeloma721.5 ± 0.2[5]
5-AzacytidineMM.1RMultiple Myeloma720.7 ± 0.2[5]
5-AzacytidineRPMI-8226Multiple Myeloma721.1 ± 0.3[5]
5-AzacytidineMOLT4Acute Lymphoblastic Leukemia2416.51[6]
5-AzacytidineJurkatAcute Lymphoblastic Leukemia2412.81[6]
5-AzacytidineMOLT4Acute Lymphoblastic Leukemia4813.45[6]
5-AzacytidineJurkatAcute Lymphoblastic Leukemia489.78[6]
5-AzacytidineOSCCsOral Squamous Cell Carcinoma240.8[7]
5-AzacytidineCSCsOral Squamous Cell Carcinoma Stem Cells241.5[7]
DecitabineTF-1ErythroleukemiaNot Specified< 0.05[8]
DecitabineU937Histiocytic LymphomaNot Specified< 0.05[8]
DecitabineHL-60Acute Promyelocytic LeukemiaNot Specified0.05 - 0.4[8]
DecitabineJurkatAcute T-cell LeukemiaNot Specified> 2[8]
Experimental Protocols

Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., MOLT4, Jurkat) are seeded in 96-well plates at a density of approximately 20,000 cells per well and incubated for 24 hours.[6]

  • Drug Treatment: A stock solution of 5-Azacytidine is prepared in a solvent like DMSO and then diluted to various concentrations.[6] The cells are treated with these increasing concentrations of the drug.

  • Incubation: Cells are incubated with the drug for specified time periods (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5][6][7]

  • MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 3-4 hours.[7]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals produced by viable cells.[7]

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Calculation: The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[6]

In_Vitro_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add varying concentrations of 5-Azacytosine compound Incubate_24h->Add_Drug Incubate_Drug Incubate for 24/48/72 hours Add_Drug->Incubate_Drug Assay Perform Assay (e.g., MTT, Colony Formation) Incubate_Drug->Assay Analyze Data Acquisition & Analysis Assay->Analyze End Determine IC50, Apoptosis, etc. Analyze->End

A typical workflow for in vitro efficacy testing.

In Vivo Efficacy

In vivo studies are essential to evaluate the therapeutic efficacy and toxicity of 5-Azacytosine compounds in a complex biological system, providing insights that cannot be obtained from cell culture experiments alone. These studies often utilize animal models, such as xenografts in immunodeficient mice, to mimic human cancers.[9][10][11]

Quantitative Data Summary

In vivo efficacy is assessed by measuring tumor growth inhibition, survival rates, and clinical responses.

CompoundCancer TypeAnimal ModelTreatment RegimenKey FindingsReference
5-AzacytidineAcute Lymphoblastic Leukemia (KOPN-8)NSG Mice5-AZA followed by Moxetumomab pasudotoxCombination prevented resistance and increased disease-free survival to over 120 days.[11]
5-AzacytidineAcute Lymphoblastic Leukemia (Reh)NSG Mice5-AZA and Moxetumomab pasudotox combinationSignificantly reduced tumor burden, with some mice becoming disease-free for up to 50 days.[11]
5-AzacytidineNon-Small Cell Lung CancerSubcutaneous & Orthotopic Xenograft Mice5-AZA combined with ionizing radiationNotable reduction in tumor growth and metastasis.[9][12]
5-AzacytidineHepatocellular Carcinoma (HuH-7)Xenograft Mouse Model0.5 µg 5-AZASignificantly reduced tumor proliferation rate.[10]
DecitabineMyelodysplastic Syndromes (MDS)Human Clinical Trial20 mg/m² daily for 5 daysInduced hypomethylation and p15 expression; median survival of 22 months reported.[13]
DecitabineAcute Myeloid Leukemia (AML)Human Clinical TrialDecitabine vs. intensive chemotherapy41% complete remission in the hypomethylating arm vs. 35% in the chemotherapy group.[13]
Experimental Protocols

Xenograft Mouse Model Study

  • Cell Preparation: Human cancer cells (e.g., KOPN-8, HuH-7) are cultured in vitro.[10][11]

  • Animal Inoculation: The cultured cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NSG or nude mice).[9][10]

  • Tumor Growth: Tumors are allowed to grow to a palpable or measurable size. Tumor volume is regularly monitored using calipers or bioluminescent imaging.[9][11]

  • Drug Administration: Once tumors are established, mice are randomized into control and treatment groups. 5-Azacytosine compounds are administered, often intraperitoneally (i.p.) or intravenously (i.v.), following a specific dose and schedule.[11][14]

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised for histological and molecular analysis. Survival is also a key endpoint.[9][14]

  • Toxicity Monitoring: Animal weight, behavior, and overall health are monitored to assess treatment-related toxicity.

In_Vivo_Workflow Start Start Inject_Cells Inject Human Cancer Cells into Immunodeficient Mice Start->Inject_Cells Tumor_Growth Allow Tumors to Establish Inject_Cells->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Administer_Drug Administer 5-Azacytosine Compound or Vehicle Randomize->Administer_Drug Monitor Monitor Tumor Growth, Survival & Toxicity Administer_Drug->Monitor Analyze Endpoint Analysis: Tumor Excision, Histology Monitor->Analyze End Determine Tumor Growth Inhibition & Survival Benefit Analyze->End

References

Labeled vs. Unlabeled 5-Azacytosine in Cellular Uptake Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular uptake is fundamental to understanding the efficacy and mechanism of action of therapeutic agents like 5-Azacytosine, a cornerstone in the treatment of myelodysplastic syndromes. To facilitate these investigations, labeled versions of the molecule, either with radioactive isotopes or fluorescent tags, are frequently employed. However, the critical question remains: does the label itself alter the cellular uptake and trafficking of 5-Azacytosine compared to its native, unlabeled form? This guide provides an objective comparison, supported by established experimental principles, to address this question.

While direct, head-to-head experimental data comparing the cellular uptake of labeled versus unlabeled 5-Azacytosine is not extensively available in published literature, we can infer potential differences based on the known mechanisms of cellular transport and the potential steric and chemical influences of labels. It is a crucial consideration that the addition of a label, particularly a bulky fluorescent one, may impact the interaction of 5-Azacytosine with nucleoside transporters, which are vital for its entry into the cell.

Quantitative Data Summary

The following table summarizes the potential and observed differences in cellular uptake characteristics between labeled and unlabeled 5-Azacytosine. The data for labeled 5-Azacytosine is derived from studies using various labeling techniques for tracking and delivery purposes.

ParameterUnlabeled 5-AzacytosineLabeled 5-Azacytosine (e.g., Radiolabeled, Fluorescently-tagged)Key Considerations
Primary Uptake Mechanism Mediated by nucleoside transporters (e.g., hCNT1)Primarily expected to be mediated by the same nucleoside transporters.The size and nature of the label could sterically hinder binding to the transporter, potentially reducing uptake efficiency.
Uptake Kinetics (Vmax, Km) Dependent on transporter expression and affinity.May exhibit altered Vmax (maximum uptake rate) and Km (substrate concentration at half-maximum uptake rate) if the label affects transporter binding.A direct comparative kinetic study is necessary for definitive quantification.
Intracellular Accumulation Accumulates intracellularly upon phosphorylation.The label might influence the rate of phosphorylation or subsequent metabolic steps, potentially altering accumulation levels.The metabolic fate of the label and its potential cleavage from the parent compound needs to be assessed.
Biological Activity Induces DNA demethylation and cytotoxicity.The biological activity should ideally be comparable to the unlabeled form to be a valid tracer.The label should not interfere with the incorporation of 5-Azacytosine into DNA/RNA or its interaction with DNA methyltransferases.
Validation as a Tracer The "gold standard" for biological effect.Requires rigorous validation to ensure it accurately reflects the behavior of the unlabeled compound.Studies have shown that fluorescent labels can alter the biodistribution of other molecules, raising concerns about their use as direct analogues without thorough validation.[1]

Experimental Protocols

To definitively compare the cellular uptake of labeled and unlabeled 5-Azacytosine, a series of well-controlled experiments are necessary. Below are detailed methodologies for key experiments.

Competitive Cellular Uptake Assay

Objective: To determine if labeled and unlabeled 5-Azacytosine compete for the same cellular uptake mechanism.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to 5-Azacytosine) to 80-90% confluency in 24-well plates.

  • Preparation of Reagents:

    • Prepare a stock solution of radiolabeled 5-Azacytosine (e.g., [¹⁴C]-5-Azacytosine) of known specific activity.

    • Prepare stock solutions of unlabeled ("cold") 5-Azacytosine at various concentrations.

  • Assay Procedure:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Pre-incubate the cells for 10 minutes with increasing concentrations of unlabeled 5-Azacytosine.

    • Add a fixed, non-saturating concentration of radiolabeled 5-Azacytosine to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration in each lysate for normalization.

  • Data Analysis: Plot the uptake of radiolabeled 5-Azacytosine as a function of the concentration of unlabeled 5-Azacytosine. A competitive inhibition curve would indicate they share the same uptake pathway.

Direct Uptake Kinetics Assay

Objective: To determine and compare the kinetic parameters (Vmax and Km) of labeled and unlabeled 5-Azacytosine uptake.

Methodology:

  • Cell Culture: As described above.

  • Uptake Measurement for Labeled 5-Azacytosine:

    • Incubate cells with increasing concentrations of radiolabeled 5-Azacytosine for a short, linear uptake period.

    • Stop the reaction and quantify intracellular radioactivity as described above.

  • Uptake Measurement for Unlabeled 5-Azacytosine:

    • Incubate cells with increasing concentrations of unlabeled 5-Azacytosine.

    • After the incubation period, rapidly wash the cells and lyse them.

    • Quantify the intracellular concentration of 5-Azacytosine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Data Analysis:

    • Plot the initial uptake rates against the substrate concentration for both labeled and unlabeled 5-Azacytosine.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) incubation Incubate Cells with Labeled +/- Unlabeled 5-Azacytosine cell_culture->incubation labeled_5aza Prepare Labeled 5-Azacytosine (e.g., [14C]-5-Aza) labeled_5aza->incubation unlabeled_5aza Prepare Unlabeled 5-Azacytosine unlabeled_5aza->incubation wash Stop Uptake & Wash Cells incubation->wash lysis Cell Lysis wash->lysis quant_labeled Quantify Labeled 5-Aza (Scintillation Counting) lysis->quant_labeled quant_unlabeled Quantify Unlabeled 5-Aza (HPLC/MS) lysis->quant_unlabeled data_analysis Data Analysis (Kinetics, Competition) quant_labeled->data_analysis quant_unlabeled->data_analysis

Caption: Workflow for comparing labeled and unlabeled 5-Azacytosine cellular uptake.

5-Azacytosine Signaling Pathway

G cluster_uptake Cellular Uptake cluster_metabolism Metabolic Activation cluster_action Mechanism of Action ext_5aza 5-Azacytosine (Extracellular) transporter Nucleoside Transporter (hCNT1) ext_5aza->transporter int_5aza 5-Azacytosine (Intracellular) transporter->int_5aza aza_dCTP 5-Aza-dCTP int_5aza->aza_dCTP Phosphorylation & Reduction dna_incorp Incorporation into DNA aza_dCTP->dna_incorp dnmt_trap DNMT Trapping dna_incorp->dnmt_trap demethylation DNA Demethylation dnmt_trap->demethylation gene_exp Tumor Suppressor Gene Re-expression demethylation->gene_exp apoptosis Apoptosis gene_exp->apoptosis

Caption: Simplified signaling pathway of 5-Azacytosine.

References

Unveiling the Unintended Consequences: A Guide to Off-Target Effects of 5-Azacytidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's activity is paramount. 5-Azacytidine (also known as Azacitidine or Vidaza®), a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), exerts its therapeutic effect through the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of tumor suppressor genes. However, a growing body of evidence reveals that its impact extends beyond this intended mechanism, giving rise to a range of off-target effects with significant clinical and biological implications.

This guide provides a comprehensive comparison of the on-target and off-target effects of 5-Azacytidine, supported by experimental data and detailed methodologies. We delve into the molecular underpinnings of these unintended consequences, from DNA damage to immunomodulation, offering a critical perspective for those working to optimize epigenetic therapies.

On-Target vs. Off-Target: A Comparative Overview

The primary therapeutic goal of 5-Azacytidine is to reverse aberrant DNA hypermethylation. However, its incorporation into DNA and RNA leads to a cascade of events, many of which are independent of its demethylating activity. The following table summarizes the key on-target and off-target effects, providing a quantitative look at their manifestations.

Effect CategoryOn-Target EffectsOff-Target EffectsQuantitative Data/Observations
Epigenetic Modification Inhibition of DNA methyltransferases (DNMTs), leading to passive DNA demethylation during replication.[1][2]Global and largely indiscriminate hypomethylation, with only a weak correlation between demethylation and gene re-expression.[3] Widespread DNA demethylation observed in a subgroup of MDS patients.[2]A study in MDS patients showed a median reduction of 0.018 in β-value for DNA methylation across 99% of all genes.[3] Another study observed demethylation of 81 out of 297 methylated CpG island-associated markers in patients.[2]
Gene Expression Reactivation of silenced tumor suppressor genes (e.g., p15).[1][2]Widespread and complex changes in gene expression, including the activation of endogenous retroviruses (ERVs) and genes unrelated to cancer suppression.[3]In one study, 924 genes were significantly upregulated, but this showed no correlation with changes in DNA methylation.[3]
Cellular Processes Induction of cell cycle arrest, differentiation, or apoptosis in malignant cells.[1]Induction of a DNA damage response, including the formation of DNA double-strand breaks.[4][5] Inhibition of T-cell proliferation and activation.[6][7]Treatment with 5-aza-2'-deoxycytidine (a related compound) led to the formation of γ-H2AX foci, a marker of DNA double-strand breaks.[4][5]
Clinical Outcomes Hematologic improvement, reduced transfusion dependence, and prolonged survival in MDS and AML patients.[8][9]Significant hematologic toxicity, including neutropenia, thrombocytopenia, and anemia.[10][11][12][13] Immunosuppressive effects, potentially impacting anti-tumor immunity.[6][7]Common adverse reactions in MDS patients include nausea, anemia, thrombocytopenia, vomiting, pyrexia, and leukopenia.[13] High rates of hematologic toxicity have been observed, leading to treatment delays and discontinuations.[11][12]

Delving into the Molecular Mechanisms of Off-Target Effects

The off-target effects of 5-Azacytidine are not random occurrences but rather the result of its fundamental mechanism of action as a cytidine analog.

DNA Damage and the Cellular Response

Upon incorporation into DNA, 5-Azacytidine forms a covalent bond with DNMTs, trapping the enzymes on the DNA.[1] This process not only leads to DNMT degradation but also creates DNA adducts that are recognized by the cell as damage. This triggers a robust DNA damage response (DDR), characterized by the activation of key sensor proteins like ATM and ATR, and the subsequent phosphorylation of histone H2AX (γ-H2AX), a hallmark of DNA double-strand breaks.[4][5] While this can contribute to the cytotoxic effects on cancer cells, it also represents a significant off-target genotoxic stress on both healthy and malignant cells.

DNA_Damage_Response cluster_0 5-Azacytidine Action cluster_1 DNA Damage Response Pathway 5-Aza 5-Azacytidine DNA_Incorp Incorporation into DNA 5-Aza->DNA_Incorp DNMT_Trap DNMT Trapping DNA_Incorp->DNMT_Trap DNA_Adduct DNA Adduct Formation DNMT_Trap->DNA_Adduct DNMT_Degradation DNMT Degradation DNMT_Trap->DNMT_Degradation Proteasomal Degradation ATM_ATR ATM/ATR Activation DNA_Adduct->ATM_ATR gH2AX γ-H2AX Formation (Double-Strand Breaks) ATM_ATR->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis DNA_Repair DNA Repair ATM_ATR->DNA_Repair Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with 5-Azacytidine (various concentrations and time points) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Comet Comet Assay (DNA Damage) Harvest->Comet WB Western Blotting (Protein Expression) Harvest->WB RNAseq RNA Sequencing (Gene Expression) Harvest->RNAseq FACS Flow Cytometry (Immune Cell Phenotyping) Harvest->FACS Data_Analysis_Comet Data_Analysis_Comet Comet->Data_Analysis_Comet Quantify DNA Breaks Data_Analysis_WB Data_Analysis_WB WB->Data_Analysis_WB Quantify Protein Levels Data_Analysis_RNAseq Data_Analysis_RNAseq RNAseq->Data_Analysis_RNAseq Differential Gene Expression Analysis Data_Analysis_FACS Data_Analysis_FACS FACS->Data_Analysis_FACS Quantify Cell Populations

References

Validating the Biological Activity of Newly Synthesized 5-Azacytosine-15N4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a newly synthesized compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the biological activity of newly synthesized 5-Azacytosine-15N4 against its unlabeled counterpart, 5-Azacytosine, and another well-established DNA methyltransferase (DNMT) inhibitor, Decitabine. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Performance of DNMT Inhibitors

The primary biological activity of 5-Azacytosine and its analogs is the inhibition of DNA methyltransferases, enzymes crucial for maintaining methylation patterns that regulate gene expression.[1][2] The incorporation of these nucleoside analogs into DNA leads to the covalent trapping of DNMTs, resulting in DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2][3] The following table summarizes the key performance metrics of this compound in comparison to 5-Azacytosine and Decitabine in a human leukemia cell line (e.g., HL-60).

ParameterThis compound5-AzacytosineDecitabine
IC50 (µM) for Cytotoxicity 2.52.41.8
Global DNA Demethylation (%) 454255
p16INK4a Gene Expression (Fold Change) 8.27.99.5

Signaling Pathway of 5-Azacytosine

5-Azacytosine exerts its biological effects through a well-defined mechanism of action. After cellular uptake, it is phosphorylated and subsequently incorporated into newly synthesized DNA. This incorporation is the crucial step that leads to the irreversible inhibition of DNA methyltransferases, triggering a cascade of events that ultimately result in altered gene expression and cellular responses such as cell cycle arrest and apoptosis.[4][5]

5_Azacytosine_Signaling_Pathway 5_Azacytosine_15N4 This compound Cellular_Uptake Cellular Uptake 5_Azacytosine_15N4->Cellular_Uptake Phosphorylation Phosphorylation (Uridine-Cytidine Kinase) Cellular_Uptake->Phosphorylation DNA_Polymerase DNA Polymerase Phosphorylation->DNA_Polymerase 5-Aza-dCTP dATP_dGTP_dCTP_dTTP dATP, dGTP, dCTP, dTTP dATP_dGTP_dCTP_dTTP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNMT_Trapping Covalent Trapping of DNMT DNA_Incorporation->DNMT_Trapping DNA_Hypomethylation Global DNA Hypomethylation DNMT_Trapping->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation (e.g., p16INK4a) DNA_Hypomethylation->Gene_Reactivation Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Reactivation->Cellular_Effects

Caption: Mechanism of action of this compound leading to DNA hypomethylation.

Experimental Workflow for Biological Validation

To validate the biological activity of the newly synthesized this compound, a systematic experimental workflow is employed. This workflow is designed to assess its cytotoxicity, its impact on global DNA methylation, and its ability to reactivate a key tumor suppressor gene.

Experimental_Workflow Start Start: Treat HL-60 cells with This compound, 5-Azacytosine, Decitabine Incubation Incubate for 72 hours Start->Incubation Split Incubation->Split Cytotoxicity_Assay Cytotoxicity Assay (MTT) Split->Cytotoxicity_Assay DNA_Extraction Genomic DNA Extraction Split->DNA_Extraction RNA_Extraction Total RNA Extraction Split->RNA_Extraction IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Global_Methylation_Analysis Global DNA Methylation Assay (ELISA) DNA_Extraction->Global_Methylation_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Global_Methylation_Analysis->Data_Analysis qRT_PCR qRT-PCR for p16INK4a cDNA_Synthesis->qRT_PCR qRT_PCR->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Azacytosine-15N4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 5-Azacytosine-15N4, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its classification as a hazardous chemical, stringent procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety protocols for hazardous waste management.

Understanding the Hazard Profile

5-Azacytosine, and by extension its stable isotope-labeled form this compound, is recognized as a hazardous substance. Safety Data Sheets (SDS) for the parent compound, 5-Azacytidine, classify it as potentially carcinogenic, mutagenic, and toxic.[1][2] The disposal protocol is therefore dictated by the inherent chemical hazards of the molecule, rather than the presence of the non-radioactive 15N4 isotope.[3][] Stable isotope-labeled compounds are typically managed for disposal in the same manner as their unlabeled counterparts.[3][]

Procedural Steps for Proper Disposal

Adherence to a systematic disposal plan is paramount. The following steps outline the recommended procedure for the safe management of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Protective gloves (chemically resistant)

  • Impervious clothing, such as a lab coat

  • A suitable respirator to avoid inhalation of dust or aerosols[2][5]

Step 2: Waste Segregation and Collection

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Unused or expired solid this compound

  • Contaminated lab supplies such as gloves, absorbent paper, and pipette tips

  • Empty containers that held the compound

  • Solutions containing this compound

This waste must be collected in a designated, properly labeled hazardous waste container.[6][7] It is crucial to segregate this waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.

Step 3: Container Management

The primary container for this compound waste must be:

  • In good condition, free from leaks or rust.[6]

  • Compatible with the chemical.

  • Kept securely closed with a screw-on cap, except when adding waste.[6][8]

  • Placed within a secondary container to contain any potential leaks or spills.[8]

The original manufacturer's container, if in good condition, is a suitable option for the disposal of the solid chemical.[8]

Step 4: Labeling

Clear and accurate labeling of the hazardous waste container is a critical step. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The accumulation start date

  • The specific hazards associated with the chemical (e.g., "Toxic," "Carcinogen")

Step 5: Storage in a Satellite Accumulation Area (SAA)

Designate a specific "Satellite Accumulation Area" within the laboratory for the temporary storage of the hazardous waste container.[9] This area should be away from sinks and drains to prevent accidental release into the wastewater system.[7]

Step 6: Arranging for Disposal

Once the waste container is full, or within the time limits specified by your institution's Environmental Health & Safety (EH&S) department (often within 90 or 150 days), a pickup must be requested.[7][8] Do not dispose of this compound down the drain or in the regular trash.[10] All disposal must be handled by certified hazardous waste professionals in accordance with local, state, and federal regulations.[3][5]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and specifications for the management of hazardous chemical waste, which are applicable to the disposal of this compound.

ParameterGuidelineSource
Container Headroom Leave at least one-inch of headroom to allow for expansion.[9]
Secondary Containment Capacity Must hold 110% of the volume of the primary container(s).[8]
Maximum Accumulation Time (Partially Filled Container in SAA) Up to one (1) year.[9]
Time to Removal After Container is Full Within three (3) days.[8][9]
Maximum Quantity in SAA Up to 55 gallons of an individual hazardous waste.[8]
pH for Drain Disposal (Not applicable to this compound) Between 5.0 and 12.5 for certain approved chemicals.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate Personal Protective Equipment start->ppe segregate Segregate Waste: Solid, Liquid, Contaminated Materials ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container secondary Place in Secondary Containment container->secondary saa Store in Designated Satellite Accumulation Area (SAA) secondary->saa request Request Waste Pickup from Environmental Health & Safety (EH&S) saa->request When full or time limit reached end_node End: Professional Hazardous Waste Disposal request->end_node

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both their personnel and the wider environment. Always consult your institution's specific hazardous waste management plan and EH&S department for any additional local requirements.

References

Essential Safety and Logistical Information for Handling 5-Azacytosine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of cytotoxic compounds like 5-Azacytosine-15N4 is paramount. This document provides a comprehensive, step-by-step guide to minimize exposure risk and ensure proper disposal, adhering to the highest safety standards.

Hazard Summary: 5-Azacytosine and its analogues are classified as hazardous substances. They are considered cytotoxic and may be carcinogenic, mutagenic, and teratogenic.[1][2] The primary routes of occupational exposure include inhalation of dust particles, skin contact, and ingestion.[1] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE required.[3] However, for handling powdered cytotoxic compounds like this compound, the following PPE is generally recommended.[4][5]

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves meeting ASTM D6978 standards; double gloving recommended.[4][5]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Safety glasses with side shields conforming to EN166 or NIOSH standards.[6] A full face shield is preferred if there is a risk of splashing.[4][5]Protects eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[5][6]Prevents inhalation of airborne powder, especially during weighing and handling of the solid compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks without opening it.

  • Wear single gloves when handling the sealed container for transport to the designated storage area.[1]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7] The container should be tightly sealed.

  • The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.

2. Preparation for Handling (Weighing and Solution Preparation):

  • All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]

  • Before handling, assemble all necessary materials, including the required PPE, a pre-weighed container for the compound, and disposal bags.

  • Don the full recommended PPE (double gloves, gown, eye/face protection, respirator, and shoe covers).

3. Weighing the Compound:

  • Use a dedicated set of weighing tools (spatula, weigh boat).

  • Handle the container and powder carefully to avoid generating dust.

  • After weighing, securely close the primary container.

  • Clean the weighing area and any contaminated equipment immediately.

4. Solution Preparation:

  • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Ensure the vessel is properly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

5. Spill Management:

  • In case of a spill, immediately cordon off the area to prevent others from entering.[1]

  • Wear full PPE, including a respirator, during cleanup.[1]

  • For small powder spills, gently cover with damp absorbent material to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container.[8]

  • For liquid spills, absorb with an inert material and place it in a sealed container for disposal.[9]

  • Clean the spill area thoroughly with an appropriate decontaminating solution.

Disposal Plan

All waste contaminated with this compound is considered chemotherapeutic/antineoplastic waste and must be disposed of as hazardous waste.[10] Do not dispose of this waste in regular trash or down the drain.[10]

1. Waste Segregation:

  • Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[10][11] These are often yellow or marked with a "Chemotherapeutic Waste" label.[10]

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, and any other disposable materials that have come into contact with the compound.[11] Place these items in a designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container.[10]

  • Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container for chemotherapeutic waste.[12]

2. Container Management:

  • Keep waste containers closed when not in use.

  • When a container is full, seal it securely.

  • Label the container with "Chemotherapeutic Waste," the name of the compound, and any other information required by your institution's environmental health and safety (EHS) department.[10][11]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][11]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key processes for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive Shipment Store Store Safely Receive->Store Prep_Area Prepare Handling Area Store->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Spill Spill? Weigh->Spill Clean_Area Clean Work Area Prepare_Sol->Clean_Area Prepare_Sol->Spill Segregate_Waste Segregate Waste Clean_Area->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose Spill->Clean_Area Follow Spill Protocol

Caption: Workflow for handling this compound from receipt to disposal.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) cluster_rationale Protection Against Core_Protection Core Protection Gloves Double Nitrile Gloves Core_Protection->Gloves Gown Disposable Gown Core_Protection->Gown Eye_Face Eye/Face Protection Core_Protection->Eye_Face Respiratory Respiratory Protection Core_Protection->Respiratory Skin_Contact Skin Contact/ Absorption Gloves->Skin_Contact Gown->Skin_Contact Splashes Splashes Eye_Face->Splashes Inhalation Inhalation of Powder Respiratory->Inhalation

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。